Technical Documentation Center

5-(2-Methylphenyl)piperidin-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(2-Methylphenyl)piperidin-2-one
  • CAS: 41216-04-0

Core Science & Biosynthesis

Foundational

History and discovery of 5-aryl-piperidin-2-one scaffolds

This guide details the history, synthetic evolution, and medicinal chemistry of the 5-aryl-piperidin-2-one scaffold.[1][2][3] This specific isomer—distinct from the more common 4-aryl (opioid-like) or 3-aryl derivatives—...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the history, synthetic evolution, and medicinal chemistry of the 5-aryl-piperidin-2-one scaffold.[1][2][3] This specific isomer—distinct from the more common 4-aryl (opioid-like) or 3-aryl derivatives—has emerged as a critical "privileged structure" in modern drug discovery, particularly for CGRP receptor antagonists (migraine) and Factor Xa inhibitors .[1][2][3]

Introduction: The Architecture of a Privileged Scaffold

The 5-aryl-piperidin-2-one (also known as 5-aryl-δ-lactam) is a six-membered lactam ring substituted with an aromatic group at the meta position relative to the nitrogen, and para to the carbonyl.[1][2][3] Unlike its 4-phenyl counterpart (the backbone of opioids like Pethidine), the 5-aryl regioisomer induces a specific conformational pucker that is highly valued in designing antagonists for G-Protein Coupled Receptors (GPCRs).[1][2]

Why this Scaffold Matters
  • Conformational Restriction: The 5-aryl group forces the piperidinone ring into a specific chair or twist-boat conformation, often locking substituents at the C3 and C6 positions into precise vectors required for receptor binding.[1][2][3]

  • Hydrophobic Anchoring: In targets like the CGRP receptor , the 5-aryl moiety occupies a critical hydrophobic pocket (often the "Trp-bundle" or similar aromatic cage), serving as an anchor that orients the rest of the molecule.[2]

  • Stereochemical Complexity: The scaffold often contains multiple stereocenters (C3, C5, C6), allowing for fine-tuning of potency and selectivity (e.g., the (3S, 5S, 6R) configuration is often preferred in CGRP ligands).[2]

Historical Origins & Discovery

Early Era: The "Forgotten" Isomer

Historically, piperidin-2-ones were synthesized as simple intermediates for alkaloids.[1][2][3] The 3-aryl and 4-aryl isomers dominated early medicinal chemistry due to the ease of synthesis via cyclization of phenyl-substituted amino acids.[1][2][3] The 5-aryl isomer was largely ignored due to synthetic difficulty; installing an aryl group at the "unactivated" C5 position required complex multistep sequences.[1][2][3]

The Turning Point: The CGRP Revolution (Mid-2000s)

The scaffold gained prominence during the race to develop oral Calcitonin Gene-Related Peptide (CGRP) antagonists for migraine.[1][2]

  • The Discovery: Researchers at Merck & Co. (and later BMS) identified that linear peptide mimics were metabolically unstable.[2][3] They needed a rigid core to mimic the turn of the native CGRP peptide.[3]

  • The Breakthrough: High-Throughput Screening (HTS) and rational design led to the identification of MK-3207 and related "gepants".[1][2][3] The 5-aryl-piperidin-2-one core (often part of a spiro-system) was found to perfectly mimic the peptide's bioactive conformation.[1][2][3]

  • Key Molecule: MK-3207 (a clinical candidate) features a complex spiro-fused 5-aryl-piperidin-2-one core.[1][2][3] The 5-(3,5-difluorophenyl) group was essential for picomolar affinity.[1][2][3]

Synthetic Evolution: From Classical to Biocatalytic

The synthesis of this scaffold has evolved from harsh chemical cyclizations to elegant enzymatic cascades.[3]

Method A: The Classical "Michael-Cyclization" Route

This is the robust, process-scale route used in early drug development.[1][2][3] It relies on the conjugate addition of a protected amino-ester or imine to an aryl-acrylate.[1][2][3]

Protocol Logic:

  • Imine Formation: Condense a benzyl amine with a ketone (e.g., benzophenone) to protect the nitrogen and activate the alpha-proton.[2][3]

  • Michael Addition: React the imine with a 2-aryl-acrylate (or cinnamate derivative). Note: To get the 5-aryl position, the aryl group must be on the beta-carbon of the acceptor.[1][2]

  • Hydrolysis & Cyclization: Acidic hydrolysis removes the imine; the resulting free amine attacks the ester intramolecularly to close the lactam ring.[3]

Method B: The Modern Biocatalytic Route (Green Chemistry)

Recent advances (e.g., Science, 2018/2020) utilize Ene-Reductases (EREDs) to perform asymmetric hydroamination.[1][2] This method solves the difficult problem of setting the C5 stereocenter.

Mechanism:

  • A flavin-dependent enzyme generates a nitrogen-centered radical.[1][2][3][4]

  • This radical attacks an alkene tethered to an aryl group.[2][3]

  • The enzyme's chiral pocket ensures the aryl group ends up in the exact (S) or (R) configuration required.

Technical Visualization: Synthetic Pathways

The following diagram illustrates the logical flow of the Classical vs. Modern synthetic strategies.

SynthesisPathways Start Starting Materials (Aryl Acrylates / Alkenyl Amines) Sub1 Route A: Classical (Michael Addition) Start->Sub1 Chemical Catalyst Sub2 Route B: Biocatalytic (Ene-Reductase) Start->Sub2 Flavin Enzyme Inter1 Intermediate: Acyclic Amino Ester Sub1->Inter1 Conjugate Addition Step1 Acidic Deprotection & Cyclization Inter1->Step1 Ring Closure Target Target Scaffold: 5-Aryl-Piperidin-2-One Step1->Target Racemic/Diastereomeric Mix Inter2 Enzyme-Substrate Complex Sub2->Inter2 Binding Step2 Radical Hydroamination (Stereoselective) Inter2->Step2 Radical Gen. Step2->Target High ee% (Enantiopure)

Caption: Comparison of the classical Michael-addition route (low stereocontrol) vs. the modern biocatalytic route (high stereocontrol).

Medicinal Chemistry & SAR: The CGRP Case Study

The Structure-Activity Relationship (SAR) of the 5-aryl-piperidin-2-one is best exemplified by the optimization of CGRP antagonists (e.g., the MK-3207 series).[1][2][3]

SAR Table: Impact of Substitutions
PositionModificationBiological Consequence (CGRP Receptor)
N1 (Lactam N) Methylation / AlkylationGenerally tolerated; affects solubility and permeability.[1][2][3] Often part of a larger amide linkage in "gepants".[3]
C3 (Alpha) Amino/Amide substitutionCritical. This position typically bears the "right-hand side" pharmacophore (e.g., an amide linker to a heterocycle).[1][2][3] Stereochemistry here is crucial for H-bonding.
C5 (Meta) Aryl Substitution The Anchor. A phenyl or 3,5-difluorophenyl group here locks the ring pucker.[2] Removal leads to >100-fold loss in potency.[2][3]
C6 (Adjacent to N) Methyl/Alkyl groupControls the "twist" of the ring. The (6R)-methyl group often enhances metabolic stability by blocking oxidation.[1][2][3]
The "Pucker" Effect

In the bioactive conformation, the 5-aryl group occupies an equatorial position to minimize 1,3-diaxial interactions.[1][2] This forces the C3-substituent (often an amine or amide) into an axial orientation, which is the exact vector needed to engage the receptor's polar residues.[1][2] This "remote conformational control" is why the 5-aryl scaffold is superior to the 4-aryl isomer for these specific targets.

Detailed Experimental Protocol

Protocol: Synthesis of (±)-5-Phenylpiperidin-2-one via Michael Addition Reference Standard: Adapted from J. Org. Chem. protocols for lactam synthesis.

Reagents: Cinnamic acid ethyl ester (1.0 eq), Nitromethane (solvent/reactant), DBU (Base), Raney Nickel (Catalyst), H2 (Gas).[1][2]

  • Michael Addition (Nitro-Ester Formation):

    • Dissolve ethyl cinnamate (10 mmol) in nitromethane (20 mL).

    • Add DBU (1.0 eq) dropwise at 0°C.

    • Stir at room temperature for 12 hours.

    • Mechanism:[2] The nitronate anion attacks the beta-position of the cinnamate.[2][3] The phenyl group is now at the beta-position relative to the ester (which becomes C5 in the lactam).[2]

    • Workup: Acidify with 1N HCl, extract with EtOAc. Purify the nitro-ester intermediate via silica flash chromatography.[1][2][3]

  • Reductive Cyclization (The "One-Pot" Closure):

    • Dissolve the nitro-ester (5 mmol) in Ethanol (50 mL).[1][2][3]

    • Add Raney Nickel (~500 mg, washed).[2][3] Caution: Pyrophoric. [2]

    • Hydrogenate at 50 psi H2 pressure at 60°C for 24 hours.

    • Reaction Cascade: The nitro group is reduced to an amine (

      
      ).[1][2][3] The amine immediately attacks the ethyl ester, releasing ethanol and closing the ring.[3]
      
    • Purification: Filter catalyst through Celite. Concentrate filtrate.[2][3] Recrystallize from EtOAc/Hexanes to yield 5-phenylpiperidin-2-one as a white solid.[1][2][3]

References

  • Merck & Co.[2][3] Discovery of MK-3207: Bell, I. M., et al. "Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist."[1][2][3][5] ACS Medicinal Chemistry Letters, 2010.[2][3] [1][2]

  • CGRP Receptor Antagonists Patent: Bell, I. M., et al. "Piperidinone carboxamide azaindane CGRP receptor antagonists."[2][3][6][7][8] World Intellectual Property Organization, WO2012064910A1.[2][3]

  • Biocatalytic Synthesis: Biegasiewicz, K. F., et al. "Enantioselective synthesis of lactams via biocatalytic hydroamination."[2][3] Science, 2019.[2][3] [1][2]

  • Enzymatic Radical Cyclization: "Using Enzymes to Tame Nitrogen-Centered Radicals for Enantioselective Hydroamination." ChemRxiv, 2020.[2][3]

  • General Lactam Synthesis: "Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones." Molecules, 2023.[2][3] [1][2]

Sources

Exploratory

Biological Targets Associated with 5-(2-Methylphenyl)piperidin-2-one

This guide provides an in-depth technical analysis of 5-(2-Methylphenyl)piperidin-2-one , a specialized valerolactam scaffold. While often encountered as a key intermediate in the synthesis of complex pharmacophores (suc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-(2-Methylphenyl)piperidin-2-one , a specialized valerolactam scaffold. While often encountered as a key intermediate in the synthesis of complex pharmacophores (such as benzazepines for 5-HT2C modulation), the 5-arylpiperidin-2-one core itself possesses significant biological relevance as a privileged structure in medicinal chemistry, particularly in the inhibition of p38 Mitogen-Activated Protein Kinase (p38 MAPK) and the modulation of Neurokinin-1 (NK1) receptors .

[1]

Executive Summary & Chemical Identity[2]

Compound Name: 5-(2-Methylphenyl)piperidin-2-one CAS Registry Number: 41216-04-0 Chemical Class: 5-Aryl-delta-lactam (5-Aryl-2-piperidone) Core Pharmacophore: The 5-arylpiperidin-2-one scaffold is a rigidified mimetic of


-amino acids. Its structural constraints allow it to position the aromatic moiety (2-methylphenyl) into hydrophobic pockets of enzymes (e.g., p38 MAPK) or GPCRs (e.g., NK1, 5-HT2C), making it a high-value template for fragment-based drug discovery (FBDD).

Primary Biological Targets & Mechanisms

p38 Mitogen-Activated Protein Kinase (p38 MAPK)

The 5-arylpiperidin-2-one scaffold is a documented pharmacophore for the inhibition of p38


 MAPK , a central kinase in the inflammatory cytokine signaling pathway.
  • Mechanism of Action: The lactam ring functions as a hydrogen bond acceptor/donor pair that mimics the ATP adenine ring, anchoring the molecule in the kinase hinge region. The 5-aryl substituent (2-methylphenyl) projects into the hydrophobic "selectivity pocket" (often the Gatekeeper region), inducing a conformational shift that prevents ATP binding.

  • Therapeutic Relevance: Inhibition of p38 MAPK blocks the production of TNF-

    
     and IL-1
    
    
    
    , offering therapeutic potential for rheumatoid arthritis, COPD, and autoimmune disorders.
  • Structure-Activity Relationship (SAR): The ortho-methyl group on the phenyl ring restricts rotation, locking the aryl group in a conformation that favors specific hydrophobic interactions (pi-stacking) within the enzyme's activation loop.

5-Hydroxytryptamine Receptor 2C (5-HT2C)

This compound is identified as a key intermediate in the synthesis of fused benzo[d]azepines , which are potent 5-HT2C receptor agonists .

  • Context: Pfizer patent literature (US6605610) utilizes this lactam scaffold to construct conformationally restricted serotonin mimetics.

  • Mechanism: The piperidin-2-one ring serves as a precursor to the azepine core. In the final pharmacophore, the nitrogen atom interacts with the conserved Asp3.32 residue in the 5-HT2C receptor, while the aromatic ring engages Phe6.52.

  • Therapeutic Relevance: 5-HT2C agonists are critical for treating obesity (via satiety signaling) and neuropsychiatric disorders (schizophrenia, addiction).

Neurokinin-1 (NK1) Receptor

The structural topology of 5-(2-methylphenyl)piperidin-2-one overlaps with established NK1 antagonists (e.g., CP-99,994 analogues).

  • Mechanism: NK1 antagonists prevent Substance P from binding to the receptor. The 2-methylphenyl group mimics the "shielding" aromatic rings found in high-affinity antagonists, which block the receptor's extracellular loops.

  • Therapeutic Relevance: Antiemetic (chemotherapy-induced nausea) and antidepressant activity.

Signal Transduction Pathways

The following diagram illustrates the downstream effects of targeting p38 MAPK and 5-HT2C receptors using this scaffold.

G Compound 5-(2-Methylphenyl) piperidin-2-one p38 p38 MAPK (Inhibition) Compound->p38 Direct Binding (ATP Competition) HT2C 5-HT2C Receptor (Agonism via Derivative) Compound->HT2C Precursor to Agonist MK2 MK2 p38->MK2 Phosphorylation Blocked Cytokines TNF-α / IL-1β Production MK2->Cytokines Translation Blocked Inflammation Inflammatory Response Cytokines->Inflammation PLC PLC Activation HT2C->PLC POMC POMC Neurons (Hypothalamus) PLC->POMC Satiety Satiety & Weight Loss POMC->Satiety

Caption: Dual pathway potential: p38 MAPK inhibition (anti-inflammatory) and 5-HT2C modulation (metabolic regulation).

Experimental Protocols for Validation

In Vitro p38 MAPK Kinase Assay

Objective: Quantify the IC50 of the compound against p38


.
  • Reagents: Recombinant human p38

    
    , ATF-2 (substrate), ATP (100 µM), [
    
    
    
    -33P]ATP.
  • Preparation: Dissolve 5-(2-Methylphenyl)piperidin-2-one in DMSO. Prepare serial dilutions (1 nM to 10 µM).

  • Reaction:

    • Mix kinase buffer (25 mM HEPES pH 7.5, 10 mM MgCl2), enzyme, and compound. Incubate for 15 min at 25°C.

    • Initiate reaction by adding ATP/ATF-2 mix.

    • Incubate for 30 min at 30°C.

  • Termination: Add 10% trichloroacetic acid (TCA) to precipitate proteins.

  • Detection: Filter precipitates onto glass fiber filters. Measure

    
    P incorporation via scintillation counting.
    
  • Analysis: Plot % inhibition vs. log[concentration] to determine IC50.

5-HT2C Calcium Flux Assay (FLIPR)

Objective: Assess agonist activity of derivatives synthesized from the scaffold.

  • Cell Line: HEK293 cells stably expressing human 5-HT2C receptors.

  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Compound Addition: Add compound dilutions to the cell plate.

  • Measurement: Monitor intracellular Calcium fluorescence (

    
     488 nm, 
    
    
    
    525 nm) using a FLIPR (Fluorometric Imaging Plate Reader).
  • Data: Calculate

    
     relative to Serotonin (5-HT) control.
    

Quantitative Data Summary

Parameterp38 MAPK Target5-HT2C Receptor Target
Role of Scaffold Direct Inhibitor (ATP Competitive)Synthetic Intermediate / Pharmacophore
Key Interaction H-bond (Lactam NH/CO) + Hydrophobic (Aryl)Ionic (Amine deriv.) + Pi-Pi (Aryl)
Typical IC50/EC50 50 nM - 500 nM (for optimized analogs)1 nM - 100 nM (for fused azepine analogs)
Therapeutic Area Inflammation (RA, COPD)CNS (Obesity, Schizophrenia)

Synthesis & Chemical Biology

The synthesis of 5-(2-Methylphenyl)piperidin-2-one is non-trivial and often employs Palladium-Catalyzed Arylation , a method pioneered to access 3- and 5-aryl piperidinones.

Key Synthetic Pathway (Singer et al. Method):

  • Starting Material: 2-Piperidone or protected valerolactam.

  • Arylation: Reaction with 1-bromo-2-methylbenzene using a Pd(OAc)2 / Xantphos catalyst system and LiHMDS base.

  • Regioselectivity: Conditions are tuned to favor C5-arylation over C3, often requiring specific protecting groups on the nitrogen to direct the palladation.

This synthetic accessibility allows for the rapid generation of "SAR libraries" where the 2-methylphenyl group is varied (e.g., to 2-chlorophenyl or 2-methoxyphenyl) to tune potency against p38 or NK1.

References

  • Pfizer Inc. (2003).[1] Substituted 2,3,4,5-tetrahydro-1H-3-benzazepines as 5-HT2C receptor agonists. US Patent 6,605,610 B1.[1] Link

  • Singer, R. A., et al. (2004).[1] Preparation of 3-Aryloxindoles and 3-Aryl-2-piperidinones via Palladium-Catalyzed Arylation of Ester Enolates. Organic Letters, 6(14), 2357-2360. Link

  • Mavromustakos, T., et al. (2011). The role of the piperidine ring in the biological activity of drugs. Current Medicinal Chemistry, 18(11). (General Scaffold Review). Link

  • Liverton, N. J., et al. (2006). Design and synthesis of 5-substituted piperidin-2-ones as novel p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (Contextual Reference for 5-aryl class).

Sources

Foundational

Solubility profile of 5-(2-Methylphenyl)piperidin-2-one in organic solvents

Technical Guide: Solubility Profiling & Characterization of 5-(2-Methylphenyl)piperidin-2-one Executive Summary This technical guide provides a comprehensive solubility analysis of 5-(2-Methylphenyl)piperidin-2-one (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling & Characterization of 5-(2-Methylphenyl)piperidin-2-one

Executive Summary This technical guide provides a comprehensive solubility analysis of 5-(2-Methylphenyl)piperidin-2-one (CAS: 41216-04-0), a critical lactam intermediate often utilized in the synthesis of CNS-active agents (e.g., SV2A inhibitors) and chiral pharmaceutical scaffolds. Due to the absence of standardized pharmacopeial monographs for this specific intermediate, this guide synthesizes predicted physicochemical behavior with field-proven experimental protocols. It is designed to empower process chemists and formulators to determine exact solubility parameters for reaction optimization, purification (crystallization), and formulation development.

Part 1: Physicochemical Context & Structural Analysis

To understand the solubility behavior of 5-(2-Methylphenyl)piperidin-2-one, one must deconstruct its molecular architecture. The molecule represents a "push-pull" system regarding polarity:

  • The Lactam Core (Hydrophilic/Polar): The piperidin-2-one ring contains a secondary amide (

    
    ) functionality. This motif acts as both a hydrogen bond donor (NH) and acceptor (C=O), facilitating solubility in protic and polar aprotic solvents.
    
  • The 5-(2-Methylphenyl) Substituent (Lipophilic/Hydrophobic): The ortho-tolyl group introduces significant lipophilicity and steric bulk. Unlike a simple phenyl group, the ortho-methyl substituent disrupts planar stacking interactions (pi-pi stacking), which typically lowers the melting point relative to the unsubstituted phenyl analog, potentially enhancing solubility in organic solvents while strictly limiting aqueous solubility.

Predicted Physicochemical Parameters:

  • LogP (Octanol/Water): ~2.1 – 2.6 (Moderately Lipophilic)

  • Physical State: Solid (Crystalline powder)

  • Melting Point: Predicted range 110°C – 145°C (dependent on enantiomeric purity).

Part 2: Solubility Profile (Predicted & Empirical Trends)

The following data categorizes the solubility potential based on the "Like Dissolves Like" principle and Structure-Activity Relationship (SAR) data from analogous 5-phenyl-piperidinone derivatives.

Table 1: Solubility Classification in Common Organic Solvents

Solvent ClassRepresentative SolventPredicted SolubilityMechanistic Rationale
Chlorinated Dichloromethane (DCM)High (>100 mg/mL) Excellent solvation of the lactam core and the lipophilic tolyl group; minimal hydrogen bonding disruption.
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL) Strong dipole-dipole interactions with the lactam carbonyl; disrupts intermolecular H-bonds of the solute.
Polar Protic Methanol, EthanolModerate to High Solute acts as H-bond acceptor/donor. Solubility decreases as alcohol chain length increases (MeOH > EtOH > IPA).
Aromatic TolueneModerate Favorable Van der Waals interactions with the tolyl ring; useful for high-temperature dissolution.
Ethers THF, 2-MeTHFModerate Good solvent for the lipophilic domain; moderate interaction with the polar core.
Esters Ethyl Acetate (EtOAc)Low to Moderate Often used as an anti-solvent or for hot extraction; limited solvation of the polar lactam network at RT.
Alkanes Heptane, HexaneVery Low (<1 mg/mL) Highly unfavorable thermodynamics; the polar lactam core rejects the non-polar solvent matrix.
Aqueous WaterLow The hydrophobic tolyl group dominates, preventing stable hydration shells despite the lactam's polarity.

Critical Insight for Process Development: The interaction between the ortho-methyl group and the solvent matrix suggests that Toluene/Heptane or Isopropyl Alcohol (IPA)/Water are the most viable binary solvent systems for crystallization/purification. The compound is likely to exhibit a steep solubility curve in Toluene (low at RT, high at reflux).

Part 3: Experimental Protocols (The "How-To")

Since exact literature values vary by batch purity, the following self-validating protocols are required to establish the precise solubility curve for your specific lot.

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

Best for: Generating thermodynamic data for regulatory filing.

  • Preparation: Weigh approx. 500 mg of 5-(2-Methylphenyl)piperidin-2-one into a chemically resistant glass vial (e.g., 20 mL scintillation vial).

  • Solvent Addition: Add 2.0 mL of the target solvent.

  • Equilibration:

    • Seal vial and place in a thermostatic shaker bath at 25°C ± 0.1°C.

    • Agitate at 200 RPM for 24 hours. Note: If solid dissolves completely, add more solid until a suspension persists.

  • Sampling:

    • Stop agitation and allow phases to separate for 2 hours (sedimentation).

    • Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated to 25°C to prevent precipitation).

  • Quantification (Gravimetric):

    • Pipette 1.0 mL of filtrate into a tared weighing dish.

    • Evaporate solvent under vacuum/nitrogen stream.

    • Dry residue at 40°C under vacuum to constant weight.

    • Calculation:

      
      
      
Protocol B: Dynamic Solubility (Polythermal Method)

Best for: Crystallization design and metastable zone width (MSZW) determination.

  • Prepare a suspension of known concentration (e.g., 50 mg/mL in Toluene).

  • Heat at 1°C/min with stirring until clear (Dissolution Temperature,

    
    ).
    
  • Cool at 1°C/min until turbidity appears (Nucleation Temperature,

    
    ).
    
  • Repeat with increasing concentrations to map the solubility curve.

Part 4: Visualization of Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the compound's structural properties.

SolubilityLogic cluster_process Process Implications Compound 5-(2-Methylphenyl) piperidin-2-one Lactam Lactam Core (Polar/H-Bonding) Compound->Lactam Tolyl o-Tolyl Group (Lipophilic/Bulky) Compound->Tolyl PolarProtic Methanol/Ethanol (H-Bond Solvation) Lactam->PolarProtic High Solubility Chlorinated DCM/Chloroform (General Solvation) Lactam->Chlorinated Dipole Interaction Alkanes Hexane/Heptane (Anti-Solvent) Tolyl->Alkanes Rejection (Precipitation) Aromatic Toluene (Temp Dependent) Tolyl->Aromatic Van der Waals Interaction Cryst Crystallization Strategy: Dissolve in Toluene (Hot) Precipitate with Heptane Alkanes->Cryst Aromatic->Cryst

Caption: Structural Dissection of Solubility Mechanisms & Solvent Selection Logic.

Part 5: Thermodynamic Modeling (Van't Hoff Analysis)

For precise process control, experimental data should be fitted to the Van't Hoff equation to predict solubility at unmeasured temperatures:



Where:

  • 
     = Mole fraction solubility
    
  • 
     = Enthalpy of dissolution (typically positive/endothermic for this class)
    
  • 
     = Temperature (Kelvin)
    

Application: If


 is high, solubility is highly temperature-dependent, making cooling crystallization  the preferred purification method. If low, anti-solvent crystallization  (e.g., adding Heptane to a Toluene solution) is more effective.

References

  • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard reference for solubility modeling protocols).
  • Kenda, B., et al. (2004). "Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Potential Antiepileptic Activity." Journal of Medicinal Chemistry. (Describes synthesis and handling of similar lactam SV2A inhibitors).

  • Litalien, C., et al. (2008). "Pharmacokinetics and Solubility of Piperidinone Derivatives." Journal of Pharmaceutical Sciences. (Contextual data on lipophilic lactam solubility trends).
  • U.S. Patent 8,580,795. (2013). "Lactam Derivatives and Methods of Use." (Describes the isolation and solvent handling of phenyl-piperidinone intermediates).

  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
Exploratory

5-(2-Methylphenyl)piperidin-2-one: Advanced Chiral Building Block for GPCR Ligands

The following technical guide details the properties, synthesis, and application of 5-(2-Methylphenyl)piperidin-2-one as a chiral building block in drug discovery. Executive Summary 5-(2-Methylphenyl)piperidin-2-one (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of 5-(2-Methylphenyl)piperidin-2-one as a chiral building block in drug discovery.

Executive Summary

5-(2-Methylphenyl)piperidin-2-one (CAS: 41216-04-0) is a specialized heterocyclic scaffold utilized in the synthesis of neurokinin-1 (NK1) receptor antagonists, CGRP receptor antagonists, and other bioactive agents targeting G-protein coupled receptors (GPCRs). As a


-lactam featuring a sterically demanding ortho-tolyl group at the C5 position, this compound serves as a critical pharmacophore for restricting conformational flexibility and enhancing metabolic stability in drug candidates.

This guide provides a technical analysis of its structural properties, modular synthesis via radical cascade and asymmetric hydrogenation, and its strategic application in medicinal chemistry.

Structural Analysis & Stereochemistry

The core structure consists of a piperidin-2-one (valerolactam) ring substituted at the C5 position with a 2-methylphenyl group.

FeatureDescriptionImpact on Drug Design
Core Scaffold Piperidin-2-one (

-lactam)
Mimics peptide bonds; hydrogen bond donor/acceptor capability.
Chiral Center C5Enantiomers exhibit distinct binding affinities; (5S) and (5R) forms must be resolved or synthesized asymmetrically.
Substituent 2-Methylphenyl (o-tolyl)The ortho-methyl group introduces significant steric bulk, restricting rotation around the C5-Ar bond and potentially creating atropisomeric properties in highly substituted analogs.
Metabolic Stability Ortho-blockingThe methyl group blocks the metabolically vulnerable ortho-position on the phenyl ring, reducing clearance rates.

Synthesis Protocols

High-value applications require enantiopure material. Two primary methodologies are recommended: Modular Radical Cascade (Zard Reaction) for library generation and Asymmetric Hydrogenation for scale-up.

Method A: Modular Radical Cascade (The Zard Route)

This method, developed by Zard and colleagues, utilizes xanthate-mediated radical chemistry to construct the piperidinone ring under neutral conditions. It is particularly effective for installing hindered aryl groups like the o-tolyl moiety.

Mechanism: The reaction proceeds via a degenerative radical transfer of a xanthate to an


-allylamide, followed by a 6-endo-trig cyclization and final oxidation/elimination.

Experimental Protocol (Adapted for 5-Arylpiperidin-2-ones):

  • Precursor Synthesis: Acylate 2-methylbenzylamine with acryloyl chloride to form

    
    -(2-methylbenzyl)acrylamide.
    
  • Xanthate Formation: React the amide with a xanthate source (e.g.,

    
    -ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate) under radical initiation.
    
  • Cyclization:

    • Reagents: Dilauroyl peroxide (DLP) as initiator.

    • Solvent: 1,2-Dichloroethane (DCE) or Ethyl Acetate (EtOAc) (degassed).

    • Conditions: Reflux under inert atmosphere (

      
      ). Add DLP portion-wise (10-20 mol% every 90 min) until consumption of starting material.
      
  • Workup: Cool to room temperature, concentrate in vacuo, and purify via flash column chromatography (SiO2, EtOAc/Hexane gradient).

Method B: Asymmetric Hydrogenation

For large-scale preparation of chiral material, the catalytic asymmetric hydrogenation of the corresponding pyridinone is the preferred route.

Experimental Protocol:

  • Substrate: 5-(2-Methylphenyl)pyridin-2(1H)-one.

  • Catalyst System: Rhodium(I) or Ruthenium(II) complex with a chiral bisphosphine ligand (e.g., [Rh(nbd)2]BF4 + (S,S)-Me-DuPhos or Walphos).

  • Conditions:

    • Pressure: 30–50 bar

      
      .
      
    • Solvent: Methanol or 2,2,2-Trifluoroethanol (TFE).

    • Temperature: 50–80 °C.

  • Purification: Filtration of catalyst and recrystallization to upgrade enantiomeric excess (ee).

Synthesis Workflow Diagram

The following diagram illustrates the logical flow for synthesizing the target scaffold using the Zard Radical Cascade, highlighting the critical decision points.

G Start Start: 2-Methylbenzylamine Acylation Acylation (Acryloyl Chloride, Base) Start->Acylation Amide Intermediate: N-(2-methylbenzyl)acrylamide Acylation->Amide Xanthate_Add Xanthate Addition (Radical Transfer) Amide->Xanthate_Add Zard Method Oxidation Oxidative Aromatization (Optional for Pyridone route) Amide->Oxidation Alt: Pyridone Route Cyclization 6-endo-trig Cyclization (DLP, Reflux) Xanthate_Add->Cyclization Final Target: 5-(2-Methylphenyl)piperidin-2-one Cyclization->Final Reduction/Elimination Oxidation->Final Asymm. Hydrogenation

Figure 1: Synthetic workflow comparing the Zard Radical Cascade (solid lines) and the Pyridone Hydrogenation route (dashed lines).

Applications in Drug Discovery[2][3][4][5][6]

Neurokinin-1 (NK1) Receptor Antagonists

The 5-aryl-piperidin-2-one scaffold is a bioisostere of the phenyl-piperidine core found in many Substance P antagonists.

  • Mechanism: The lactam carbonyl acts as a hydrogen bond acceptor, while the ortho-tolyl group fills a hydrophobic pocket in the NK1 receptor, mimicking the spatial arrangement of the 3,5-bis(trifluoromethyl)phenyl group seen in Aprepitant and Rolapitant analogs.

  • Design Strategy: Functionalization of the lactam nitrogen (N1) with bulky benzyl or benzoyl groups is a common strategy to increase potency.

CGRP Receptor Antagonists

Recent patent literature identifies 5-aryl-piperidin-2-ones as intermediates for Calcitonin Gene-Related Peptide (CGRP) antagonists, used in migraine therapy.

  • Role: The scaffold serves as a rigid linker that orients the "left-hand" and "right-hand" domains of the antagonist, ensuring optimal binding to the CGRP receptor interface.

Quality Control & Handling

ParameterSpecificationMethod
Purity >98%HPLC (210 nm, 254 nm)
Chiral Purity >99% eeChiral HPLC (e.g., Chiralpak AD-H or OD-H column)
Residual Solvents <5000 ppmGC-HS (Headspace)
Storage 2–8 °C, DesiccatedHygroscopic; store under inert gas (

/Ar).

Self-Validating Protocol Tip: When using the Zard method, monitor the disappearance of the characteristic alkene peaks in


H NMR (5.5–6.5 ppm) and the appearance of the lactam multiplet at 3.5–4.0 ppm to confirm cyclization.

References

  • Zard, S. Z., et al. (2012).[1] "A Modular Route to Benzazepin-2-ones and 5-Arylpiperidin-2-ones."[1][2][3] Organic Letters, 14(8), 2018–2021.[3] Link

  • Amat, M., et al. (2014). "Enantioselective Synthesis of Piperidines." Chemical Reviews, 114(1), 1–82. Link

  • Schering-Plough (Merck & Co). (2010). "Discovery of a series of potent, orally active ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -disubstituted piperidine NK(1) antagonists." Bioorganic & Medicinal Chemistry Letters, 20(21), 6313-6315.[4] Link
    
  • Merck Sharp & Dohme Corp. (2014). "Piperidinone carboxamide azaindane CGRP receptor antagonists."[5] U.S. Patent 8,754,096. Link

Sources

Foundational

Reactivity Profile of the Lactam Ring in 5-(2-Methylphenyl)piperidin-2-one

Executive Summary This technical guide details the reactivity profile of 5-(2-methylphenyl)piperidin-2-one , a 6-membered -lactam scaffold. This structure serves as a critical pharmacophore in the synthesis of neurokinin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the reactivity profile of 5-(2-methylphenyl)piperidin-2-one , a 6-membered


-lactam scaffold. This structure serves as a critical pharmacophore in the synthesis of neurokinin-1 (NK1) receptor antagonists and MDM2-p53 inhibitors. The presence of the bulky o-tolyl group at the C5 position imposes unique conformational constraints that govern the stereochemical outcome of downstream functionalizations.

This guide moves beyond generic lactam chemistry to analyze the specific steric and electronic influence of the 2-methylphenyl substituent on hydrolysis, reduction,


-functionalization, and 

-carbon (

) activation.

Structural & Conformational Analysis

The Scaffold

The molecule consists of a piperidin-2-one (valerolactam) core substituted at the C5 position.[1]

  • IUPAC Numbering: Nitrogen (

    
    ), Carbonyl (
    
    
    
    ),
    
    
    -methylene (
    
    
    ),
    
    
    -methylene (
    
    
    ),
    
    
    -methine (
    
    
    ),
    
    
    -methylene (
    
    
    ).
  • Key Substituent: A 2-methylphenyl (o-tolyl) group attached to

    
    .
    
Conformational Equilibrium

Unlike planar amides, the 6-membered lactam ring adopts a distorted half-chair or sofa conformation .

  • Equatorial Preference: To minimize 1,3-diaxial strain, the bulky o-tolyl group at

    
     strongly favors the equatorial  position.
    
  • The Ortho-Methyl Effect: The methyl group on the phenyl ring introduces significant steric bulk (A-value

    
     1.7 kcal/mol for methyl vs phenyl). This restricts the rotation of the biaryl-like bond (C5–C
    
    
    
    ), potentially creating atropisomeric properties at low temperatures.
  • Ring Pucker: The equatorial placement of the C5-aryl group locks the ring conformation, which is critical for predicting the stereoselectivity of reactions at

    
     (1,3-induction).
    

Conformation Substrate 5-(2-Methylphenyl) piperidin-2-one HalfChair_Eq Half-Chair (Equatorial) (Thermodynamically Favored) Substrate->HalfChair_Eq Major Conformer HalfChair_Ax Half-Chair (Axial) (Sterically Disfavored) Substrate->HalfChair_Ax Minor Conformer TwistBoat Twist-Boat (Transition State) HalfChair_Eq->TwistBoat Ring Inversion (High Barrier due to o-Tolyl) TwistBoat->HalfChair_Ax

Figure 1: Conformational equilibrium of the piperidinone ring. The bulky o-tolyl group locks the system into the equatorial half-chair, influencing subsequent reactivity.

Reactivity of the Lactam Core (Electrophilic Attack)

The lactam linkage is the primary "warhead" for ring-opening and reduction. The C5-substituent exerts a remote electronic effect but a significant conformational effect.

Hydrolysis (Ring Opening)

Hydrolysis converts the lactam into 5-amino-4-(2-methylphenyl)pentanoic acid.

  • Acidic Conditions (6M HCl, Reflux): Protonation of the carbonyl oxygen activates the system. The reaction is reversible but driven to completion by the formation of the ammonium salt.

  • Basic Conditions (NaOH/MeOH): Direct nucleophilic attack by hydroxide. This is irreversible due to carboxylate formation.

  • Steric Impact: The o-tolyl group at C5 is remote from the carbonyl (C2), so it does not sterically hinder the approach of water/hydroxide. However, the rigidity of the ring (locked by the C5 substituent) can slightly retard the transition to the tetrahedral intermediate compared to unsubstituted valerolactam.

Reduction

Reduction is the primary pathway to generate substituted piperidines (common drug scaffolds).

ReagentProductMechanism Note
LiAlH

/ THF
Piperidine Full reduction. The o-tolyl group remains equatorial.
BH

·DMS
Piperidine Electrophilic reduction. Often cleaner than LAH for hindered lactams.
DIBAL-H (-78°C) Hemiaminal / Imine Controlled reduction. Useful for synthesizing aldehydes or converting to enamines.

C-H Activation: -Functionalization (C3)

This is the most chemically valuable transformation for drug discovery, allowing the introduction of chirality at C3.

Enolate Chemistry

Deprotonation at C3 using a strong base (LDA or LiHMDS) generates a planar enolate.

  • Regioselectivity: Deprotonation occurs exclusively at C3 (alpha to Carbonyl).

  • Stereoselectivity (1,3-Induction): The C5-o-tolyl group dictates the approach of the electrophile.

    • The electrophile prefers to approach from the face opposite to the C5-substituent (trans-addition) to avoid steric clash.

    • Result: Formation of trans-3,5-disubstituted piperidin-2-ones.

Protocol: Stereoselective C3-Methylation

Objective: Synthesize trans-3-methyl-5-(2-methylphenyl)piperidin-2-one.

  • Setup: Flame-dry a 3-neck flask under Argon.

  • Solvent: Anhydrous THF (0.2 M concentration).

  • Base: Add LiHMDS (1.1 equiv, 1.0 M in THF) dropwise at -78°C . Stir for 30 min to ensure complete enolization.

    • Note: LiHMDS is preferred over LDA to minimize nucleophilic attack on the lactam carbonyl.

  • Electrophile: Add MeI (1.2 equiv) dropwise.

  • Quench: Allow to warm to -20°C over 2 hours, then quench with sat. NH

    
    Cl.
    
  • Outcome: The trans-isomer is the major product (>90% dr) due to the directing effect of the C5-equatorial o-tolyl group.

Nitrogen Functionalization ( )

The lactam nitrogen is a weak nucleophile (


 for the N-H). Functionalization requires deprotonation.
N-Alkylation
  • Base: NaH (60% dispersion) in DMF or THF.

  • Reactivity: The o-tolyl group at C5 does not sterically hinder the N1 position. Standard alkylation proceeds smoothly.

  • Application: Introduction of benzyl or ethyl groups to modulate lipophilicity.

N-Arylation (Buchwald-Hartwig)

Coupling the lactam with aryl halides requires specific catalytic systems due to the potential for catalyst poisoning by the amide.

  • Catalyst: Pd

    
    (dba)
    
    
    
    with Xantphos (ligand).
  • Base: Cs

    
    CO
    
    
    
    .
  • Conditions: Toluene/Dioxane at 100°C.

Visual Summary of Reactivity

Reactivity Core 5-(2-Methylphenyl) piperidin-2-one Hydrolysis Hydrolysis (6M HCl) Core->Hydrolysis Ring Opening Reduction Reduction (LiAlH4) Core->Reduction C=O Removal Alkylation_N N-Alkylation (NaH, R-X) Core->Alkylation_N Nucleophilic Subst. Alkylation_C3 C3-Alkylation (LiHMDS, E+) Core->Alkylation_C3 Enolate Chem (Stereoselective) Prod_Hydro Amino Acid Salt Hydrolysis->Prod_Hydro Prod_Red 3-(2-Methylphenyl)piperidine Reduction->Prod_Red Prod_N N-Substituted Lactam Alkylation_N->Prod_N Prod_C3 trans-3,5-Disubstituted Lactam Alkylation_C3->Prod_C3

Figure 2: Primary reactivity pathways. Green nodes indicate functionalization preserving the ring; Red/Yellow nodes indicate core modification.

References

  • Conformational Analysis of Piperidin-2-ones

    • Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. (1975). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research, 8(9), 300–306. Link

  • Synthesis of 5-Arylpiperidin-2-ones (MDM2 Inhibitors)

    • Rew, Y., et al. (2012). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. Journal of Medicinal Chemistry, 55(11), 4936–4954. Link

  • Stereoselective Alkylation of Lactams

    • Meyers, A. I., et al. (1998). Asymmetric Synthesis of 5-Substituted Piperidin-2-ones. Journal of the American Chemical Society. Link

  • General Reactivity of Lactams

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. Link

Sources

Protocols & Analytical Methods

Method

Scalable synthesis protocols for 5-(2-Methylphenyl)piperidin-2-one

Application Note: Scalable Synthesis of 5-(2-Methylphenyl)piperidin-2-one Executive Summary & Retrosynthetic Logic The target molecule, 5-(2-methylphenyl)piperidin-2-one , represents a critical scaffold in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 5-(2-Methylphenyl)piperidin-2-one

Executive Summary & Retrosynthetic Logic

The target molecule, 5-(2-methylphenyl)piperidin-2-one , represents a critical scaffold in medicinal chemistry, particularly as a pharmacophore in Neurokinin-1 (NK1) receptor antagonists and GABA analogs.

The Structural Challenge: Synthesizing substituted piperidin-2-ones (delta-lactams) requires precise control over the substitution pattern.

  • Glutarimide Reduction Route: Typically yields the 4-substituted isomer due to symmetry considerations, making it unsuitable for this specific 5-substituted target.

  • Selected Route (Nitrile Alkylation): To achieve the 5-substituted architecture, we must construct a carbon backbone where the nitrogen atom is introduced at the terminal position adjacent to the aryl-bearing carbon.

The Strategy: This protocol utilizes a scalable, Phase-Transfer Catalyzed (PTC) Michael addition of (2-methylphenyl)acetonitrile to an acrylate ester, followed by a "reductive cyclization cascade."[1] This route is superior for industrial scaling due to its high atom economy, use of inexpensive commodity reagents, and avoidance of cryogenic conditions.[1]

Reaction Pathway & Mechanism

The synthesis proceeds via a C-alkylation of the benzylic nitrile followed by a Raney-Nickel mediated hydrogenation that triggers spontaneous intramolecular amidation.

SynthesisPath SM1 2-Methylphenylacetonitrile (Starting Material) Inter1 Mono-Alkylated Nitrile (Ethyl 4-cyano-4-(2-tolyl)butanoate) SM1->Inter1 Step 1: Michael Addition NaOH, TBAB (PTC) Toluene, 0-25°C Bis Bis-Alkylated Impurity (Pimelate Derivative) SM1->Bis Over-alkylation (Avoid via stoichiometry) SM2 Ethyl Acrylate SM2->Inter1 Inter2 Amino-Ester Intermediate (Transient) Inter1->Inter2 Step 2: Hydrogenation H2, Raney Ni NH3/EtOH Product 5-(2-Methylphenyl)piperidin-2-one (Target Lactam) Inter2->Product Spontaneous Cyclization (-EtOH)

Figure 1: Reaction workflow emphasizing the critical mono-alkylation step and the reductive cyclization cascade.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 4-cyano-4-(2-methylphenyl)butanoate

Objective: Regioselective mono-Michael addition.

Critical Process Parameter (CPP): The reaction is prone to bis-alkylation (addition of two acrylate molecules). To suppress this, the nitrile is used in slight excess, and the acrylate is added slowly under phase-transfer conditions.[1]

Reagents & Materials:

Reagent Equiv. Role
(2-Methylphenyl)acetonitrile 1.20 Nucleophile
Ethyl Acrylate 1.00 Michael Acceptor
Triton B (40% in MeOH) or TBAB 0.10 Phase Transfer Catalyst
NaOH (50% aq) 2.00 Base

| Toluene | 5 Vol | Solvent |

Protocol:

  • Setup: Charge a jacketed reactor with (2-methylphenyl)acetonitrile (1.2 eq), Toluene (5 volumes), and Tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Base Addition: Add 50% NaOH solution (2.0 eq) under vigorous stirring (400+ RPM) to establish a fine emulsion.

  • Temperature Control: Cool the mixture to 0–5 °C.

  • Addition: Add Ethyl Acrylate (1.0 eq) dropwise over 2–3 hours. Crucial: Maintain internal temperature <10 °C to minimize polymerization and bis-alkylation.

  • Reaction: Allow to warm to 20–25 °C and stir for 4 hours. Monitor by HPLC/GC.

    • Target Specification: <5% unreacted acrylate; Bis-alkylated impurity <10%.

  • Workup:

    • Add water (5 vol) and separate phases.

    • Extract aqueous layer with Toluene (2 vol).[1]

    • Wash combined organics with 1N HCl (to neutralize base) followed by Brine.[1]

    • Concentrate under reduced pressure.

  • Purification: High-vacuum distillation is recommended to separate the mono-adduct from the heavy bis-alkylated byproduct and excess nitrile.

    • Boiling Point: Expect ~160–170 °C at 0.5 mmHg.

Step 2: Reductive Cyclization to 5-(2-Methylphenyl)piperidin-2-one

Objective: One-pot reduction of nitrile and ring closure.

Mechanism: The nitrile is reduced to a primary amine (-CH₂NH₂). The amine then performs an intramolecular nucleophilic attack on the ester carbonyl (5-exo-trig), releasing ethanol and forming the lactam.

Reagents & Materials:

Reagent Loading Role
Cyano-ester Intermediate 1.00 equiv Precursor
Raney Nickel (Active) 20 wt% Catalyst
Ammonia (7M in MeOH) 2.0 equiv Co-solvent/Suppressant*
Ethanol (Abs) 10 Vol Solvent

| Hydrogen (H2) | 50–100 psi | Reductant |

*Note: Ammonia suppresses the formation of secondary amines (dimers) during reduction.[1]

Protocol:

  • Safety Check: Raney Nickel is pyrophoric. Handle under Argon/Nitrogen atmosphere.

  • Loading: In a high-pressure autoclave, charge the Cyano-ester intermediate dissolved in Ethanol (10 vol).

  • Catalyst Addition: Add Raney Nickel (20 wt% relative to substrate) as a slurry in ethanol.

  • Additive: Add methanolic ammonia (2.0 eq).

  • Hydrogenation:

    • Purge vessel 3x with N₂, then 3x with H₂.[1]

    • Pressurize to 60 psi (4 bar) H₂.

    • Heat to 50–60 °C. Stir vigorously for 12–24 hours.

  • Completion Check: Monitor disappearance of nitrile peak (IR ~2240 cm⁻¹) and formation of lactam.

  • Workup:

    • Cool to room temperature. Purge with N₂.

    • Filter catalyst through a Celite pad (Caution: Keep wet to prevent ignition).[1]

    • Concentrate filtrate to dryness.

  • Crystallization: The crude oil typically solidifies. Recrystallize from Ethyl Acetate/Hexanes or Isopropyl Ether to obtain white crystalline solid.

Analytical Data & Quality Control

Expected Properties:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 102–105 °C (Dependent on enantiopurity if resolved).

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.10–7.25 (m, 4H, Ar-H)[1]
      
    • 
       6.20 (br s, 1H, NH)[1]
      
    • 
       3.55 (m, 1H, H-6a)[1]
      
    • 
       3.40 (m, 1H, H-6b)[1]
      
    • 
       3.15 (m, 1H, H-5, benzylic methine)[1]
      
    • 
       2.40–2.55 (m, 2H, H-3)[1]
      
    • 
       2.35 (s, 3H, Ar-CH3)[1]
      
    • 
       1.90–2.10 (m, 2H, H-4)[1]
      

Troubleshooting Table:

IssueRoot CauseCorrective Action
High Bis-Alkylation (Step 1)Excess acrylate or high temp.Reduce temp to <5°C; Increase Nitrile:Acrylate ratio to 1.5:1.
Low Yield in Cyclization Formation of secondary amines.Increase NH3 concentration; Ensure H2 pressure is maintained >50 psi.
Product is an Oil Residual solvent or impurities.Triturate with cold diethyl ether; Seed with authentic crystal.

References

  • Koelsch, C. F. (1943).[1] The Synthesis of Some Substituted Piperidones. Journal of the American Chemical Society, 65(12), 2458–2459.[1] Link[1]

  • Duffy, B. C., et al. (2006).[1] Design and synthesis of 5-substituted piperidin-2-ones as conformationally constrained amino acid mimetics. Bioorganic & Medicinal Chemistry Letters, 16(9), 2312-2317.[1] Link[1]

  • Schering Corp. (2003). NK1 Antagonists and Synthesis Thereof. US Patent 7,049,320. (Describes analogous synthesis of 5-aryl-piperidinones for Rolapitant). Link

  • Reddy, P. S., et al. (2014).[1] Scalable Process for the Preparation of 5-Aryl-2-Piperidones. Organic Process Research & Development. (General methodology for nitrile reduction cyclization).

Sources

Application

Application Note: Asymmetric Synthesis of 5-(2-Methylphenyl)piperidin-2-one Enantiomers

Executive Summary The piperidin-2-one (valerolactam) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous NK1 receptor antagonists, farnesyltransferase inhibitors, and peptide mimet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidin-2-one (valerolactam) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous NK1 receptor antagonists, farnesyltransferase inhibitors, and peptide mimetics. The introduction of an ortho-substituted aryl group at the C5 position, specifically the 2-methylphenyl (o-tolyl) moiety, presents unique synthetic challenges due to steric hindrance and the risk of racemization during ring closure.

This Application Note details a robust, scalable protocol for the asymmetric hydrogenation of N-protected 5-(2-methylphenyl)pyridin-2-one . Unlike linear synthesis methods (e.g., Michael addition/cyclization) which often suffer from poor diastereocontrol or lengthy step counts, this "aromatic reduction" strategy installs the C5 stereocenter and the saturated heterocycle in a single, atom-economic step.

Key Advantages of This Protocol
  • High Enantioselectivity: Utilizing Iridium-PHOX or Rhodium-SegPhos catalysts typically yields >90% ee.

  • Scalability: The precursor is accessible via standard Suzuki coupling; the hydrogenation proceeds at moderate pressures (30–50 bar).

  • Atom Economy: Direct conversion of the aromatic precursor to the chiral lactam avoids the use of stoichiometric chiral auxiliaries.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the asymmetric hydrogenation of the heteroaromatic core . The 2-methylphenyl substituent is installed early via cross-coupling, ensuring regiochemical fidelity.

Pathway Logic[1]
  • Target: 5-(2-methylphenyl)piperidin-2-one.

  • Transform: Asymmetric Hydrogenation (

    
    , Chiral Catalyst).
    
  • Precursor: N-Boc-5-(2-methylphenyl)pyridin-2-one.

    • Note: The N-Boc group serves two purposes: it activates the pyridine ring towards hydride attack and prevents catalyst poisoning by the free lactam nitrogen.

  • Starting Materials: 5-Bromo-2-hydroxypyridine + 2-Methylphenylboronic acid.

Figure 1: Retrosynthetic strategy focusing on the reduction of the activated pyridone core.

Experimental Protocols

Phase 1: Precursor Synthesis (Suzuki Coupling & Protection)

Objective: Synthesize the activated hydrogenation substrate N-Boc-5-(2-methylphenyl)pyridin-2-one .

Reagents & Equipment
ReagentEquiv.[1][2][3]Role
5-Bromo-2-hydroxypyridine1.0Substrate
2-Methylphenylboronic acid1.2Coupling Partner
Pd(dppf)Cl₂·CH₂Cl₂0.05Catalyst
K₂CO₃ (2M aq.)3.0Base
1,4-DioxaneSolventReaction Medium
Boc₂O1.5Protecting Group
DMAP0.1Catalyst (Boc step)
Step-by-Step Methodology
  • Suzuki Coupling:

    • Charge a reaction flask with 5-bromo-2-hydroxypyridine (10 mmol, 1.74 g), 2-methylphenylboronic acid (12 mmol, 1.63 g), and Pd(dppf)Cl₂ (0.5 mmol, 408 mg).

    • Evacuate and backfill with Argon (3x).

    • Add degassed 1,4-dioxane (40 mL) and 2M K₂CO₃ (15 mL).

    • Heat to 90°C for 16 hours under vigorous stirring.

    • Workup: Cool to RT, dilute with EtOAc, wash with water/brine. Dry organic layer over Na₂SO₄ and concentrate. Purify via flash chromatography (Hex/EtOAc) to yield 5-(2-methylphenyl)pyridin-2-one.

  • N-Protection (Activation):

    • Dissolve the intermediate pyridone (approx. 8 mmol) in dry THF (30 mL).

    • Add Boc₂O (12 mmol, 2.6 g) and DMAP (0.8 mmol, 98 mg).

    • Stir at Room Temperature for 4 hours. (Monitoring by TLC is crucial; N-protection significantly changes R_f).

    • Workup: Concentrate solvent, redissolve in EtOAc, wash with 0.5M HCl (to remove DMAP) and brine.

    • Purification: Recrystallize from Hexane/EtOAc to obtain the white crystalline solid N-Boc-5-(2-methylphenyl)pyridin-2-one .

Phase 2: Asymmetric Hydrogenation (The Critical Step)

Objective: Enantioselective reduction of the aromatic ring to establish the C5 stereocenter.

Mechanistic Insight: Pyridones are aromatic and resistant to hydrogenation. The N-Boc group lowers the aromatic stabilization energy and increases the electrophilicity of the ring. Iridium complexes with N,P-ligands (e.g., PHOX, ThrePHOX) are preferred over Rhodium for these substrates due to their ability to tolerate the amide-like carbonyl.

Reagents & Equipment
ReagentQuantityRole
N-Boc-Precursor (from Phase 1)1.0 mmolSubstrate
[Ir(COD)Cl]₂1.0 mol%Pre-catalyst
(S)-Ph-PHOX (or (S)-MeO-BoQPhos)2.2 mol%Chiral Ligand
NaBArF (sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate)2.5 mol%Counterion Exchanger
Dichloromethane (DCM)5 mLSolvent (Anhydrous)
Hydrogen Gas (

)
50 barReductant
Step-by-Step Methodology
  • Catalyst Preparation (In-Situ):

    • In a glovebox, mix [Ir(COD)Cl]₂ (3.4 mg, 0.005 mmol) and the chiral ligand (e.g., (S)-Ph-PHOX, 4.2 mg, 0.011 mmol) in dry DCM (1 mL). Stir for 30 mins to form the orange complex.

    • Add NaBArF (11 mg, 0.0125 mmol) to perform anion exchange (chloride to BArF⁻). This creates the "naked" cationic Iridium species, which is essential for high reactivity.

  • Hydrogenation:

    • Dissolve the N-Boc-precursor (285 mg, 1.0 mmol) in dry DCM (4 mL) in a glass liner.

    • Add the catalyst solution to the substrate solution.

    • Place the liner in a high-pressure steel autoclave.

    • Purge with

      
       (3x 10 bar).
      
    • Pressurize to 50 bar (725 psi) .

    • Stir at Room Temperature for 24 hours.

    • Note on Sterics: The o-tolyl group is bulky. If conversion is <50% after 24h, increase temperature to 40°C, but monitor enantiomeric excess (ee) as it may erode slightly at higher temperatures.

  • Deprotection (Optional but likely required for bioassays):

    • The product is N-Boc-5-(2-methylphenyl)piperidin-2-one.

    • To remove Boc: Treat with TFA/DCM (1:4) at 0°C for 1 hour.

    • Neutralize with sat. NaHCO₃.

Data Analysis & Quality Control

Stereochemical Determination

The absolute configuration (5S or 5R) is dictated by the ligand choice. For Ir-PHOX ligands, the stereochemical outcome is highly predictable based on the quadrant model of the catalyst-substrate complex.

  • HPLC Method:

    • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

    • Mobile Phase: Hexane/Isopropanol (90:10 to 80:20).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 210 nm and 254 nm.

    • Expected Retention: The enantiomers should resolve with

      
      .
      
NMR Interpretation (Key Signals)
  • Precursor (Pyridone): Aromatic protons at

    
     6.5–8.0 ppm.
    
  • Product (Piperidinone):

    • Disappearance of aromatic pyridine protons (except the phenyl ring).

    • New multiplets at

      
       1.5–2.5 ppm (C3, C4, C6 protons).
      
    • Diagnostic benzylic methine (H-5) : Often a multiplet around

      
       3.0–3.5 ppm.
      
    • 2-Methyl group: Singlet around

      
       2.3 ppm.
      

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Conversion Catalyst poisoning or Steric bulkEnsure N-Boc protection is complete (free lactam poisons Ir). Increase

pressure to 80 bar.
Low ee (<80%) High Temperature or Wrong LigandKeep temp

25°C. Switch from PHOX to MeO-BoQPhos or Ir-Phosphole (more rigid).
Defluorination N/ANot applicable for this substrate (no F atoms).
Over-reduction Reduction of the phenyl ringIridium catalysts are generally chemoselective for the activated heterocycle over the isolated phenyl ring under these conditions.

References

  • Glorius, F., et al. (2021).[4] "Enantioselective hydrogenation of annulated arenes: controlled formation of multiple stereocenters in adjacent rings." Chemical Science. Link

  • Zhou, Y.-G., et al. (2008). "Iridium-catalyzed asymmetric hydrogenation of pyridine derivatives." Journal of the American Chemical Society. Link

  • Zhang, X., et al. (2018).[5] "Enantioselective Synthesis of α-(Hetero)aryl Piperidines through Asymmetric Hydrogenation of Pyridinium Salt." Organic Letters. Link

  • Stoltz, B. M., et al. (2015). "Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines." Organic Letters. Link

  • Hayashi, T., et al. (2023).

    
    -Substituted 
    
    
    
    -Unsaturated
    
    
    -Lactams." ACS Catalysis. Link
Appendix: Catalytic Cycle Visualization

Figure 2: Simplified catalytic cycle for the Iridium-catalyzed hydrogenation of the unsaturated intermediate.

Sources

Method

Technical Application Note: Catalytic Hydrogenation Strategies for 5-(2-Methylphenyl)piperidin-2-one

Topic: Catalytic Hydrogenation Methods for 5-(2-Methylphenyl)piperidin-2-one Production Content Type: Technical Application Note & Protocol Guide Audience: Process Chemists, API Developers, and Research Scientists Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalytic Hydrogenation Methods for 5-(2-Methylphenyl)piperidin-2-one Production Content Type: Technical Application Note & Protocol Guide Audience: Process Chemists, API Developers, and Research Scientists

Executive Summary & Chemical Context

Target Molecule: 5-(2-Methylphenyl)piperidin-2-one CAS Registry Number: (Analogous structures: 5-phenylpiperidin-2-one, CAS 3284-51-3) Primary Precursor: 5-(2-Methylphenyl)pyridin-2(1H)-one

The production of 5-(2-methylphenyl)piperidin-2-one represents a challenging class of heterogeneous catalytic hydrogenations. The transformation requires the saturation of a nitrogen-containing heteroaromatic ring (pyridinone) while strictly preserving the aromaticity of the attached ortho-tolyl moiety.

This guide addresses two critical process barriers:

  • Chemoselectivity: Differentiating between the electron-deficient pyridinone ring and the electron-rich phenyl ring.

  • Steric Hindrance: The ortho-methyl group on the phenyl ring creates significant steric bulk at the 5-position, impeding catalyst surface adsorption and slowing reaction kinetics compared to unsubstituted phenyl analogs.

Retrosynthetic Pathway

The most robust industrial route involves the reduction of the corresponding pyridinone, which is typically accessible via Suzuki-Miyaura cross-coupling of 5-bromopyridin-2(1H)-one and 2-methylphenylboronic acid.

Retrosynthesis Target Target: 5-(2-Methylphenyl)piperidin-2-one Inter Precursor: 5-(2-Methylphenyl)pyridin-2(1H)-one Target->Inter Selective Hydrogenation SM Starting Materials: 5-Bromo-2-pyridone + 2-Methylphenylboronic acid Inter->SM Suzuki Coupling

Figure 1: Retrosynthetic logic flow. The critical step addressed in this guide is the selective hydrogenation (left).

Critical Process Parameters (CPPs)

Success in this hydrogenation relies on tuning three interacting variables: Catalyst Metal, Solvent Acidity, and Hydrogen Pressure.

ParameterRecommendationScientific Rationale
Catalyst Selection 5% Rh/C or PtO₂ Rhodium (Rh): Superior chemoselectivity. It reduces pyridines/pyridinones efficiently under mild conditions without saturating the phenyl ring. Platinum (Pt): Highly active for heteroaromatics but requires careful monitoring to prevent over-reduction. Palladium (Pd): Not recommended as primary choice due to high propensity for dehalogenation (if halides present) and lower activity toward pyridinones without high temperatures.
Solvent System Acetic Acid (AcOH) Pyridinones have significant resonance stabilization. Protonation of the carbonyl oxygen or nitrogen (depending on tautomer) disrupts aromaticity, lowering the activation energy for hydrogenation. Neutral solvents (MeOH, EtOH) often result in stalled reactions.
Pressure 5 – 20 bar (70-290 psi) The steric bulk of the o-tolyl group hinders planar adsorption onto the catalyst surface. Elevated pressure forces mass transfer and surface coverage.
Temperature 50°C – 80°C Thermal energy is required to overcome the steric barrier, but exceeding 80°C risks reducing the phenyl ring (over-reduction).

Protocol A: Batch Hydrogenation (High Selectivity)

Best for: Laboratory scale (1g – 50g), high-purity requirements, and difficult substrates.

Materials & Equipment[1][2]
  • Reactor: High-pressure stainless steel autoclave (e.g., Parr reactor) or heavy-walled glass pressure vessel (if < 10 bar).

  • Catalyst: 5% Rhodium on Carbon (Rh/C), wet support (approx. 50% water).

  • Solvent: Glacial Acetic Acid (ACS Grade).

  • Substrate: 5-(2-Methylphenyl)pyridin-2(1H)-one.

Step-by-Step Methodology
  • Catalyst Loading (Inert Atmosphere):

    • Safety Note: Dry Rh/C is pyrophoric. Always use wet catalyst or handle under Argon/Nitrogen.

    • Weigh the substrate (

      
      ).
      
    • Weigh 5% Rh/C (

      
       relative to substrate). Example: 10g substrate requires 1g catalyst.
      
    • Place both in the reactor vessel.

  • Solvent Addition:

    • Add Glacial Acetic Acid (

      
      ).
      
    • Note: The substrate may not fully dissolve immediately; it will dissolve as the reaction temperature rises and hydrogenation proceeds.

  • Purging:

    • Seal the reactor.[1][2]

    • Purge with Nitrogen (

      
      ) to remove oxygen.
      
    • Purge with Hydrogen (

      
      ) to saturate the headspace.
      
  • Reaction:

    • Pressurize to 10 bar (145 psi) with Hydrogen.

    • Set stirring to maximum (approx. 800-1000 rpm) to eliminate gas-liquid mass transfer limitations.

    • Heat to 60°C .

    • Monitor H₂ uptake. Reaction is complete when uptake plateaus (typically 6–12 hours due to steric hindrance).

  • Workup:

    • Cool to room temperature and vent H₂ carefully.

    • Filtration: Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with Methanol.

    • Concentration: Concentrate the filtrate under reduced pressure to remove the bulk of Acetic Acid.

    • Neutralization: Redissolve the residue in Ethyl Acetate. Wash with saturated aqueous NaHCO₃ until the aqueous layer is pH 8.

    • Isolation: Dry the organic layer over MgSO₄, filter, and evaporate.

  • Validation:

    • The product is a lactam. Check IR for carbonyl shift (approx. 1660 cm⁻¹) and loss of aromatic pyridine signals in ¹H NMR.

Protocol B: Continuous Flow Hydrogenation (Scalable)

Best for: Scale-up (>100g), safety (minimized H₂ volume), and process intensification.

Workflow Logic

Flow chemistry minimizes the contact time between the product and the catalyst, significantly reducing the risk of over-reduction (saturation of the phenyl ring).

FlowProtocol Feed Feed Solution: Substrate in AcOH/MeOH (1:1) Conc: 0.1 M Mixer Mixer Module Feed->Mixer H2_Gen H2 Generation: In-situ Electrolysis or Mass Flow Controller H2_Gen->Mixer Reactor Packed Bed Reactor (CatCart): 5% Rh/C or 10% Pt/C T = 70°C, P = 50 bar Mixer->Reactor Segmented Flow BPR Back Pressure Regulator (Set to 50 bar) Reactor->BPR Collection Product Collection & Online Analysis BPR->Collection

Figure 2: Continuous flow hydrogenation setup using a packed bed reactor (e.g., H-Cube or trickle-bed system).

Protocol Parameters
  • Equipment: H-Cube Pro™ or similar trickle-bed reactor.

  • Cartridge: 10% Pt/C or 5% Rh/C (30mm or 70mm CatCart).

  • Solvent: 1:1 mixture of Methanol : Acetic Acid. (Pure AcOH is too viscous for some micro-pumps; MeOH improves solubility).

  • Concentration: 0.05 – 0.1 M.

  • Conditions:

    • Temperature: 70°C

    • Pressure: 50 bar (Flow systems allow higher pressures safely).

    • Flow Rate: 1.0 mL/min (Optimize for conversion; slower flow = higher conversion).

Analytical Controls & Troubleshooting

Quality Control Table
AttributeSpecificationMethod
Conversion > 98%HPLC (UV 210 nm or 254 nm). Look for disappearance of Pyridone.
Purity > 95%HPLC.
Over-reduction < 1.0%¹H NMR. Check for cyclohexyl protons (broad multiplets 1.0-2.0 ppm) indicating phenyl ring saturation.
Stereochemistry RacemicChiral HPLC (if enantiomers must be separated downstream).
Troubleshooting Guide
  • Problem: Reaction stalls at 50% conversion.

    • Cause: Catalyst poisoning by the basic amine/lactam product or steric blocking.

    • Solution: Add 1 equivalent of HCl (creates the hydrochloride salt, preventing amine coordination to the metal) or increase pressure to 20 bar.

  • Problem: Over-reduction (Phenyl ring saturated).

    • Cause: Temperature too high or wrong catalyst (Pd/C often over-reduces).

    • Solution: Switch to Rh/C; lower temperature to 40°C; stop reaction immediately upon H₂ uptake cessation.

References

  • General Pyridone Reduction: Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Definitive text on Rh/Pt selectivity).
  • Selectivity Mechanisms: Glorius, F., et al. (2004). "Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition, 43(15), 2859-2862. Link

  • Flow Hydrogenation: Kappe, C. O., et al. (2011). "Hydrogenation of Pyridines using Continuous Flow Processing." Green Chemistry, 13, 1224. Link

  • Steric Effects in Catalysis: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press.

Sources

Application

Application Note: Strategic Cyclization of 5-(2-Methylphenyl)piperidin-2-one Precursors

This Application Note is designed to guide researchers through the strategic synthesis of 5-(2-methylphenyl)piperidin-2-one , a sterically demanding -lactam scaffold often encountered in the development of NK1 antagonist...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the strategic synthesis of 5-(2-methylphenyl)piperidin-2-one , a sterically demanding


-lactam scaffold often encountered in the development of NK1 antagonists and other CNS-active agents.

The guide prioritizes the Reductive Cyclization pathway, as it is the most scalable and robust method for generating 5-arylpiperidin-2-ones from accessible nitrile precursors.

Introduction & Retrosynthetic Logic

The synthesis of 5-arylpiperidin-2-ones presents a specific regiochemical challenge: positioning the aryl group at the meta position relative to the lactam carbonyl. Unlike 4-aryl analogs (accessible via glutarimide reduction), the 5-aryl scaffold is best constructed by closing the ring onto the nitrogen atom from a linear C5 chain.

The presence of the 2-methylphenyl (o-tolyl) group introduces significant steric bulk at the cyclization site. Standard protocols must be adapted to overcome the rotational barrier imposed by the ortho-methyl substituent, which can hinder the conformational folding required for ring closure (Thorpe-Ingold effect considerations).

Retrosynthetic Pathway

The most efficient route utilizes the Reductive Cyclization of


-Cyano Esters . This approach builds the carbon skeleton via a Michael addition, followed by a "one-pot" reduction-cyclization cascade.

Retrosynthesis Target 5-(2-Methylphenyl) piperidin-2-one Intermediate Intermediate: 5-Amino-4-(2-methylphenyl) pentanoate Target->Intermediate Cyclization (- MeOH) Precursor Precursor: Methyl 4-cyano-4-(2-methylphenyl) butanoate Intermediate->Precursor Reduction (CN -> CH2NH2) RawMaterials Start Materials: (2-Methylphenyl)acetonitrile + Methyl Acrylate Precursor->RawMaterials Michael Addition

Figure 1: Retrosynthetic logic for constructing the 5-arylpiperidin-2-one core.

Precursor Synthesis: The Critical Setup

Before cyclization, the linear carbon chain must be assembled. The specificity of the 5-position is determined by the Michael addition of (2-methylphenyl)acetonitrile to methyl acrylate .

  • Reagent: Triton B (Benzyltrimethylammonium hydroxide) or KOtBu.

  • Solvent: Acetonitrile or THF/Toluene.

  • Critical Control: The ortho-methyl group makes the benzylic proton less acidic and the anion more sterically crowded. Use a strong, non-nucleophilic base and control temperature (0°C

    
     RT) to prevent polymerization of the acrylate.
    
  • Product: Methyl 4-cyano-4-(2-methylphenyl)butanoate.

Reagent Selection for Cyclization

The transformation of the nitrile-ester precursor to the lactam involves two distinct chemical events: Reduction of the nitrile to a primary amine, and Nucleophilic Acyl Substitution (cyclization) to form the amide bond.

Comparative Reagent Matrix
MethodReagentsMechanismProsCons
A. Catalytic Hydrogenation Raney Nickel , H

(50-100 psi), MeOH/NH

Surface-catalyzed hydrogenation followed by thermal cyclization.Industry Standard. Cleanest profile; spontaneous cyclization at >50°C.Requires high-pressure equipment; pyrophoric catalyst handling.
B. Chemical Reduction CoCl

· 6H

O
, NaBH

In situ generation of cobalt boride (active catalyst).Bench-friendly. No pressure vessel needed; mild conditions (RT).Boron salts can complicate workup; requires careful quenching to avoid emulsification.
C. Acid-Mediated PtO

, H

, Acetic Acid
Hydrogenation in acidic media.Good for highly basic amines; prevents side-reactions.Requires a separate heating step with base (e.g., Et

N) to close the ring after filtration.

Detailed Protocols

Protocol A: High-Pressure Catalytic Cyclization (Recommended)

Best for scale-up and high purity.

Reagents:

  • Precursor: Methyl 4-cyano-4-(2-methylphenyl)butanoate (1.0 equiv)

  • Catalyst: Raney Nickel (active slurry, ~20 wt% loading)

  • Solvent: Methanol (anhydrous)

  • Additive: 7N Ammonia in MeOH (trace, to suppress secondary amine formation)

Step-by-Step:

  • Safety Prep: Purge the hydrogenation vessel (Parr reactor) with N

    
     three times. Raney Nickel is pyrophoric; handle under water or ethanol slurry.
    
  • Loading: Charge the vessel with the nitrile precursor dissolved in Methanol (0.5 M concentration). Add the Raney Nickel slurry.

  • Hydrogenation: Pressurize with H

    
     to 60 psi (4 bar) .
    
  • Reaction: Heat the mixture to 60°C with vigorous stirring (1000 rpm). The elevated temperature is crucial here: it drives the reduction and provides the energy for the amine to attack the ester, overcoming the steric hindrance of the o-tolyl group.

  • Monitoring: Monitor H

    
     uptake. Reaction typically completes in 6–12 hours.
    
  • Workup: Cool to RT. Filter catalyst through a Celite pad (Caution: Keep wet). Rinse with MeOH.

  • Isolation: Concentrate the filtrate. The residue is often the pure lactam. If ring closure is incomplete (detected by Amino-Ester intermediate in LCMS), redissolve in Toluene and reflux for 2 hours to drive completion.

Protocol B: "Borohydride" Benchtop Cyclization

Best for small-scale exploratory chemistry without pressure equipment.

Reagents:

  • Precursor: Methyl 4-cyano-4-(2-methylphenyl)butanoate (1.0 equiv)

  • Reducing Agent: Sodium Borohydride (NaBH

    
    , 5.0 equiv)
    
  • Catalyst: Cobalt(II) Chloride hexahydrate (CoCl

    
    ·6H
    
    
    
    O, 1.0 equiv)
  • Solvent: Methanol

Step-by-Step:

  • Dissolution: Dissolve the nitrile precursor and CoCl

    
    ·6H
    
    
    
    O in Methanol (0.2 M) and cool to 0°C. The solution will be deep purple/pink.
  • Reduction: Add NaBH

    
     portion-wise over 30 minutes. Caution:  Vigorous gas evolution (H
    
    
    
    ) and formation of a black precipitate (Cobalt Boride).
  • Aging: Stir at RT for 2 hours.

  • Cyclization: After the nitrile is consumed (TLC check), the mixture contains the open-chain amino ester. Add glacial acetic acid to quench excess borohydride, then adjust pH to ~9 with aqueous Na

    
    CO
    
    
    
    .
  • Thermal Closure: Extract the organic components into EtOAc. Evaporate the solvent.[1][2] Redissolve the crude oil in Xylene and reflux for 4 hours. The high boiling point of Xylene (140°C) is necessary to force the cyclization of the sterically hindered o-tolyl intermediate.

Troubleshooting & Optimization

The "Ortho-Effect" Challenge

The 2-methyl group on the phenyl ring creates steric clash with the forming piperidone ring.

  • Symptom: Incomplete cyclization (isolation of linear amino ester).

  • Solution: Do not rely on spontaneous cyclization at room temperature. Always include a thermal soak step (Reflux in Toluene or Xylene) or a base-catalyzed closure (0.5 equiv NaOMe in MeOH, 50°C) after the reduction.

Stereochemistry

The product has a chiral center at C5. The protocols above yield a racemic mixture .

  • Resolution: Separation of enantiomers is best achieved via Chiral SFC (Supercritical Fluid Chromatography) using a polysaccharide-based column (e.g., Chiralpak AD-H or OD-H).

Reaction Workflow Diagram

Workflow Start Start: Nitrile-Ester Precursor Choice Select Reduction Method Start->Choice PathA Path A: Raney Ni / H2 / 60°C (Simultaneous Reduction & Cyclization) Choice->PathA High Pressure PathB Path B: CoCl2 / NaBH4 (Stepwise Reduction) Choice->PathB Benchtop Check LCMS Check: Is Linear Amine Present? PathA->Check PathB->Check Force Thermal Force: Reflux in Toluene (110°C) Check->Force Yes (Incomplete) Final Final Product: 5-(2-Methylphenyl)piperidin-2-one Check->Final No (Complete) Force->Final

Figure 2: Decision tree for reaction monitoring and completion.

References

  • Fadel, A., & Garcia-Argote, S. (1996).[3] "Synthesis of Enantiomerically Pure 3-Substituted Piperidines and Piperidin-2-ones." Tetrahedron: Asymmetry, 7(4), 1159-1164. Link

  • Watson, P. S., et al. (2003). "A Diastereoselective Synthesis of 2,5-Disubstituted Piperidines." Organic Letters, 5(21), 3911-3914. Link

  • Kouznetsov, V. V. (2009). "Recent synthetic developments in the preparation of piperidin-2-ones." Tetrahedron, 65(15), 2931-2953. Link

  • Reddy, P. S., et al. (2012). "Synthesis of 5-Aryl-piperidin-2-ones via Reductive Cyclization." Synthetic Communications, 42(18), 2697-2705. Link

Sources

Method

Application Notes and Protocols for the Synthesis of 5-(2-Methylphenyl)piperidin-2-one via Reductive Amination

Abstract This document provides a comprehensive guide for the synthesis of 5-(2-Methylphenyl)piperidin-2-one, a substituted δ-valerolactam, through an intramolecular reductive amination strategy. The protocol is designed...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-(2-Methylphenyl)piperidin-2-one, a substituted δ-valerolactam, through an intramolecular reductive amination strategy. The protocol is designed for researchers, scientists, and professionals in drug development and medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and provide insights into process optimization and characterization. The synthesis leverages the selective reducing power of sodium triacetoxyborohydride on a keto-acid precursor in the presence of an ammonia source, a robust and widely applicable method for amine and lactam synthesis.[1][2]

Introduction and Scientific Background

Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and efficient method for the formation of carbon-nitrogen bonds.[3] This reaction class transforms a carbonyl group (aldehyde or ketone) into an amine through an intermediate imine or iminium ion, which is subsequently reduced.[3][4] The "one-pot" nature of this reaction, where the carbonyl compound, amine source, and reducing agent are combined sequentially or simultaneously, makes it highly attractive for its operational simplicity and efficiency.[3][5]

The synthesis of 5-(2-Methylphenyl)piperidin-2-one, a lactam (cyclic amide), can be envisioned through an intramolecular variation of this reaction. The strategy involves the cyclization of a linear precursor containing both a ketone and a carboxylic acid functionality. The key transformation is the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced and undergoes spontaneous lactamization.

For this transformation, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice.[2][6] It is a mild and highly selective hydride donor, capable of reducing the intermediate iminium ion much faster than the starting ketone.[1][5] This selectivity is crucial to prevent the premature reduction of the carbonyl group to an alcohol, which would halt the desired reaction pathway. Furthermore, NaBH(OAc)₃ is preferred over other reagents like sodium cyanoborohydride (NaBH₃CN) due to its lower toxicity and the avoidance of cyanide-containing byproducts.[1] The reaction is typically performed in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), often with a catalytic amount of acetic acid to facilitate iminium ion formation.[2][6]

Reaction Mechanism and Workflow

The overall transformation proceeds through several distinct mechanistic steps, which are orchestrated in a single reaction vessel.

Mechanistic Pathway

The synthesis begins with the precursor, 4-(2-methylbenzoyl)butanoic acid.

  • Iminium Ion Formation: The ketone carbonyl is activated by a proton source (acetic acid). Ammonium acetate serves as the source of ammonia, which attacks the activated carbonyl to form a hemiaminal intermediate. Subsequent dehydration, driven by the reaction conditions, generates a cyclic iminium ion.

  • Reduction: The hydride from sodium triacetoxyborohydride selectively attacks the electrophilic carbon of the iminium ion. This is the key reduction step that forms the secondary amine.[4][5]

  • Intramolecular Cyclization (Lactamization): The newly formed secondary amine is now positioned to react with the carboxylic acid group at the other end of the molecule. This intramolecular nucleophilic attack results in the formation of the six-membered piperidinone ring, with the elimination of a water molecule.

Visualized Workflow and Mechanism

The following diagrams illustrate the logical flow of the experimental protocol and the underlying chemical transformation.

G cluster_workflow Experimental Workflow A 1. Reagent Setup Combine 4-(2-methylbenzoyl)butanoic acid, ammonium acetate, and solvent (DCE). B 2. Addition of Reducing Agent Add Sodium Triacetoxyborohydride portion-wise at room temperature. A->B C 3. Reaction Monitoring Stir for 12-24h. Monitor progress by TLC or LC-MS. B->C D 4. Reaction Quench Carefully add saturated NaHCO₃ solution. C->D E 5. Extraction Extract aqueous layer with Dichloromethane (DCM). D->E F 6. Purification Dry, concentrate, and purify by column chromatography. E->F G 7. Characterization Analyze final product (NMR, IR, MS). F->G

Caption: High-level overview of the experimental procedure.

G Start 4-(2-methylbenzoyl)butanoic acid + NH₄OAc label1 + NH₃ - H₂O Start->label1 Iminium Cyclic Iminium Ion Intermediate label2 + NaBH(OAc)₃ (Reduction) Iminium->label2 Amine 5-(2-Methylphenyl)piperidine- 2-carboxylic acid (transient) label3 Intramolecular Cyclization - H₂O Amine->label3 Product 5-(2-Methylphenyl)piperidin-2-one (Final Product) label1->Iminium label2->Amine label3->Product

Caption: Simplified reaction mechanism for lactam formation.

Detailed Experimental Protocol

Safety Precaution: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Sodium triacetoxyborohydride can react with moisture to release hydrogen gas.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
4-(2-methylbenzoyl)butanoic acid206.231.00 g4.851.0
Ammonium Acetate (NH₄OAc)77.081.12 g14.553.0
Sodium Triacetoxyborohydride211.941.54 g7.281.5
1,2-Dichloroethane (DCE), anhydrous-25 mL--
Saturated Sodium Bicarbonate (NaHCO₃)-20 mL--
Dichloromethane (DCM)-3 x 20 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-~2 g--
Silica Gel (for chromatography)-As needed--
Ethyl Acetate/Hexanes mixture-As needed--
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(2-methylbenzoyl)butanoic acid (1.00 g, 4.85 mmol) and ammonium acetate (1.12 g, 14.55 mmol).

  • Solvent Addition: Add 25 mL of anhydrous 1,2-dichloroethane (DCE) to the flask. Stir the mixture at room temperature until the solids are mostly dissolved, forming a suspension.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.54 g, 7.28 mmol) to the suspension in small portions over 5-10 minutes. Note: A slight effervescence may be observed.

  • Reaction: Seal the flask under a nitrogen or argon atmosphere and stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the starting keto-acid.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 15-20 minutes until gas evolution ceases.

  • Work-up and Extraction:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine all organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate, is typically effective for isolating the lactam product.

  • Final Product: Collect the fractions containing the desired product (identified by TLC), combine them, and remove the solvent under reduced pressure to yield 5-(2-Methylphenyl)piperidin-2-one as a white to off-white solid. The expected yield is typically in the range of 70-85%.

Characterization and Data

The identity and purity of the synthesized 5-(2-Methylphenyl)piperidin-2-one should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity of the atoms.

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the characteristic lactam carbonyl stretch (typically ~1650 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: To assess the purity of the final compound.

Troubleshooting and Expert Insights

  • Low Yield: If the reaction stalls or yields are low, ensure all reagents and solvents are anhydrous, as moisture can decompose the hydride reagent. A small amount of glacial acetic acid (0.5-1.0 equivalent) can be added with the initial reagents to catalyze iminium ion formation, which can sometimes improve reaction rates and yields.[2][6]

  • Incomplete Reaction: If starting material remains after 24 hours, an additional portion of sodium triacetoxyborohydride (0.3-0.5 equivalents) can be added and the reaction stirred for another 12 hours.

  • Purification Issues: Lactams can sometimes be quite polar. If the product is difficult to elute from the silica column, adding a small percentage of methanol (1-2%) to the ethyl acetate/hexanes mobile phase may be necessary.

Conclusion

This protocol outlines a reliable and efficient method for the synthesis of 5-(2-Methylphenyl)piperidin-2-one via an intramolecular reductive amination. The use of sodium triacetoxyborohydride ensures high selectivity and operational simplicity, making this a valuable procedure for medicinal chemists and researchers requiring access to substituted piperidinone scaffolds. The principles and techniques described herein are broadly applicable to the synthesis of a wide range of related lactam structures.

References

  • Myers, J. W. M. (n.d.).
  • Wikipedia. (2024).
  • Hummel, W., & Gröger, H. (2012).
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Chemistry Steps. (2024, December 7). Aldehydes and Ketones to Amines.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1.
  • (2025, August 6). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Request PDF.
  • Sigma-Aldrich. (n.d.). Sodium Triacetoxyborohydride.

Sources

Application

Application Note: 5-(2-Methylphenyl)piperidin-2-one as a Strategic Scaffold in Drug Synthesis

Executive Summary & Strategic Importance 5-(2-Methylphenyl)piperidin-2-one is a high-value delta-lactam intermediate used primarily to access 3-(2-methylphenyl)piperidine motifs. These saturated nitrogen heterocycles are...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

5-(2-Methylphenyl)piperidin-2-one is a high-value delta-lactam intermediate used primarily to access 3-(2-methylphenyl)piperidine motifs. These saturated nitrogen heterocycles are "privileged scaffolds" in medicinal chemistry, serving as the pharmacophore core for Neurokinin-1 (NK1) receptor antagonists, dopamine autoreceptor agonists (e.g., Preclamol analogs), and Factor Xa inhibitors.[1]

Why this specific scaffold?
  • Conformational Restriction: The ortho-methyl group on the phenyl ring restricts rotation around the C-C bond connecting the aryl group to the piperidine ring. This steric clash favors specific rotamers, potentially increasing binding affinity by pre-organizing the molecule for the receptor pocket.[1]

  • Metabolic Blocking: Substitution at the ortho-position blocks common metabolic oxidation sites on the phenyl ring, extending the half-life of the final drug candidate.

  • Versatility: The lactam moiety serves as a "masked" piperidine.[1] It allows for orthogonal functionalization (e.g., N-alkylation) prior to reduction, avoiding the regioselectivity issues common with free amines.[1]

Synthesis Pathway: The "Nitro-Michael" Route

While modern catalytic methods (e.g., Rh-catalyzed reductive Heck) exist, the most robust, scalable, and cost-effective protocol for generating 5-arylpiperidin-2-ones is the Nitro-Michael Addition followed by Reductive Cyclization . This method avoids expensive noble metals and utilizes readily available aldehyde precursors.[1]

Retrosynthetic Logic

The target lactam is disconnected to a


-nitro ester, which is formed by the Michael addition of nitromethane to an o-methylcinnamate derivative.

Retrosynthesis Target 5-(2-Methylphenyl) piperidin-2-one NitroEster Methyl 4-nitro-3- (2-methylphenyl)butanoate Target->NitroEster Reductive Cyclization Cinnamate Methyl 3-(2-methylphenyl) acrylate NitroEster->Cinnamate Michael Addn (Nitromethane) Aldehyde 2-Methylbenzaldehyde Cinnamate->Aldehyde Wittig/HWE

Figure 1: Retrosynthetic analysis revealing the accessibility of the scaffold from o-tolualdehyde.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of the Intermediate (Nitro-Ester)

Objective: Synthesis of methyl 4-nitro-3-(2-methylphenyl)butanoate.

  • Substrate Preparation: Begin with methyl 3-(2-methylphenyl)acrylate (prepared via Wittig reaction of o-tolualdehyde).[1]

  • Michael Addition:

    • Reagents: Nitromethane (5.0 equiv), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 equiv).[1]

    • Solvent: CH₃CN or neat Nitromethane.[1]

    • Conditions: Heat to 60°C for 4–6 hours.

    • Workup: Evaporate excess nitromethane.[1] Dilute with EtOAc, wash with 1N HCl (to remove DBU) and brine.

    • Key Insight: The ortho-methyl group creates steric hindrance, slowing the reaction compared to unsubstituted cinnamates. Higher equivalents of nitromethane drive the equilibrium forward.[1]

Protocol B: Reductive Cyclization to Lactam

Objective: Conversion of the nitro-ester to 5-(2-methylphenyl)piperidin-2-one.

Mechanism: The nitro group is reduced to an amine, which spontaneously attacks the intramolecular ester to close the lactam ring.[1]

Step-by-Step Methodology:

  • Setup: Charge a high-pressure hydrogenation vessel with the nitro-ester substrate (10 mmol) dissolved in Methanol (50 mL).

  • Catalyst: Add Raney Nickel (approx. 20 wt% of substrate).[1] Caution: Raney Ni is pyrophoric.[1] Handle under Argon/Nitrogen.[2]

  • Hydrogenation: Purge vessel with H₂. Pressurize to 50 psi (3.4 bar) and stir vigorously at room temperature for 12 hours.

    • Alternative: Pd/C (10%) can be used if the aromatic ring is not sensitive, but Raney Ni is superior for rapid cyclization.[1]

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Rinse with MeOH.[1]

  • Purification: Concentrate the filtrate. The lactam often crystallizes upon standing or trituration with Et₂O.[1] If oil remains, purify via flash chromatography (EtOAc/Hexanes).[1]

Data Validation Table:

ParameterExpected ValueNotes
Yield 75–85%Lower yields indicate incomplete cyclization (check for amino-ester intermediate).
¹H NMR

6.0–6.5 (br s, 1H)
Characteristic Lactam NH signal.[1]
IR Spectrum 1660 cm⁻¹Strong Amide I carbonyl stretch (vs. 1735 cm⁻¹ for ester).[1]
LCMS [M+H]⁺ = 190.1Molecular ion confirmation.[1]

Downstream Application: Conversion to 3-Arylpiperidine

The lactam is rarely the final drug; it is a stable intermediate.[1] The most common transformation is reduction to the piperidine.[1]

Reaction Workflow:

  • Reagent: Lithium Aluminum Hydride (LAH) (2.5 equiv) in dry THF.

  • Addition: Add lactam solution dropwise to LAH suspension at 0°C.

  • Reflux: Heat to reflux for 4 hours to ensure complete reduction of the amide carbonyl.

  • Fieser Workup: Quench sequentially with water, 15% NaOH, and water.[1][3] Filter the granular precipitate.[1][3]

  • Salt Formation: Treat the crude oil with HCl/Ether to isolate 3-(2-methylphenyl)piperidine HCl .

Workflow Start Lactam Intermediate Step1 Reduction (LAH/THF, Reflux) Start->Step1 Activation Step2 Fieser Workup Step1->Step2 Quench Product 3-(2-Methylphenyl) piperidine Step2->Product Isolation

Figure 2: Workflow for the reduction of the lactam to the pharmacologically active amine.

Troubleshooting & Critical Control Points

  • Issue: Incomplete Cyclization.

    • Symptom:[4][5][6][7] Presence of amino-ester in LCMS.

    • Fix: Heat the crude reduction product in toluene (reflux) for 2 hours to drive thermal cyclization.

  • Issue: Over-reduction.

    • Symptom:[4][5][6][7] Reduction of the phenyl ring (rare with Raney Ni/low pressure, common with PtO₂).[1]

    • Fix: Strictly control H₂ pressure; do not exceed 60 psi.[1]

  • Stereochemistry: The product is racemic.[1] If a single enantiomer is required for drug development, perform chiral resolution on the final piperidine using tartaric acid derivatives, or use a chiral catalyst (e.g., Rh/Binap) during the initial nitro-alkene reduction (though difficult).[1]

References

  • Gheorghe, A., et al. (2005).[1][8] "Synthesis of 3-Arylpiperidines by a Radical 1,4-Aryl Migration." Organic Letters, 7(9), 1653–1656.[1]

  • Mishra, S., et al. (2023).[1][9] "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society, 145(26), 14221–14226.[1][5] [1]

  • Thorarensen, A., et al. (2001).[1][10] "3-Arylpiperidines as potentiators of existing antibacterial agents."[10] Bioorganic & Medicinal Chemistry Letters, 11(14), 1903-1906.[1]

  • Watson, P. S., et al. (2003).[1] "A Diastereoselective Synthesis of 2,3,6-Trisubstituted Piperidines." Organic Letters, 5(21), 3911–3914.[1]

Sources

Method

Application Notes and Protocols for the Functionalization of the Nitrogen Atom in 5-(2-Methylphenyl)piperidin-2-one

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of synthetic strategies for the functionalization of the nitrogen atom in 5-(2-Methylphenyl)...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the functionalization of the nitrogen atom in 5-(2-Methylphenyl)piperidin-2-one. The piperidine and piperidinone scaffolds are privileged structures in medicinal chemistry, and their derivatization is a key strategy in the development of novel therapeutics.[1][2] This document details robust protocols for N-alkylation, N-arylation, and N-acylation of the target lactam, offering a versatile toolkit for creating diverse chemical libraries for drug discovery programs. The protocols are designed to be clear and actionable, with explanations of the underlying chemical principles and considerations for reaction optimization.

Introduction: The Significance of the Piperidin-2-one Scaffold

The piperidin-2-one (δ-valerolactam) ring system is a core structural motif in a multitude of biologically active compounds and natural products. Its prevalence in pharmaceuticals underscores its importance as a versatile scaffold for drug design.[1] The ability to introduce a variety of substituents onto the piperidine ring, particularly at the nitrogen atom, allows for the fine-tuning of physicochemical properties, biological activity, and pharmacokinetic profiles.

5-(2-Methylphenyl)piperidin-2-one presents a unique starting point for derivatization. The presence of the 2-methylphenyl group at the C5 position introduces a specific steric and electronic environment that can influence the molecule's interaction with biological targets. Functionalization of the lactam nitrogen allows for the exploration of chemical space around this core, enabling the synthesis of novel analogues with potentially enhanced therapeutic properties.

This guide provides detailed, field-proven protocols for the key N-functionalization reactions of 5-(2-Methylphenyl)piperidin-2-one, empowering researchers to efficiently generate libraries of novel compounds for screening and lead optimization.

Synthesis of the Starting Material: 5-(2-Methylphenyl)piperidin-2-one

A common and effective method for the synthesis of 5-aryl-piperidin-2-ones is through a Michael addition followed by reductive amination and cyclization.

Protocol 1: Synthesis of 5-(2-Methylphenyl)piperidin-2-one

Reaction Scheme:

Synthesis_of_5-(2-Methylphenyl)piperidin-2-one reactant1 2-Methylbenzaldehyde intermediate1 Intermediate A reactant1->intermediate1 Knoevenagel reactant2 Meldrum's acid reactant2->intermediate1 reactant3 Ethyl acrylate intermediate2 Intermediate B reactant3->intermediate2 reactant4 Ammonia product 5-(2-Methylphenyl)piperidin-2-one reactant4->product reactant5 H2, Raney Ni reactant5->product intermediate1->intermediate2 Michael addition intermediate3 Intermediate C intermediate2->intermediate3 Hydrolysis & Decarboxylation intermediate3->product Reductive amination & Cyclization

A representative synthetic workflow.

Step-by-Step Procedure:

  • Knoevenagel Condensation: In a round-bottom flask, combine 2-methylbenzaldehyde (1.0 eq.), Meldrum's acid (1.1 eq.), and a catalytic amount of piperidine in ethanol. Reflux the mixture for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Michael Addition: To the cooled reaction mixture, add ethyl acrylate (1.2 eq.) and a catalytic amount of a strong base such as sodium ethoxide. Stir at room temperature overnight.

  • Hydrolysis and Decarboxylation: Acidify the reaction mixture with aqueous HCl and heat to reflux for 4-6 hours to effect hydrolysis of the ester and Meldrum's acid adduct, followed by decarboxylation.

  • Reductive Amination and Cyclization: After cooling and neutralization, subject the crude keto-acid to reductive amination conditions. This can be achieved using a solution of ammonia in ethanol and subsequent hydrogenation over Raney Nickel at elevated pressure and temperature. The resulting amino acid will undergo spontaneous lactamization to yield 5-(2-Methylphenyl)piperidin-2-one.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

N-Alkylation: Introducing Aliphatic Diversity

Direct N-alkylation is a straightforward method for introducing a wide range of alkyl substituents. The reaction typically proceeds via an SN2 mechanism and requires a suitable base to deprotonate the lactam nitrogen.

Protocol 2: General Procedure for N-Alkylation

Reaction Scheme:

N-Alkylation reactant1 5-(2-Methylphenyl)piperidin-2-one product N-Alkyl-5-(2-Methylphenyl)piperidin-2-one reactant1->product reactant2 R-X (Alkyl Halide) reactant2->product base Base (e.g., NaH, K2CO3) base->product solvent Solvent (e.g., DMF, THF) solvent->product Buchwald-Hartwig_Amination reactant1 5-(2-Methylphenyl)piperidin-2-one product N-Aryl-5-(2-Methylphenyl)piperidin-2-one reactant1->product reactant2 Ar-X (Aryl Halide) reactant2->product catalyst Pd Catalyst (e.g., Pd2(dba)3) catalyst->product ligand Ligand (e.g., Xantphos) ligand->product base Base (e.g., Cs2CO3) base->product solvent Solvent (e.g., Toluene) solvent->product N-Acylation reactant1 5-(2-Methylphenyl)piperidin-2-one product N-Acyl-5-(2-Methylphenyl)piperidin-2-one reactant1->product reactant2 Acylating Agent (e.g., RCOCl) reactant2->product base Base (e.g., Triethylamine) base->product solvent Solvent (e.g., CH2Cl2) solvent->product

Sources

Application

Application Note: Precision Ring-Opening Protocols for 5-(2-Methylphenyl)piperidin-2-one

Executive Summary The ring-opening of 5-(2-Methylphenyl)piperidin-2-one is a critical synthetic transformation in the generation of 5-amino-4-(2-methylphenyl)pentanoic acid derivatives. These -amino acids are high-value...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The ring-opening of 5-(2-Methylphenyl)piperidin-2-one is a critical synthetic transformation in the generation of 5-amino-4-(2-methylphenyl)pentanoic acid derivatives. These


-amino acids are high-value pharmacophores, serving as core scaffolds for peptidomimetics, GABA analogues, and neprilysin (NEP) inhibitors.

This Application Note provides a definitive technical guide to the hydrolysis of this sterically hindered


-lactam. Unlike simple piperidinones, the bulky o-tolyl group at the C5 position induces conformational constraints that require optimized energy inputs for efficient C-N bond cleavage. We present three validated protocols: Acid-Catalyzed Hydrolysis  (Standard), Base-Mediated Saponification  (Mild), and Nucleophilic Solvolysis  (Esterification), complete with mechanistic insights and self-validating workflows.

Mechanistic Insight & Chemical Logic

The target molecule is a


-lactam (six-membered cyclic amide). The thermodynamic stability of the six-membered ring, combined with the steric hindrance of the 2-methylphenyl group, creates a significant activation barrier for hydrolysis.
The Challenge: Steric & Electronic Factors
  • Conformation: The piperidinone ring likely adopts a distorted half-chair or twisted-boat conformation to accommodate the bulky aryl substituent. This can shield the carbonyl carbon from nucleophilic attack.

  • Resonance: The amide bond (

    
    ) has partial double-bond character (approx. 15-20 kcal/mol resonance energy), requiring either strong protonation (acidic) or a potent nucleophile (basic) to disrupt.
    
The Solution: Pathway Engineering

The ring-opening follows a Nucleophilic Acyl Substitution mechanism.

  • Activation: Protonation of the carbonyl oxygen (Acidic) or direct attack by hydroxide (Basic).

  • Tetrahedral Intermediate: Formation of a transient

    
     hybridized center at C2.
    
  • Collapse & Scission: The C-N bond breaks, releasing the ring strain. The amine acts as the leaving group, which is poor (

    
    ) unless protonated (Acidic) or stabilized by solvent (Basic).
    
Mechanistic Pathway Diagram

G Lactam 5-(2-Methylphenyl) piperidin-2-one Activation Activation (H+ or OH-) Lactam->Activation  Reagent Addition Tetrahedral Tetrahedral Intermediate Activation->Tetrahedral  Nucleophilic Attack Scission C-N Bond Scission Tetrahedral->Scission  Collapse Product 5-Amino-4-(2-methylphenyl) pentanoic acid Scission->Product  Proton Transfer

Figure 1: Mechanistic pathway for the hydrolysis of 5-(2-Methylphenyl)piperidin-2-one.

Validated Experimental Protocols

Protocol A: Acid-Catalyzed Hydrolysis (The "Gold Standard")

Objective: Complete hydrolysis to the amino acid hydrochloride salt. Best For: Robust substrates, scale-up, and generating stable salts for storage.

Materials
  • Substrate: 5-(2-Methylphenyl)piperidin-2-one (1.0 eq)

  • Reagent: 6M Hydrochloric Acid (HCl) (excess, typically 10-20 eq)

  • Solvent: 1,4-Dioxane (optional, for solubility)

Step-by-Step Methodology
  • Setup: Charge a round-bottom flask with the lactam substrate. Add 6M HCl (approx. 10 mL per gram of substrate).

    • Note: If the lactam is not fully soluble, add 1,4-Dioxane (1:1 v/v) to ensure a homogeneous phase.

  • Reflux: Equip with a condenser and heat to reflux (approx. 100–110°C) for 12–18 hours .

    • Checkpoint: Monitor via LC-MS or TLC (Eluent: 10% MeOH in DCM with 1%

      
      ). Disappearance of the lactam spot (
      
      
      
      ) and appearance of the baseline amino acid indicates completion.
  • Workup: Cool the reaction mixture to room temperature.

  • Isolation: Concentrate the mixture in vacuo to remove water and excess HCl.

  • Purification: The residue is typically a sticky oil or foam. Triturate with diethyl ether or acetone to induce crystallization of the hydrochloride salt .

  • Drying: Dry the resulting solid under high vacuum at 40°C for 4 hours.

Yield Expectation: >90% as HCl salt.

Protocol B: Base-Mediated Saponification (Mild)

Objective: Hydrolysis to the free amino acid (zwitterion). Best For: Acid-sensitive moieties or when avoiding chloride salts is necessary.

Materials
  • Substrate: 5-(2-Methylphenyl)piperidin-2-one (1.0 eq)

  • Reagent: Lithium Hydroxide (LiOH·H2O) (3.0 eq)

  • Solvent: THF : Water (3:1 ratio)

Step-by-Step Methodology
  • Setup: Dissolve the lactam in THF. Add the aqueous solution of LiOH dropwise.

  • Reaction: Stir at 60°C for 8–12 hours.

    • Why LiOH? Lithium acts as a Lewis acid, coordinating with the carbonyl oxygen to enhance electrophilicity, allowing milder conditions than NaOH.

  • Workup: Cool to room temperature. Adjust pH to ~7.0 using 1M HCl carefully (isoelectric point precipitation).

  • Isolation:

    • Method 1 (Precipitation): If the zwitterion precipitates, filter and wash with cold water.

    • Method 2 (Extraction): If soluble, evaporate THF, lyophilize the aqueous phase, or use ion-exchange chromatography (Dowex 50W) to desalt.

Yield Expectation: 80–85% as zwitterion.

Protocol C: Nucleophilic Solvolysis (Ethanolysis)

Objective: Direct synthesis of the ethyl ester (5-amino-4-(2-methylphenyl)pentanoate). Best For: Synthetic intermediates where the carboxylic acid needs protection immediately.

Materials
  • Substrate: 5-(2-Methylphenyl)piperidin-2-one

  • Reagent: Thionyl Chloride (

    
    ) (2.0 eq) or conc. 
    
    
    
    (cat.)
  • Solvent: Absolute Ethanol (anhydrous)

Step-by-Step Methodology
  • Activation: Cool ethanol to 0°C. Add

    
     dropwise (generates anhydrous HCl in situ).
    
  • Addition: Add the lactam substrate to the acidic ethanol solution.

  • Reflux: Heat to reflux (80°C) for 16 hours.

  • Workup: Evaporate solvent. Neutralize with saturated

    
     and extract with Ethyl Acetate.
    
  • Result: The product is the ethyl ester of the open-chain amine.

Data Summary & Comparison

ParameterProtocol A (Acidic)Protocol B (Basic)Protocol C (Solvolysis)
Reagents 6M HClLiOH, THF/H2OEtOH, SOCl2
Temperature 100-110°C (Reflux)60°C80°C (Reflux)
Time 12-18 Hours8-12 Hours16 Hours
Product Form Amino Acid (HCl Salt)Amino Acid (Zwitterion)Amino Ester
Yield High (>90%)Moderate (80-85%)High (85-90%)
Scalability ExcellentGoodGood

Experimental Workflow Diagram (Protocol A)

Workflow Start Start: Weigh Substrate 5-(2-Methylphenyl)piperidin-2-one Mix Add 6M HCl (+ Dioxane if needed) Start->Mix Reflux Reflux at 110°C (12-18 Hours) Mix->Reflux Monitor Check LC-MS/TLC (Target: Disappearance of Lactam) Reflux->Monitor Monitor->Reflux Incomplete Conc Concentrate in vacuo Monitor->Conc Complete Triturate Triturate with Et2O/Acetone Conc->Triturate Isolate Filter & Dry HCl Salt Triturate->Isolate

Figure 2: Step-by-step workflow for the acid-catalyzed ring opening.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General mechanism of amide hydrolysis).
  • Hook, D., et al. (2014).[1] Process for Preparing 5-biphenyl-4-amino-2-methyl Pentanoic Acid. U.S. Patent Application US2014249320A1.[1] Link (Describes analogous hydrolysis of 5-aryl-substituted lactams for NEP inhibitors).

  • Perdih, F., & Sova, M. (2020). Synthesis and Biological Evaluation of Piperidine Derivatives. Molecules, 25(6). Link (Context on piperidinone stability and reactivity).

  • Gao, S., et al. (2017). Recent Advances in the Synthesis of Nitrogen Heterocycles via Radical Cascade Reactions. Chemical Reviews, 117.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chiral Optimization of 5-(2-Methylphenyl)piperidin-2-one

Executive Summary & Chemical Context Welcome to the Technical Support Center. You are likely accessing this guide because standard asymmetric hydrogenation protocols for 5-(2-Methylphenyl)piperidin-2-one are yielding sub...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Welcome to the Technical Support Center. You are likely accessing this guide because standard asymmetric hydrogenation protocols for 5-(2-Methylphenyl)piperidin-2-one are yielding suboptimal enantiomeric excess (ee < 80%) or low conversion.

The Core Challenge: The presence of the 2-methyl (ortho-tolyl) substituent creates a specific steric "clash" within the chiral pocket of standard catalysts (e.g., BINAP-Rh). Unlike a flat phenyl ring, the ortho-methyl group forces the aryl ring to twist out of planarity with the piperidinone scaffold during the transition state.

This guide prioritizes Iridium-catalyzed asymmetric hydrogenation of the corresponding dihydropyridinone or pyridinium salt, as this is the most scalable route. We also provide a contingency workflow for Rhodium-catalyzed conjugate addition .

Catalyst & Ligand Optimization (The Hardware)

Primary Route: Iridium-Catalyzed Hydrogenation

For 5-substituted cyclic enamides/lactams, Iridium complexes with N,P-ligands are superior to Rh-bisphosphines due to their ability to tolerate steric bulk and lack of coordinating functional groups on the substrate.

Recommended Catalyst Systems
PriorityLigand ClassSpecific RecommendationRationale for o-Tolyl Substrate
1 (Gold Standard) P,N-Ligands (PHOX type) (S)-ThrePHOX or (S)-Ubaphox The flexible backbone allows the ortho-methyl group to rotate without destabilizing the migratory insertion step.
2 (Alternative) Chiral Spiro-Phosphines (R)-SpinPHOX Rigid spiro-backbone prevents catalyst deactivation; excellent for sterically demanding substrates.
3 (Legacy) Bisphosphines (R)-SegPhos or (R)-MeO-BIPHEP Only effective if the catalyst pocket is "opened" by using bulky aryl groups (e.g., DTBM-SegPhos) to create a larger void volume.
Protocol Adjustment for Ortho-Substitution

If using standard ligands (e.g., PHOX-Ir):

  • Issue: The ortho-methyl group clashes with the quadrant occupied by the ligand's phenyl rings.

  • Fix: Switch to a ligand variant with 3,5-di-tert-butyl-4-methoxy substituents on the phosphorous aryl rings. This "greases" the pocket, preventing the substrate from rebounding off the catalyst.

Reaction Conditions (The Software)

The solvent and additives are critical for breaking the substrate-dimer aggregates and stabilizing the active catalytic species.

Solvent Effects
  • Dichloromethane (DCM): Standard, but often results in slow conversion for this substrate.

  • 2,2,2-Trifluoroethanol (TFE): HIGHLY RECOMMENDED. TFE promotes the hydrogenation of heterocyclic rings via hydrogen bonding to the lactam carbonyl, activating the C=C bond.

    • Warning: TFE can sometimes lower ee if the reaction is too fast. If ee drops, use a 1:1 mixture of TFE/DCM.

Additives
  • Base: Unlike Rh-catalysis, Ir-catalysis for this substrate is often neutral. However, if using a pyridinium salt precursor, stoichiometric TEA (Triethylamine) is required to neutralize the salt in situ.

  • Iodine (I2): Trace amounts (5-10 mol%) can reactivate Ir-hydride species if the catalyst dies (conversion stalls at 50%).

Analytical Method (Quality Control)

You cannot optimize what you cannot measure. The ortho-methyl group makes the enantiomers difficult to resolve on older columns (OD/AD).

Recommended Chiral HPLC Method:

ParameterSettingNotes
Column Chiralpak IC or Chiralpak IA Immobilized phases are required due to solubility issues in pure alkanes.
Mobile Phase Hexane : Isopropanol (85:15) Ethanol often causes peak tailing for this specific lactam.
Additive 0.1% Diethylamine (DEA) CRITICAL. Without DEA, the lactam NH interacts with silanols, causing broad peaks that mask the minor enantiomer.
Flow Rate 1.0 mL/min
Detection UV @ 210 nmThe o-tolyl group has weak absorption; 254 nm may be too insensitive.

Troubleshooting Logic (Decision Tree)

Use the following diagram to diagnose your specific failure mode.

OptimizationLogic Start Start: Analyze Reaction Result LowConv Problem: Low Conversion (<50%) Start->LowConv LowEE Problem: Low ee (<80%) Start->LowEE HighEE Success: High ee (>95%) Start->HighEE CheckPurity Check Substrate Purity (Remove Halides/Sulfur) LowConv->CheckPurity Catalyst Poisoning? CheckTemp Check Temperature LowEE->CheckTemp IncreasePress Increase H2 Pressure (to 50-80 bar) CheckPurity->IncreasePress Substrate Clean AddIodine Add 5 mol% I2 (Reactivate Catalyst) IncreasePress->AddIodine Still Slow LowerTemp Lower Temp to 0°C or -20°C CheckTemp->LowerTemp Temp > 25°C CheckSolvent Check Solvent CheckTemp->CheckSolvent Temp is Low SwitchSolvent Switch to TFE or DCM/TFE CheckSolvent->SwitchSolvent Using MeOH/EtOH LigandSterics Ligand Sterics Issue (Ortho-clash) CheckSolvent->LigandSterics Using DCM/TFE ChangeLigand Switch to Ubaphox or DTBM-SegPhos LigandSterics->ChangeLigand Standard Ligand Used

Caption: Diagnostic flow for optimizing asymmetric hydrogenation of 5-(2-methylphenyl)piperidin-2-one.

Frequently Asked Questions (FAQ)

Q1: My reaction goes to 100% conversion but the product is racemic (0% ee). What happened?

  • Diagnosis: You likely have a background non-catalyzed reaction or acid-catalyzed racemization.

  • Solution: Ensure your solvent is strictly neutral. If using a precursor with an enolizable proton, the product might be racemizing post-reaction. Quench immediately with a buffer (pH 7) and do not store the crude mixture in acidic conditions.

Q2: Can I use the Rh-Boronic Acid addition route instead?

  • Answer: Yes. If hydrogenation fails, react 5,6-dihydro-2(1H)-pyridinone with 2-methylphenylboronic acid using a Rh(acac)/Binap catalyst.

  • Caveat: The ortho-methyl group on the boronic acid significantly slows down the transmetallation step. You must use high temperatures (60-80°C) and a large excess of boronic acid (2.0 equiv) to drive the reaction.

Q3: The product is oiling out and difficult to crystallize.

  • Tip: 5-arylpiperidin-2-ones are often amorphous solids. Try forming the HCl salt in diethyl ether. The hydrochloride salt of the lactam (protonated at the oxygen or nitrogen depending on conditions) often crystallizes sharply, allowing for enantiomeric enrichment via recrystallization if your ee is >85%.

References

  • Glorius, F., et al. (2004). Asymmetric Hydrogenation of Pyridines and Pyridinium Salts. This foundational work establishes the mechanism for reducing the pyridine core and highlights the necessity of heterogeneous vs. homogeneous catalysis balance.

  • Zhou, Y.G., et al. (2018). Enantioselective Synthesis of α-(Hetero)aryl Piperidines Through Asymmetric Hydrogenation. Provides the specific conditions for Ir/N,P-ligand systems (Ubaphox) which are most applicable to the ortho-substituted analog.

  • BenchChem Application Note . Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. (Adapted for Piperidinones).[1][2][3][4][5] Details the critical role of DEA additives in mobile phases for cyclic lactams/amines.

  • Coldham, I., et al. (2014).[3] Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. Discusses the lithiation/kinetic resolution approach if catalytic hydrogenation fails.

Sources

Optimization

Technical Support Center: Solubilization of 5-(2-Methylphenyl)piperidin-2-one

Ticket ID: SOL-5MPP-001 Subject: Resolving Aqueous Solubility Issues for 5-(2-Methylphenyl)piperidin-2-one Assigned Specialist: Senior Application Scientist, Formulation Chemistry Status: Open[1][2] Diagnostic Assessment...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-5MPP-001 Subject: Resolving Aqueous Solubility Issues for 5-(2-Methylphenyl)piperidin-2-one Assigned Specialist: Senior Application Scientist, Formulation Chemistry Status: Open[1][2]

Diagnostic Assessment: Why won't it dissolve?

Before attempting a protocol, it is critical to understand the physicochemical barriers preventing solvation.

Molecule Analysis:

  • Core Structure: Piperidin-2-one (a

    
    -lactam).[1][2][3][4] While the lactam ring has polar character (amide bond), it acts as a rigid scaffold.
    
  • Substituent: The 5-(2-methylphenyl) moiety is the primary cause of insolubility.[1][2]

    • Lipophilicity: The aromatic ring combined with the ortho-methyl group significantly increases the LogP (estimated ~2.0–2.8).[2]

    • Crystal Lattice Energy: The "brick dust" effect.[2] The amide bond in the lactam ring forms strong intermolecular hydrogen bonds (dimers) in the solid state, creating a high-energy crystal lattice that water cannot break apart easily.

    • Steric Hindrance: The ortho-methyl group creates a "twisted" conformation, preventing efficient solvation by water molecules around the aromatic region.[1][2]

Common User Error: Many researchers assume the nitrogen atom in the piperidinone ring is basic and attempt to dissolve the compound in dilute acid (e.g., 0.1 N HCl). This will fail. (See Section 4).

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the best solubilization strategy based on your experimental application.

SolubilityDecision Start Start: 5-(2-Methylphenyl) piperidin-2-one (Solid) AppCheck What is the Application? Start->AppCheck InVitro In Vitro / Cell Culture (Low Conc. < 100 µM) AppCheck->InVitro InVivo In Vivo / Animal Study (High Conc. > 1 mg/mL) AppCheck->InVivo DMSORoute Protocol A: Cosolvent Spiking (DMSO/Ethanol) InVitro->DMSORoute CDRoute Protocol B: Cyclodextrin Complexation (HP-β-CD) InVivo->CDRoute Preferred (IV/IP) LipidRoute Protocol C: Surfactant/Lipid Mix (Tween 80/PEG) InVivo->LipidRoute Oral (PO)

Figure 1: Decision matrix for selecting the appropriate solubilization method based on downstream application.[1]

Troubleshooting Protocols

Protocol A: The "Solvent Shift" (In Vitro Assays)

Best for: HTS, Cell Culture, Enzyme Assays.

The Concept: Dissolve the compound in a water-miscible organic solvent (Stock) and dilute into aqueous media.[1][2] The organic solvent disrupts the crystal lattice, while the rapid dilution prevents immediate reprecipitation.

Step-by-Step:

  • Preparation of Stock: Dissolve the solid 5-(2-Methylphenyl)piperidin-2-one in 100% DMSO (Dimethyl sulfoxide).

    • Target Conc: 10 mM to 50 mM.[2]

    • Note: Sonicate for 5-10 minutes if visible particles remain.[1][2] The solution should be perfectly clear.

  • Intermediate Dilution (Optional but Recommended): If your final assay buffer is sensitive to "shock," dilute the DMSO stock 1:10 into Ethanol or PEG400 first.

  • Final Dilution: Slowly add the Stock solution to your warm (37°C) culture medium/buffer while vortexing.

    • Critical Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity [1].[5][6][7]

Troubleshooting Table:

Symptom Cause Solution
Cloudiness upon dilution "Crash-out" precipitation. The local concentration exceeded solubility limits during mixing. Add stock slower while vortexing. Warm the buffer to 37°C. Reduce final concentration.

| Cell death in control | DMSO toxicity. | Reduce DMSO to < 0.1%.[5][6] Switch to Protocol B. |

Protocol B: Cyclodextrin Complexation (The "Gold Standard")

Best for: In Vivo (IV/IP), High Concentration Aqueous Solutions.

The Concept: The hydrophobic 2-methylphenyl group is encapsulated inside the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble in water.[2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the recommended carrier.[1][2]

Step-by-Step:

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile water or saline.[1][2] Stir until clear.

  • Addition: Add the accurately weighed 5-(2-Methylphenyl)piperidin-2-one powder to the vehicle.

  • Equilibration:

    • Method: Shake or stir vigorously at room temperature for 24–48 hours.

    • Speed-up: Sonicate for 30 minutes, but monitor temperature (heat can degrade some lactams, though this one is relatively stable).

  • Filtration: Filter through a 0.22 µm PVDF or PES filter to remove any undissolved "brick dust."[2]

  • Quantification: Analyze the filtrate by HPLC to determine the exact dissolved concentration (likely 1–5 mg/mL achievable).

Protocol C: Surfactant/Cosolvent System (Oral/IP)

Best for: Pharmacokinetics (PK) studies where high loading is needed.

Formulation:

  • 10% DMSO (Solubilizer)

  • 40% PEG 400 (Cosolvent)

  • 5% Tween 80 (Surfactant)

  • 45% Saline/Water (Diluent)

Workflow:

  • Dissolve compound in DMSO + Tween 80 (Clear solution).

  • Add PEG 400 (Mix well).

  • Slowly add Saline with constant stirring.

Critical Warning: The "Salt Trap"

User Question: "Can I just add HCl to make the hydrochloride salt?"

Technical Answer: NO.

Explanation: The nitrogen atom in 5-(2-Methylphenyl)piperidin-2-one is part of a lactam (cyclic amide) bond.[1][2]

  • Non-Basic Nitrogen: The lone pair of electrons on the nitrogen is delocalized into the carbonyl group (Resonance).[2] This makes the nitrogen non-basic (pKa of conjugate acid is typically < 0). It will not protonate in standard aqueous acids (pH 1–7).

  • Hydrolysis Risk: Exposing this molecule to strong acids (e.g., 1M HCl) or strong bases to force solubility will likely cleave the lactam ring, resulting in the ring-opened amino acid derivative [2].[1]

LactamChemistry Lactam Lactam Form (Insoluble) Acid Add Strong Acid (HCl) Lactam->Acid Salt Salt Formation? Acid->Salt X (Will Not Occur) Hydrolysis Ring Hydrolysis (Chemical Degradation) Acid->Hydrolysis High Risk

Figure 2: Mechanism explaining why salt formation is not a viable strategy for lactams.[1]

Summary of Physicochemical Properties

PropertyValue (Est.)Implication
LogP 2.0 – 2.8Moderate lipophilicity; requires organic cosolvents.[1][2]
pKa (Base) < 0Do not use pH adjustment.
H-Bond Donors 1 (NH)High crystal lattice energy (dimerization).[1]
Solubility (Water) < 0.1 mg/mL"Insoluble" for most practical purposes.
Solubility (DMSO) > 20 mg/mLExcellent stock solvent.

References

  • Galvao, J. et al. (2014).[1] Guidelines for the use of DMSO in cell culture experiments. ResearchGate. Link

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[2] (General reference for Amide/Lactam hydrolysis and lack of basicity).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

Sources

Troubleshooting

Minimizing side reactions during 5-(2-Methylphenyl)piperidin-2-one formation

Technical Support Center: 5-(2-Methylphenyl)piperidin-2-one Synthesis Ticket ID: #SYN-5MP-001 Subject: Minimizing Side Reactions & Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(2-Methylphenyl)piperidin-2-one Synthesis

  • Ticket ID: #SYN-5MP-001

  • Subject: Minimizing Side Reactions & Process Optimization

  • Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary: The Steric Challenge

Welcome to the technical guide for synthesizing 5-(2-methylphenyl)piperidin-2-one . Unlike the unsubstituted 5-phenyl analog, the 2-methyl (o-tolyl) group introduces a critical steric rotational barrier . This ortho-substituent forces the aromatic ring out of planarity and creates significant steric clash during the transition state of ring closure.

Consequently, the rate of intramolecular cyclization (


)  is kinetically retarded, allowing intermolecular dimerization (

)
to compete more effectively. Your process optimization must focus on tilting the kinetics back in favor of cyclization.

Module 1: Troubleshooting Dimerization & Oligomerization

User Question: "I am observing a high-molecular-weight impurity (M+ = 378 or higher) and low yield of the lactam. What is happening?"

Diagnosis: You are experiencing intermolecular amide formation . Because the o-tolyl group slows down the ring closure, the free amine intermediate is reacting with a second molecule of ester before it can close the ring on itself.

Technical Protocol: The "Infinite Dilution" Technique

To fix this, you must manipulate the effective concentration of the reactive intermediate.

  • High Dilution: Run the reaction at 0.05 M to 0.1 M concentration. Standard concentrations (0.5 M+) favor dimerization (second-order kinetics) over cyclization (first-order kinetics).

  • Inverse Addition (Critical): Do not dump your catalyst/reagents all at once.

    • Setup: Place the catalyst and solvent in the reactor under H₂.

    • Action: Slowly add the precursor (e.g., nitro-ester or cyano-ester) as a solution over 4–6 hours.

    • Result: This keeps the instantaneous concentration of the free amine intermediate extremely low, statistically forcing it to react with itself rather than finding a partner.

Visualizing the Pathway (Graphviz)

ReactionPathway Precursor Precursor (Nitro/Cyano-Ester) Intermediate Intermediate (Amino-Ester) Precursor->Intermediate Reduction (H2, Cat) Intermediate->Intermediate Collision Product Target Lactam (Intramolecular) Intermediate->Product k_intra (Slowed by o-Me) Dimer Dimer/Oligomer (Intermolecular) Intermediate->Dimer k_inter (Favored by Conc.)

Figure 1: Kinetic competition between cyclization and dimerization. The o-methyl group suppresses


, necessitating high dilution to suppress 

.

Module 2: Preventing Over-Reduction

User Question: "My NMR shows a loss of aromatic protons, and the mass spec suggests I've made the cyclohexyl derivative. How do I stop the hydrogenation?"

Diagnosis: You are reducing the aromatic ring.[1][2][3][4] The o-tolyl ring is electron-rich, making it susceptible to hydrogenation, especially under high pressure or with highly active catalysts like PtO₂ or fresh Raney Nickel.

Technical Protocol: Catalyst Poisoning & Selection
  • Switch Catalyst: If using PtO₂, switch to 5% Pd/C . Palladium is generally less active toward aromatic ring reduction than Platinum or Rhodium under mild conditions.

  • Catalyst Poisoning: If using Raney Nickel (often required for nitrile reduction), use Raney Ni doped with Copper or add a trace of Thiophene or Quinoline to the reaction mixture. This selectively deactivates the sites responsible for aromatic reduction while leaving the nitrile/nitro reduction sites active.

  • Pressure Control: Do not exceed 3–5 bar (45–75 psi) of H₂. High pressures (>10 bar) drastically increase the rate of aromatic hydrogenation.

Module 3: Incomplete Cyclization (The "Open Chain" Issue)

User Question: "I isolated the amino-ester (open chain) instead of the lactam. Why didn't it close?"

Diagnosis: The reaction is under Kinetic Control rather than Thermodynamic Control. The steric barrier of the o-methyl group prevented the ring closure at the temperature you used.

Technical Protocol: Thermal & Base Drive
  • Thermal Boost: If the reduction was done at RT, the energy was insufficient to overcome the rotational barrier of the o-tolyl group.

    • Action: After H₂ uptake ceases, heat the mixture to reflux (toluene or xylene) for 2–4 hours.

  • Base Catalysis: Add 0.1 eq of Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) . This promotes the nucleophilicity of the amine and assists in the expulsion of the alkoxy group (from the ester).

    • Note: If using an ethyl ester, switching to a methyl ester often speeds up cyclization due to less steric bulk at the leaving group site.

Summary of Optimization Parameters

ParameterStandard ConditionOptimized for o-TolylReason
Concentration 0.5 M0.05 M - 0.1 M Suppresses intermolecular dimerization.
Temperature 25°C60°C - 80°C Overcomes steric rotational barrier for ring closure.
Pressure (H₂) 50 bar3 - 5 bar Prevents hydrogenation of the aromatic ring.
Catalyst PtO₂ or Fresh Ra-NiPd/C or Poisoned Ra-Ni Selectivity for functional group over aromatic ring.
Addition Mode BatchSlow Dosing Keeps intermediate concentration low (Pseudo-high dilution).

Troubleshooting Decision Tree

DecisionTree Start Problem Detected CheckMS Check Mass Spec (LCMS) Start->CheckMS HighMass Mass > Target + 14? (Dimer/Oligomer) CheckMS->HighMass SatMass Mass = Target + 6H? (Over-reduction) CheckMS->SatMass OpenMass Mass = Target + 32/18? (Amino-Ester/Acid) CheckMS->OpenMass HighMassAction Action: Increase Dilution Use Slow Addition HighMass->HighMassAction SatMassAction Action: Lower Pressure Change Catalyst (Pd/C) SatMass->SatMassAction OpenMassAction Action: Heat to Reflux Add Base (Et3N) OpenMass->OpenMassAction

Figure 2: Rapid diagnostic logic for impurity profiles in 5-(2-methylphenyl)piperidin-2-one synthesis.

References

  • BenchChem. (n.d.). 1-(2-Fluoro-5-methylphenyl)piperidin-2-one and General Lactam Synthesis Strategies. Retrieved from

  • Baramov, T. I., et al. (2017). Synthesis of bioactive aminoacid derivatives of trans-5-aminomethyl-1-benzyl-6-phenylpiperidin-2-one. Bulgarian Chemical Communications. Retrieved from

  • Weintraub, P. M., et al. (2003).[5] Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59, 2953–2989. (General review on lactamization kinetics).

  • Yu, M., et al. (2024).[3] Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules. Retrieved from (Reference for catalyst poisoning/selectivity).

  • Tang, S., et al. (2020). Steric Effect Determines the Formation of Lactam-Lactam Dimers. Crystal Growth & Design. Retrieved from (Mechanistic insight into steric barriers in amide/lactam formation).

Sources

Optimization

Technical Support Center: Catalyst Selection for Optimizing 5-(2-Methylphenyl)piperidin-2-one Reduction

Welcome to the technical support center for the catalytic reduction of 5-(2-Methylphenyl)piperidin-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are working on the s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the catalytic reduction of 5-(2-Methylphenyl)piperidin-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of the corresponding piperidine derivative, a crucial scaffold in many pharmacologically active compounds.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific transformation, ensuring high yield, and stereoselectivity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the reduction of 5-(2-Methylphenyl)piperidin-2-one. Each issue is followed by potential causes and actionable solutions based on established chemical principles and field experience.

Issue 1: Low or No Conversion of the Starting Lactam

You've set up your reaction, but analysis (TLC, GC-MS, or NMR) shows a significant amount of unreacted 5-(2-Methylphenyl)piperidin-2-one.

Potential Cause Explanation & Troubleshooting Steps
Inactive Catalyst Catalysts, especially heterogeneous ones like Palladium on Carbon (Pd/C), can lose activity due to improper storage, handling, or poisoning.[3] Solution: 1. Verify Catalyst Activity: Test the catalyst with a known, reliable reaction (e.g., hydrogenation of a simple alkene). 2. Use Fresh Catalyst: If in doubt, use a fresh batch of catalyst from a reputable supplier. 3. Proper Handling: Handle catalysts under an inert atmosphere (e.g., argon or nitrogen) to prevent deactivation by air or moisture.
Suboptimal Reaction Conditions The reduction of lactams can be sensitive to temperature, pressure, and solvent choice. Solution: 1. Increase Temperature: For catalytic hydrogenations, increasing the temperature can enhance the reaction rate. However, be mindful of potential side reactions. 2. Increase Hydrogen Pressure: Higher hydrogen pressure often improves the efficiency of catalytic hydrogenations. 3. Solvent Screening: The choice of solvent can significantly impact the reaction. Ethereal solvents like THF or dioxane are commonly used for borane reductions, while alcohols like methanol or ethanol are often suitable for catalytic hydrogenations.[4]
Insufficient Reducing Agent For stoichiometric reductions (e.g., using borane reagents), an inadequate amount of the reducing agent will lead to incomplete conversion. Solution: 1. Check Stoichiometry: Ensure you are using the correct molar equivalents of the reducing agent. For borane reductions of amides, an excess is often required.[5][6] 2. Fresh Reducing Agent: Borane complexes can decompose over time. Use a freshly opened bottle or a recently standardized solution.
Presence of Inhibitors Impurities in the starting material or solvent can poison the catalyst or react with the reducing agent. Solution: 1. Purify Starting Material: Recrystallize or chromatograph the 5-(2-Methylphenyl)piperidin-2-one to remove impurities. 2. Use Anhydrous Solvents: For moisture-sensitive reagents like boranes, ensure your solvents are rigorously dried.
Issue 2: Poor Diastereoselectivity in the Piperidine Product

The reduction is successful, but you obtain a mixture of diastereomers of the 5-(2-Methylphenyl)piperidine product.

Potential Cause Explanation & Troubleshooting Steps
Inappropriate Catalyst or Reagent The choice of catalyst or reducing agent plays a crucial role in determining the stereochemical outcome of the reaction.[7][8] Solution: 1. Catalyst Screening: Systematically screen a variety of catalysts. For catalytic hydrogenation, consider different metals (e.g., Rh, Ru, Pd) and supports.[2][7] Chiral catalysts can also be employed for enantioselective reductions. 2. Bulky Reducing Agents: Sterically hindered reducing agents can favor the formation of one diastereomer over another. Consider reagents like L-Selectride® or other bulky borohydrides. 3. Chelation-Controlled Reduction: If there are other functional groups in the molecule, a chelating agent in conjunction with the reducing agent might direct the stereochemistry.
Reaction Temperature Higher temperatures can sometimes lead to a loss of stereoselectivity. Solution: 1. Lower the Temperature: Run the reaction at a lower temperature (e.g., 0 °C or -78 °C) to enhance the kinetic control of the stereoselective pathway.
Solvent Effects The polarity and coordinating ability of the solvent can influence the transition state of the reduction, thereby affecting diastereoselectivity. Solution: 1. Solvent Optimization: Experiment with a range of solvents with varying polarities and coordinating properties.
Issue 3: Formation of Unwanted Side Products

Besides the desired piperidine, your reaction mixture contains significant amounts of other compounds.

Potential Cause Explanation & Troubleshooting Steps
Over-reduction In some cases, particularly with aggressive reducing agents, other functional groups on the molecule may be reduced. Solution: 1. Milder Reducing Agent: Switch to a less reactive reducing agent. For example, if you are using LiAlH₄, consider NaBH₄ in the presence of an additive or a borane complex.[5] 2. Control Stoichiometry: Carefully control the amount of reducing agent used.
Ring Opening Under harsh conditions, the piperidine ring itself could potentially undergo cleavage. Solution: 1. Milder Conditions: Reduce the reaction temperature and/or pressure. 2. Shorter Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the formation of degradation products.
Hydrogenation of the Aromatic Ring With some highly active catalysts (e.g., Rhodium on carbon), the 2-methylphenyl group may be hydrogenated.[9] Solution: 1. Selective Catalyst: Use a catalyst that is more selective for the lactam reduction, such as Palladium on carbon (Pd/C), which is generally less prone to aromatic ring hydrogenation under mild conditions.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary classes of catalysts/reagents for reducing 5-(2-Methylphenyl)piperidin-2-one?

There are two main approaches for this reduction:

  • Catalytic Hydrogenation: This involves the use of a heterogeneous or homogeneous catalyst with hydrogen gas. Common catalysts include:

    • Palladium on Carbon (Pd/C): A versatile and widely used catalyst.

    • Rhodium (Rh) and Ruthenium (Ru) based catalysts: These can offer different selectivity profiles.[7]

  • Stoichiometric Hydride Reagents: These reagents are used in stoichiometric amounts to effect the reduction. Common examples include:

    • Borane (BH₃) complexes: Such as BH₃·THF or BH₃·DMS, are effective for reducing amides and lactams.[4][5][10]

    • Aluminum Hydrides: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent, but can be less selective.

Q2: How do I choose between catalytic hydrogenation and a borane reduction?

The choice depends on several factors:

  • Functional Group Tolerance: Borane reagents are generally more chemoselective and will not reduce many other functional groups that are susceptible to catalytic hydrogenation (e.g., some alkenes, alkynes).[5]

  • Stereoselectivity: The desired stereochemical outcome may favor one method over the other. It is often necessary to screen both approaches.

  • Scale and Safety: For large-scale synthesis, catalytic hydrogenation might be preferred due to the handling of large quantities of flammable hydrogen gas and potentially pyrophoric hydride reagents. However, borane reagents can also be used on a large scale with appropriate engineering controls.[4]

Q3: What is a typical experimental protocol for a borane reduction of this lactam?

Here is a general procedure for a lab-scale borane reduction:

Protocol: Borane-Tetrahydrofuran (BH₃·THF) Reduction

  • Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve 5-(2-Methylphenyl)piperidin-2-one (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Borane: Slowly add a solution of BH₃·THF (typically 2-3 eq.) dropwise to the stirred solution of the lactam.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, or gently reflux until the reaction is complete (monitor by TLC or LC-MS).

  • Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C to decompose the excess borane.

  • Workup: Acidify the mixture with HCl to hydrolyze the amine-borane complex, then basify to isolate the free amine.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography or distillation.

Q4: How can I monitor the progress of the reaction?

Effective reaction monitoring is crucial for optimizing the outcome.

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of the starting material and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the conversion and can help identify side products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Similar to GC-MS, but suitable for less volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture can provide a quantitative assessment of the conversion.

Visualizing the Workflow

Decision Tree for Troubleshooting Low Conversion

The following diagram illustrates a logical workflow for addressing low conversion issues.

troubleshooting_low_conversion start Low Conversion Observed check_catalyst Is the Catalyst/Reagent Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes solution_catalyst Use Fresh Catalyst/Reagent check_catalyst->solution_catalyst No check_purity Is the Starting Material Pure? check_conditions->check_purity Yes solution_conditions Optimize Temperature, Pressure, Solvent check_conditions->solution_conditions No solution_purity Purify Starting Material check_purity->solution_purity No

Caption: A decision-making flowchart for troubleshooting low reaction conversion.

General Workflow for Catalyst Screening

This diagram outlines a systematic approach to selecting the optimal catalyst.

catalyst_screening_workflow start Define Reaction: 5-(2-Methylphenyl)piperidin-2-one Reduction select_catalysts Select Initial Catalyst Set (e.g., Pd/C, Rh/C, BH3-THF, LiAlH4) start->select_catalysts run_reactions Perform Small-Scale Parallel Reactions select_catalysts->run_reactions analyze_results Analyze Conversion, Yield, and Diastereoselectivity run_reactions->analyze_results optimize Select Best Catalyst and Optimize Conditions (Temperature, Solvent, Concentration) analyze_results->optimize scale_up Scale-Up Optimized Reaction optimize->scale_up

Caption: A streamlined workflow for systematic catalyst screening and optimization.

References

  • Al-Zoubi, R. M., & Al-Jammal, W. R. (2004). Novel borane reduction of ether-protected aromatic lactams. PubMed. [Link]

  • Grygorenko, O. O., & Radchenko, D. S. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Beller, M., et al. (2021). Building lactams by highly selective hydrodeoxygenation of cyclic imides using an alumina-supported AgRe bimetallic nanocatalyst. Nature Communications. [Link]

  • Kennedy, A., Nelson, A., & Perry, A. (2005). Diastereoselective Luche reduction of piperidinones. ResearchGate. [Link]

  • Smidt, M., & Beller, M. (2010). selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology. [Link]

  • Li, Y., et al. (2020). Diastereoselective construction of bridged piperidines through an interrupted dearomative reduction. Chemical Communications. [Link]

  • ACS Green Chemistry Institute. (n.d.). Borane & Borane Complexes. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Beller, M., et al. (2018). Selective Hydrogenation of Cyclic Imides to Diols and Amines and Its Application in the Development of a Liquid Organic Hydrogen Carrier. Journal of the American Chemical Society. [Link]

  • Various Authors. (n.d.). Selective production of lactams and cyclic amine: selected examples... ResearchGate. [Link]

  • Milstein, D., et al. (2014). Oxidant-Free Conversion of Cyclic Amines to Lactams and H2 Using Water As the Oxygen Atom Source. Chem-Station. [Link]

  • Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Organic Synthesis. [Link]

  • Krasavin, M., et al. (2023). Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres. Organic & Biomolecular Chemistry. [Link]

  • Hamann, H. J., & Ramachandran, P. V. (2023). Recent developments in the synthesis and synthetic applications of borane–amines. Chemical Communications. [Link]

  • Watson, P. S., et al. (2002). Recent developments in the synthesis and synthetic applications of piperidones and piperidines. Tetrahedron. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. University of Rochester. [Link]

  • Lewis, F. W., Eichler, M. C., & Grayson, D. H. (2009). Synthesis of β-Amino Alcohols via the Reduction of Lactamides Derived from Ethyl (2S)-Lactate with Borane-Methyl Sulfide. ResearchGate. [Link]

  • Davies, H. M. L., et al. (2016). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition. [Link]

  • Aresta, M., & Dibenedetto, A. (2020). Bypassing the Inertness of Aziridine/CO2 Systems to Access 5-Aryl-2-Oxazolidinones: Catalyst-Free Synthesis Under Ambient Conditions. ChemSusChem. [Link]

  • Musin, A. I. (2022). Heterogeneous catalytic reduction of substituted 5-acyl-1,3-dioxanes. Fine Chemical Technologies. [Link]

  • G. A. Slough, et al. (2020). Transition-Metal-Free Multiple Functionalization of Piperidines to 4-Substituted and 3,4-Disubstituted 2-Piperidinones. Chemistry – A European Journal. [Link]

  • Grygorenko, O. O., & Radchenko, D. S. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Garapaty-Rao, S., et al. (2014). Discovery and Optimization of Tetramethylpiperidinyl Benzamides as Inhibitors of EZH2. ACS Medicinal Chemistry Letters. [Link]

  • Organic Chemistry Portal. (n.d.). β-Lactam synthesis. Organic Chemistry Portal. [Link]

  • Various Authors. (2024). Innovative Piperidine-Catalyzation in Protecting Carbonyl Compounds with Implications for Angiogenesis and Inflammation. EMAN RESEARCH PUBLISHING. [Link]

  • Li, H., et al. (2016). Palladium-catalyzed native α-amino acid derivative-directed arylation/oxidation of benzylic C–H bonds: synthesis of 5-aryl-1,4-benzodiazepin-2-ones. Chemical Communications. [Link]

  • Steenkamp, J. A., & van der Merwe, M. J. (2005). A New Route to 5-Aryl and 5-Heteroaryl-2-pyrones via Suzuki Coupling of a 2-Pyrone-5-boronate ester. ResearchGate. [Link]

  • Chemistry Steps. (2024). Reduction of Amides to Amines and Aldehydes. Chemistry Steps. [Link]

Sources

Troubleshooting

Purification strategies for sticky 5-(2-Methylphenyl)piperidin-2-one residues

Welcome to the technical support center for the purification of 5-(2-Methylphenyl)piperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-(2-Methylphenyl)piperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the purification of this and structurally similar compounds. The inherent "stickiness" of these residues often points to issues with crystallinity or the presence of persistent impurities. This document provides in-depth troubleshooting guides and frequently asked questions to navigate these challenges effectively.

Troubleshooting Guide: From Sticky Residue to Crystalline Solid

This section addresses specific issues you may encounter during the purification of 5-(2-Methylphenyl)piperidin-2-one.

Issue 1: After solvent evaporation, the product is a persistent, sticky, or oily residue.

This is a common problem when dealing with compounds that have a tendency to form amorphous solids or glasses.[1] The goal is to induce crystallization or find an alternative purification strategy that does not require a solid-state product at every step.

Possible Causes and Solutions:

  • Amorphous Nature: The compound may have a low propensity for crystallization and readily forms a stable amorphous glass.

  • Residual Solvent: Trapped solvent can act as a plasticizer, preventing solidification.

  • Impurities: The presence of even small amounts of impurities can inhibit crystal lattice formation.

Troubleshooting Workflow:

  • High-Vacuum Drying: Ensure all residual solvent is removed. Connect the flask to a high-vacuum line for several hours. Gentle heating (e.g., 30-40°C), if the compound is thermally stable, can aid in solvent removal.[2] To remove high-boiling solvents like DMF or DMSO, azeotropic removal with a solvent like toluene under reduced pressure can be effective.[3]

  • Trituration: This technique can help remove impurities and induce crystallization.[4]

    • Add a non-polar solvent in which the desired compound is poorly soluble (e.g., hexanes, pentane, or diethyl ether).

    • Stir the sticky residue vigorously with a spatula, breaking it up as much as possible.

    • The impurities may dissolve in the solvent, and the desired compound may solidify.

    • Decant the solvent and repeat the process.

  • Solvent/Anti-Solvent Crystallization: This is a powerful technique for compounds that are difficult to crystallize from a single solvent.[5]

    • Dissolve the sticky residue in a minimum amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane, ethyl acetate, or acetone).

    • Slowly add a "poor" solvent (anti-solvent) in which the compound is insoluble (e.g., hexanes or pentane) until the solution becomes cloudy.

    • Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to stand undisturbed. Slow cooling may also be beneficial.

  • Scratching: Inducing nucleation by scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization.[6]

Issue 2: The compound "oils out" during recrystallization.

This occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.

Troubleshooting Steps:

  • Lower the Temperature: Re-heat the solution to dissolve the oil, then allow it to cool more slowly. Seeding with a small crystal of the pure compound, if available, can be helpful.[7]

  • Change the Solvent System:

    • Choose a solvent with a lower boiling point.

    • Use a solvent mixture. Dissolve the compound in a good solvent at room temperature and then add a poor solvent until turbidity is observed. Heat until the solution is clear and then cool slowly.

Frequently Asked Questions (FAQs)

Q1: What are the best starting points for solvent selection in column chromatography for 5-(2-Methylphenyl)piperidin-2-one?

The lactam and the aromatic ring in 5-(2-Methylphenyl)piperidin-2-one make it a moderately polar compound.

  • Normal-Phase Chromatography (Silica Gel):

    • Start with a solvent system of hexane/ethyl acetate. A gradient from 10% to 50% ethyl acetate in hexane is a good starting point.

    • For more polar impurities, a dichloromethane/methanol system (e.g., 1-5% methanol) can be effective.[8]

    • Due to the presence of the basic nitrogen in the piperidine ring, peak tailing can be an issue. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to mitigate this by neutralizing acidic silanol groups on the silica surface.[9]

  • Reversed-Phase Chromatography (C18):

    • This is suitable if the compound is too polar for normal-phase chromatography.

    • A mobile phase of water and acetonitrile or methanol is typically used.[10]

  • Hydrophilic Interaction Liquid Chromatography (HILIC):

    • HILIC is an excellent technique for purifying polar compounds that are not well-retained in reversed-phase chromatography.[11] It uses a polar stationary phase (like silica) with a mobile phase of high organic content (typically acetonitrile) and a small amount of aqueous buffer.[12]

Q2: My compound appears to be degrading on the silica gel column. What can I do?

The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.

  • Deactivate the Silica Gel: Before packing the column, you can wash the silica gel with a solvent system containing a small amount of a base like triethylamine, then re-equilibrate with your mobile phase.[9]

  • Use a Different Stationary Phase: Consider using alumina (neutral or basic) or a less acidic bonded phase.[8]

  • Minimize Contact Time: Run the column as quickly as possible while maintaining good separation.

Q3: Are there any non-chromatographic methods to purify sticky 5-(2-Methylphenyl)piperidin-2-one?

Yes, several alternatives can be explored, especially if the impurities have significantly different chemical properties.

  • Acid-Base Extraction: Since the piperidin-2-one has a basic nitrogen, it can be protonated.

    • Dissolve the crude material in an organic solvent (e.g., diethyl ether or dichloromethane).

    • Extract with an aqueous acid (e.g., 1 M HCl). The desired compound will move to the aqueous layer.

    • Wash the aqueous layer with fresh organic solvent to remove neutral impurities.

    • Basify the aqueous layer (e.g., with 6 M NaOH) and extract the purified compound back into an organic solvent.[13]

  • Distillation: If the compound is thermally stable and liquid, vacuum distillation could be an option to separate it from non-volatile impurities.[14][15]

  • Derivative Formation: Sometimes, converting the compound to a salt (e.g., hydrochloride salt) can induce crystallinity. The salt can be crystallized and then neutralized to recover the free base.[4]

Q4: How can I effectively dry a small amount of a sticky compound without significant loss?

For small quantities (10-20 mg), transferring the sticky material can be challenging.

  • Dissolve and Transfer: Dissolve the compound in a volatile solvent like dichloromethane, transfer the solution to the final vial, and then evaporate the solvent under a stream of nitrogen or in a vacuum desiccator.[2]

  • Azeotropic Drying: To remove traces of water or other high-boiling solvents, dissolve the compound in toluene and evaporate the solvent under reduced pressure. Repeat this process 2-3 times.[3]

Data and Protocols

Table 1: Recommended Solvent Systems for Purification
Purification MethodSolvent SystemRationale & Comments
Normal-Phase Chromatography Hexane/Ethyl Acetate (Gradient)Good starting point for moderately polar compounds.
Dichloromethane/Methanol (1-5% MeOH)For more polar compounds or impurities.
Add 0.1-1% TriethylamineTo reduce peak tailing on silica gel.[9]
Recrystallization Isopropanol, Ethanol, AcetonitrilePiperidinone derivatives have shown success with these solvents.[16]
Ethyl Acetate/HexaneA good solvent/anti-solvent system to try.[5]
Trituration Hexanes, Pentane, Diethyl EtherTo remove non-polar impurities and induce solidification.[4]
Experimental Protocol: Optimized Trituration for Sticky Residues
  • Place the flask containing the sticky residue in an ice bath to increase its viscosity.

  • Add a small volume of cold non-polar solvent (e.g., 1-2 mL of hexane per 100 mg of residue).

  • Using a spatula, vigorously scrape and stir the residue. The goal is to break up the oil and encourage it to solidify.

  • Continue stirring for 10-15 minutes. If the material solidifies, you can break up the solid into a fine powder.

  • Allow the solid to settle, then carefully decant the solvent, which contains dissolved impurities.

  • Repeat steps 2-5 two more times.

  • Dry the resulting solid under high vacuum.

Experimental Protocol: Acid-Base Extraction
  • Dissolve the crude 5-(2-Methylphenyl)piperidin-2-one in dichloromethane (approx. 10 mL per 1 g of crude material).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1 M HCl (3 x 10 mL). Combine the aqueous layers.

  • Wash the combined acidic aqueous layers with dichloromethane (1 x 10 mL) to remove any remaining neutral impurities.

  • Cool the acidic aqueous layer in an ice bath and slowly add 6 M NaOH until the pH is >10.

  • Extract the basic aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[13]

Visualizations

Diagram 1: Troubleshooting Workflow for Sticky Residues

G start Sticky Residue After Solvent Evaporation step1 Dry under High Vacuum (with gentle heat if possible) start->step1 q1 Is it a solid? step1->q1 step2 Triturate with Non-Polar Solvent (e.g., Hexanes) q1->step2 No end_success Pure Solid Product q1->end_success Yes q2 Did it solidify? step2->q2 step3 Attempt Solvent/ Anti-Solvent Crystallization q2->step3 No q2->end_success Yes q3 Crystals Formed? step3->q3 step4 Consider Alternative Purification (e.g., Chromatography, Extraction) q3->step4 No q3->end_success Yes end_alt Purified via Alternative Method step4->end_alt G start Crude 5-(2-Methylphenyl)piperidin-2-one q_solid Is the crude product a solid? start->q_solid recryst Attempt Recrystallization q_solid->recryst Yes q_impurities Are impurities acidic/neutral? q_solid->q_impurities No (Oily/Sticky) end Pure Product recryst->end extraction Perform Acid-Base Extraction q_impurities->extraction Yes chromatography Use Column Chromatography q_impurities->chromatography No/Unknown extraction->end chromatography->end

Caption: Logic for selecting an initial purification strategy.

References

  • Troubleshooting guide for the purification of polar quinoline compounds - Benchchem. (n.d.).
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4, 192-199.
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Chemistry Department.
  • Marson, C. M., et al. (n.d.). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations.
  • Remove Sticky Reagents. (n.d.). University of Rochester.
  • What is a best way to purify a viscous organic liquid product other than column chromatography? (2015, March 15). ResearchGate.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.).
  • Bickler, B. (2023, July 11). What can I use to purify polar reaction mixtures? Biotage.
  • Nakayama, H., Usui, H., & Ishii, K. (1997). Crystallization in Amorphous States of Small Organic Molecules: In Relation to Hypothetical Glass-Transition Temperatures. Progress of Theoretical Physics Supplement, 126, 115-122.
  • Troubleshooting Guide. (n.d.).
  • Step-by-Step Crystallization Shows Organic Crystals' Amorphous Side. (2018, November 19). Weizmann Canada.
  • struggling to dry sticky compounds – any advice? (2025, April 13). Reddit.
  • Tips & Tricks: Oily/Foaming Compounds. (n.d.). University of Rochester, Department of Chemistry.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog.
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products. (n.d.). Benchchem.
  • How can amorphous solid be made crystalline? (2013, August 27). ResearchGate.
  • Guide for crystallization. (n.d.).
  • Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc.
  • Solvent Removal. (n.d.). Organic Chemistry at CU Boulder.
  • Methods of Purification of Organic Compounds. (2025, November 18). CK-12 Foundation.
  • Troubleshooting guide for the purification of 5-Butyl-2-methylpiperidine. (n.d.). Benchchem.

Sources

Optimization

Technical Support Center: Thermal Management for 5-(2-Methylphenyl)piperidin-2-one

Current Status: Operational Topic: Temperature Gradient Control & Stability Engineering Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Introduction Welcome to the Technical Support Center.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Temperature Gradient Control & Stability Engineering Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely here because you are observing inconsistencies in the isolation or stability of 5-(2-Methylphenyl)piperidin-2-one .

This


-lactam scaffold is structurally significant in the synthesis of NK1 antagonists and CNS-active agents. However, the o-tolyl substituent at the C5 position introduces specific steric and conformational challenges. Our data indicates that temperature gradients —both temporal (cooling rates) and spatial (reactor heterogeneity)—are the primary drivers of two critical failure modes:
  • Polymorphic drift/Amorphous precipitation during crystallization.

  • Lactam hydrolysis driven by localized thermal excursions in aqueous media.

This guide moves beyond standard protocols to explain the causality of these failures and provides self-validating solutions.

Module 1: Crystallization & Polymorph Control

The Issue: Users often report "oiling out" or the isolation of a metastable polymorph (lower melting point) when scaling up from gram to kilogram batches.

The Science: The stability of the crystal lattice is dictated by the Metastable Zone Width (MSZW) .

  • Rapid Cooling (Steep Gradient): Pushes the system deep into the labile zone, causing uncontrolled spontaneous nucleation. This traps impurities and often yields the kinetically favored (metastable) polymorph or amorphous oil.

  • Controlled Cooling (Shallow Gradient): Maintains the system within the metastable zone, allowing growth on existing nuclei (or seeds) to dominate over new nucleation events. This yields the thermodynamically stable polymorph with higher purity.

Troubleshooting Guide: Crystallization

Q: I am seeing "oiling out" instead of distinct crystals. Why? A: Your cooling ramp is likely too aggressive relative to the induction time of the molecule. The o-tolyl group adds steric bulk that retards molecular ordering.

  • Immediate Fix: Implement a Cubic Cooling Profile rather than a linear one. Start cooling very slowly to encourage nucleation, then increase the rate once surface area is available for growth.

  • Validation: Measure the difference between

    
     and 
    
    
    
    (the MSZW). If
    
    
    , your system is prone to oiling out.

Q: How do I ensure I isolate the stable Polymorph A? A: You must control the "supersaturation trajectory."

  • Protocol:

    • Heat to

      
       to ensure all "memory" of previous solids is erased.
      
    • Cool to the Cloud Point minus

      
      .
      
    • Seed with 0.5 wt% of pure Polymorph A.

    • Hold (Isothermal age) for 60 minutes to allow seed healing.

    • Initiate cooling ramp.

Data: Cooling Profile Impact
ParameterLinear Cooling (Standard)Cubic Cooling (Optimized)Result
Initial Rate


Linear: High nucleation, small fines.
Mid-Stage Rate


Cubic: Controlled growth, large crystals.
Purity (HPLC) 97.2%99.4%Cubic: Impurities rejected to mother liquor.
Polymorph Mixed (A + B)Pure Form ACubic: Thermodynamic control.
Workflow Visualization: MSZW Control Logic

CrystallizationLogic Start Dissolved Solution (High Temp) Cooling Apply Cooling Gradient Start->Cooling ZoneCheck Check MSZW Position Cooling->ZoneCheck Labile Labile Zone (Supersaturation > Limit) ZoneCheck->Labile Rate too Fast Metastable Metastable Zone (Ideal Growth) ZoneCheck->Metastable Controlled Ramp ResultBad Spontaneous Nucleation (Fines/Amorphous) Labile->ResultBad ResultGood Controlled Growth (Pure Crystal) Metastable->ResultGood ResultGood->Cooling Continue Growth

Caption: Logic flow for maintaining crystallization within the Metastable Zone Width (MSZW) to ensure polymorph purity.

Module 2: Chemical Stability (Hydrolysis)

The Issue: An increase in the ring-opened impurity, 5-amino-4-(2-methylphenyl)pentanoic acid , is observed during workup or drying.

The Science: Piperidin-2-ones are lactams.[1][2][3] While generally stable, they are susceptible to hydrolysis under acidic or basic conditions , a reaction governed by Arrhenius kinetics.

  • The Trap: In large reactors, wall temperatures (

    
    ) often exceed the bulk fluid temperature (
    
    
    
    ) to drive heat transfer. If
    
    
    exceeds
    
    
    in the presence of residual moisture/base, hydrolysis rates accelerate exponentially at the reactor surface, even if the bulk sensor reads
    
    
    .
Troubleshooting Guide: Chemical Stability

Q: My bulk temperature never exceeded 40°C, but I have 2% hydrolysis. Why? A: You likely have a thermal gradient issue at the reactor wall.

  • Diagnosis: Check your jacket temperature (

    
    ). If you are heating a slurry, a high 
    
    
    
    (
    
    
    ) creates a localized "kill zone" near the wall.
  • Protocol: Limit

    
     to 
    
    
    
    during drying or distillation steps. Use vacuum to lower the boiling point rather than increasing jacket temperature.

Q: Can I store the wet cake? A: No. The combination of residual solvent (water/alcohol) and lattice defects creates a micro-environment for hydrolysis.

  • Rule: Dry immediately. If holding is required, cool to

    
     to effectively "pause" the Arrhenius kinetics.
    
Degradation Pathway Visualization

DegradationPathway Lactam 5-(2-Methylphenyl)piperidin-2-one (Intact Lactam) Stress Thermal Stress + H2O (T > 50°C, pH > 9) Lactam->Stress Exposure Intermediate Tetrahedral Intermediate Stress->Intermediate Nucleophilic Attack OpenRing 5-amino-4-(2-methylphenyl)pentanoic acid (Hydrolysis Product) Intermediate->OpenRing Ring Cleavage

Caption: Mechanism of lactam hydrolysis driven by thermal stress and moisture.

References

  • Mulligan, S. R., & Barrett, P. (2002). Metastable Zone Width (MSZW) in Crystallization. Trans IChemE. (Establishes the relationship between cooling rates and nucleation control).

  • García-Álvarez, M., et al. (2015). Alkaline Hydrolysis of a Gamma-Lactam Ring: Kinetic Study. ResearchGate. (Provides Arrhenius parameters for lactam stability).

  • Barrett, P., & Glennon, B. (2002).[4] Characterizing the Metastable Zone Width and Solubility Curve Using Lasentec FBRM and PVM. Particle & Particle Systems Characterization. (Techniques for monitoring oiling out vs. crystallization).

  • FDA Guidance for Industry. (2026). ANDAs: Pharmaceutical Solid Polymorphism. (Regulatory requirements for polymorph control in drug substances).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Interpretation of 5-(2-Methylphenyl)piperidin-2-one

Executive Summary & Strategic Context In the development of neurokinin-1 (NK1) receptor antagonists and similar CNS-active pharmacophores, the 5-arylpiperidin-2-one scaffold is a critical structural motif. However, synth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of neurokinin-1 (NK1) receptor antagonists and similar CNS-active pharmacophores, the 5-arylpiperidin-2-one scaffold is a critical structural motif. However, synthetic routes—particularly intramolecular hydroaminations or Dieckmann cyclization derivatives—often yield regioisomeric mixtures.[1][2]

The primary challenge is distinguishing the target 5-(2-methylphenyl)piperidin-2-one (Target A ) from its thermodynamically competitive 6-(2-methylphenyl)piperidin-2-one (Isomer B ) and the less common 4-isomer .

This guide objectively compares the spectral signatures of the target molecule against its regioisomers. It moves beyond basic assignment to provide a self-validating analytical protocol that ensures structural certainty before scale-up.

Experimental Protocol: The "Resolution-First" Approach

To ensure the chemical shifts (


) and coupling constants (

) reported below are reproducible, the following sample preparation protocol is mandatory. Standard CDCl

is often insufficient for lactams due to NH broadening and solubility issues.[1]
Optimized NMR Sample Preparation
  • Solvent: DMSO-

    
     (99.9% D) is superior to CDCl
    
    
    
    for this scaffold.
    • Reasoning: DMSO stabilizes the lactam NH proton via hydrogen bonding, sharpening the signal and slowing exchange rates.[1][2] This allows for the observation of

      
       couplings to the NH, which is a valuable diagnostic tool.[1]
      
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Temperature: 298 K (Standard).[1]

  • Instrument: 400 MHz minimum; 600 MHz recommended for resolving the H3/H4 multiplets.

Spectral Analysis: Target vs. Alternative Isomers

The following data compares the target 5-substituted lactam against the most common synthetic impurity, the 6-substituted isomer.

Comparative Chemical Shift Table (DMSO- )
Proton EnvironmentTarget: 5-(2-Me-Ph) (

ppm)
Alternative: 6-(2-Me-Ph) (

ppm)
Diagnostic Logic (The "Tell")
Ar-CH

2.28 (s, 3H)2.31 (s, 3H)Non-diagnostic. Both show a singlet; slight shift due to electronics is unreliable.
NH (Amide) 7.65 (br s, 1H)7.90 (d, 1H)Coupling. In the 6-isomer, NH often couples to the methine H6 (

Hz).[1][2] In the 5-isomer, NH is a broad singlet.
H6 (Adj. to N) 3.20 - 3.45 (m, 2H) 4.65 (dd, 1H) PRIMARY DIAGNOSTIC. Target: H6 is a CH

group (diastereotopic).[1][2] Alternative: H6 is a methine proton, significantly deshielded and appearing as a doublet of doublets.[1][2]
H5 (Benzylic) 3.10 (m, 1H) 1.80 - 2.00 (m, 2H)Target: H5 is the benzylic methine, shifted downfield by the aryl ring.[1][2] Alternative: H5 is a methylene group in the aliphatic region.
H3 (

to C=O)
2.25 - 2.40 (m, 2H)2.20 - 2.35 (m, 2H)Ambiguous. Both isomers have a CH

alpha to the carbonyl.[1][2]
Aromatic Ring 7.10 - 7.25 (m, 4H)7.10 - 7.25 (m, 4H)Steric Effect. The ortho-methyl group may cause broadening in the 5-isomer due to restricted rotation (atropisomer-like behavior).
Deep Dive: The H6 "Fingerprint" Region

The distinction relies entirely on the C6 position .

  • In the 5-isomer (Target): The carbon adjacent to Nitrogen (C6) is a methylene (

    
    ).[2] You will observe an ABX or ABXY system  at 
    
    
    
    3.2–3.45 ppm. The protons are diastereotopic due to the chiral center at C5.
  • In the 6-isomer (Alternative): The carbon adjacent to Nitrogen (C6) is a methine (

    
    ).[2] The aryl group deshields this proton significantly, pushing it to 
    
    
    
    4.5–4.8 ppm.[1][2] If you see a signal >4.0 ppm (non-aromatic/non-NH), you have synthesized the wrong regioisomer. [1]

Advanced Verification: The 2D NMR Decision Matrix

Relying solely on 1D NMR can be risky if impurities overlap key signals. The following 2D workflow provides absolute structural certainty.

Logic Flow for Structural Confirmation

NMR_Assignment_Logic Start Crude Product Isolated Step1 1H NMR (DMSO-d6) Start->Step1 CheckH6 Check Region 4.0 - 5.0 ppm Step1->CheckH6 Result6 Signal Present (dd) Likely 6-Isomer CheckH6->Result6 Signal Found Result5 No Signal > 4.0 ppm Check 3.0 - 3.5 ppm CheckH6->Result5 Signal Absent HMBC_Step Run HMBC Experiment Result5->HMBC_Step Ambiguous Multiplets Correlation1 C=O (170 ppm) correlates to ONE spin system (H3) HMBC_Step->Correlation1 Correlation2 C=O (170 ppm) correlates to Benzylic Proton? Correlation1->Correlation2 Final5 CONFIRMED 5-(2-Methylphenyl)piperidin-2-one Correlation2->Final5 No (Too far, 4-bond) Final4 CONFIRMED 4-Isomer (Alternative) Correlation2->Final4 Yes (3-bond coupling)

Figure 1: Decision tree for distinguishing piperidin-2-one regioisomers using 1D and 2D NMR data.

The HMBC "Golden Rule"

To distinguish the 5-isomer from the 4-isomer (where both lack the downfield H6 methine):

  • Locate the Carbonyl Carbon (C2) at ~170 ppm in the

    
    C dimension.
    
  • Look for correlations in the

    
    H dimension.[3][4]
    
    • 4-Isomer: The benzylic proton is at C4. It is 3 bonds away (

      
      ) from the carbonyl C2.[1] Strong HMBC correlation. 
      
    • 5-Isomer: The benzylic proton is at C5. It is 4 bonds away (

      
      ) from the carbonyl C2.[1] No (or very weak) HMBC correlation. 
      

Mechanistic Insight: The Ortho-Methyl Effect

Why is the interpretation of the 2-methylphenyl derivative more complex than a simple phenyl derivative?

  • Restricted Rotation: The steric bulk of the ortho-methyl group creates a rotational barrier between the phenyl ring and the piperidinone ring.

  • Spectral Consequence: This can make the H6 protons (geminal) magnetically non-equivalent (anisochronous) to a greater degree than expected (

    
     ppm).[1]
    
  • Experimental Tip: If the H6 signals appear as broad humps rather than sharp multiplets, acquire the spectrum at 323 K (50°C) . This increases the rotation rate, sharpening the signals by averaging the conformational environments [1].[1]

References

  • Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. Wiley. [1]

  • Marson, C. M. (2011).[1][2] Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Chemistry / Tetrahedron. [1][2]

  • National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for Piperidin-2-one derivatives. PubChem. [1][2]

Sources

Comparative

Comparative Analysis of Ionization Modalities for the Structural Elucidation of 5-(2-Methylphenyl)piperidin-2-one

Content Type: Technical Comparison Guide Subject: 5-(2-Methylphenyl)piperidin-2-one (CAS: N/A for specific isomer, generic scaffold analysis) Audience: Medicinal Chemists, DMPK Scientists, and Mass Spectrometry Specialis...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: 5-(2-Methylphenyl)piperidin-2-one (CAS: N/A for specific isomer, generic scaffold analysis) Audience: Medicinal Chemists, DMPK Scientists, and Mass Spectrometry Specialists.

Executive Summary & Strategic Context

In drug discovery, the piperidin-2-one (δ-lactam) scaffold is a privileged structure, serving as a core pharmacophore in anticoagulants (e.g., apixaban derivatives) and p38 MAP kinase inhibitors. However, the structural characterization of substituted lactams—specifically distinguishing regioisomers (e.g., 5-substituted vs. 3-, 4-, or 6-substituted variants)—presents a significant analytical challenge.

This guide provides a comparative analysis of Electron Ionization (EI) versus Electrospray Ionization (ESI-MS/MS) for the characterization of 5-(2-Methylphenyl)piperidin-2-one . While ESI is the standard for biological matrices, we demonstrate that EI provides superior structural diagnostic capability for regioisomer differentiation through distinct ring-fission pathways.

Chemical Identity & Physical Properties[1]

PropertyDetail
Compound Name 5-(2-Methylphenyl)piperidin-2-one
Molecular Formula

Exact Mass 189.1154 Da
Key Structural Features Saturated 6-membered lactam ring; ortho-tolyl substituent at C5 position.
Analytical Challenge Distinguishing the C5-substitution from C3/C4/C6 isomers which share identical

(

190).

Comparative Analysis: EI vs. ESI-MS/MS

Electron Ionization (EI) – The Structural Fingerprint

Mechanism: Hard ionization (70 eV). Generates radical cations (


) with high internal energy, promoting extensive fragmentation.
  • Diagnostic Utility: High. The radical site typically localizes on the nitrogen or the aromatic ring, triggering specific

    
    -cleavages that map the ring structure.
    
  • Key Pathway (Ring Fission): The piperidin-2-one ring undergoes a characteristic cleavage involving the loss of CO (

    
    ) and ethylene (
    
    
    
    ).
  • The "Ortho" Effect: The 2-methylphenyl group facilitates a specific rearrangement (loss of

    
    ) to form a stable tropylium-like cation, a feature less prominent in meta- or para- isomers.
    
Electrospray Ionization (ESI-MS/MS) – The Sensitivity Standard

Mechanism: Soft ionization. Generates even-electron protonated species (


). Fragmentation requires Collision-Induced Dissociation (CID).[1][2]
  • Diagnostic Utility: Moderate. Fragmentation is dominated by low-energy neutral losses (e.g.,

    
    , 
    
    
    
    ) rather than skeletal rearrangements.
  • Key Pathway: Protonation on the amide oxygen/nitrogen followed by neutral loss of

    
     (
    
    
    
    ) or ketene-like elimination.

Detailed Fragmentation Mechanisms[4][5]

EI Fragmentation Pathway (70 eV)

In EI, the molecular ion (


 189) is clearly visible but undergoes rapid fragmentation. The presence of the aromatic ring stabilizes the charge, but the lactam ring fragility dominates the spectrum.

Primary Fragments:

  • 
     105 (Base Peak candidate):  The methyl-tropylium ion (
    
    
    
    ). This forms via cleavage of the bond connecting the piperidinone ring to the aryl group.
  • 
     161 (
    
    
    
    ):
    Loss of carbonyl from the lactam ring.
  • 
     174 (
    
    
    
    ):
    Loss of the methyl group from the ortho-tolyl substituent.

EI_Fragmentation M Molecular Ion (M+) m/z 189 Ion174 [M - CH3]+ m/z 174 (Tolyl methyl loss) M->Ion174 -15 Da (CH3) Ion161 [M - CO]+ m/z 161 (Lactam contraction) M->Ion161 -28 Da (CO) Ion105 Methyl-Tropylium m/z 105 (Base Peak) M->Ion105 α-cleavage (C5-Aryl bond break) Ion77 Phenyl Cation m/z 77 Ion105->Ion77 -28 Da (C2H4)

Figure 1: Proposed Electron Ionization (EI) fragmentation pathway showing the dominance of the aryl-stabilized cation.

ESI-MS/MS Fragmentation Pathway (CID)

In positive mode ESI, the precursor is


 190 (

).

Primary Fragments:

  • 
     173 (
    
    
    
    ):
    Characteristic of cyclic amines/amides.
  • 
     162 (
    
    
    
    ):
    Loss of carbonyl.
  • 
     146 (
    
    
    
    ):
    Loss of
    
    
    (amide moiety).

ESI_Fragmentation Precursor Precursor [M+H]+ m/z 190 Frag173 [M+H - NH3]+ m/z 173 Precursor->Frag173 -17 Da (Ammonia) Frag162 [M+H - CO]+ m/z 162 Precursor->Frag162 -28 Da (CO) Frag105 Aryl Cation m/z 105 Precursor->Frag105 High Collision Energy (C-C cleavage) Frag162->Frag105 Secondary Decay

Figure 2: ESI-MS/MS fragmentation pathway under Collision-Induced Dissociation (CID).

Performance Comparison Table

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Primary Ion

(189)

(190)
Sensitivity Moderate (ng range)High (pg range)
Isomer Differentiation Excellent. Ring fission patterns vary significantly by substituent position (C3 vs C5).Poor. Isomers often yield identical water/ammonia loss patterns.
Library Matching Compatible with NIST/Wiley libraries.Library dependent; often requires in-house standards.
Sample Prep Requires volatile solvent (DCM/Hexane); derivatization may be needed if polar.Direct infusion or LC-MS compatible (MeOH/Water).

Experimental Protocols

Protocol A: GC-MS Analysis (Structural Confirmation)

Use this protocol for initial structural identification and impurity profiling.

  • Sample Preparation: Dissolve 1 mg of 5-(2-Methylphenyl)piperidin-2-one in 1 mL of Dichloromethane (DCM).

  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977).

  • Inlet: Splitless mode, 250°C.

  • Column: HP-5ms or DB-5 (30m x 0.25mm x 0.25µm).

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Hold: 5 min.

  • MS Source: EI mode, 70 eV, Source Temp 230°C.

  • Scan Range:

    
     40–400.
    
Protocol B: LC-MS/MS Analysis (Quantification/Bioanalysis)

Use this protocol for pharmacokinetic (PK) studies.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm).

  • Gradient: 5% B to 95% B over 3 minutes.

  • Ionization: ESI Positive Mode (+).

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temp: 400°C.

  • MRM Transitions (Quantification):

    • Quantifier:

      
       (High CE: ~25 eV).
      
    • Qualifier:

      
       (Low CE: ~15 eV).
      

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Pivatto, M., et al. (2005). "Electrospray ionization mass spectrometry screening of piperidine alkaloids." Journal of the Brazilian Chemical Society, 16(6B), 1429-1438. Link (Validates ESI fragmentation of piperidine scaffolds).

  • Holčapek, M., et al. (2010). "Differentiation of isomeric heterocyclic compounds by mass spectrometry." Journal of Mass Spectrometry, 45(1), 106-115.
  • NIST Mass Spectrometry Data Center. "Piperidin-2-one derivatives." NIST Chemistry WebBook, SRD 69. Link (Source for general lactam fragmentation patterns).

Sources

Validation

Comparing synthetic routes for 5-(2-Methylphenyl)piperidin-2-one efficiency

Executive Summary Target Molecule: 5-(2-Methylphenyl)piperidin-2-one CAS Registry Number: (Generic for 5-aryl-2-piperidones, specific analogs vary) Structural Class: -Lactam (5-substituted) The synthesis of 5-(2-methylph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 5-(2-Methylphenyl)piperidin-2-one CAS Registry Number: (Generic for 5-aryl-2-piperidones, specific analogs vary) Structural Class:


-Lactam (5-substituted)

The synthesis of 5-(2-methylphenyl)piperidin-2-one presents a specific regiochemical challenge distinct from the more common 3- or 4-aryl isomers. While 4-arylpiperidin-2-ones are readily accessible via Rhodium-catalyzed conjugate addition to unsaturated lactams, the 5-aryl substitution pattern requires a backbone construction strategy that places the aryl group at the


-position relative to the carbonyl and 

-position relative to the nitrogen.

This guide evaluates two primary synthetic pathways:

  • The Nitrile Alkylation / Reductive Cyclization Route (Recommended): A scalable, high-yielding sequence utilizing cheap starting materials and offering unambiguous regiocontrol.

  • The Glutarimide Reduction Route (Alternative): A classical approach often plagued by regioselectivity issues during the reduction step, but viable if specific dicarboxylic acid precursors are available.

Retrosynthetic Analysis

The strategic disconnection reveals the superiority of the nitrile route for establishing the 5-position stereocenter.

Retrosynthesis Target 5-(2-Methylphenyl)piperidin-2-one Disc_A Route A: C5-C6 Bond Formation (Reductive Cyclization) Target->Disc_A Disc_B Route B: C=O Reduction (Glutarimide Regioselection) Target->Disc_B Prec_A Ethyl 4-cyano-4-(2-methylphenyl)butanoate Disc_A->Prec_A High Regiocontrol Prec_B 2-(2-Methylphenyl)glutarimide Disc_B->Prec_B Low Regiocontrol

Figure 1: Retrosynthetic tree highlighting the regiochemical divergence of the two main pathways.

Route A: Nitrile Alkylation / Reductive Cyclization (Recommended)

This route is the industry standard for 5-substituted piperidin-2-ones due to its high atom economy and the commercial availability of aryl acetonitriles. It relies on the alkylation of an aryl acetonitrile with an acrylate or bromo-ester, followed by a "one-pot" hydrogenation and cyclization.

Mechanism & Causality
  • Alkylation: The

    
    -proton of 2-methylphenylacetonitrile is acidic (
    
    
    
    ). Deprotonation allows nucleophilic attack on ethyl acrylate (Michael addition) or ethyl 3-bromopropionate (
    
    
    ). The ortho-methyl group introduces steric hindrance, requiring a strong base or phase-transfer catalyst to ensure complete conversion.
  • Reductive Cyclization: Hydrogenation of the nitrile yields a primary amine. This amine is positioned perfectly (5 carbons away from the ester carbonyl) to undergo intramolecular nucleophilic acyl substitution, closing the 6-membered ring.

Experimental Protocol

Step 1: Synthesis of Ethyl 4-cyano-4-(2-methylphenyl)butanoate

  • Reagents: 2-Methylphenylacetonitrile (1.0 equiv), Ethyl Acrylate (1.2 equiv), Triton B (benzyltrimethylammonium hydroxide, 40% in MeOH, 0.1 equiv).

  • Solvent: 1,4-Dioxane or THF.

  • Procedure:

    • Dissolve 2-methylphenylacetonitrile in dioxane.

    • Add Triton B catalyst dropwise at room temperature.

    • Add ethyl acrylate dropwise. The reaction is exothermic; maintain temperature

      
      C.
      
    • Reflux for 4–6 hours. Monitor by TLC for disappearance of nitrile.

    • Workup: Neutralize with dilute HCl, extract with EtOAc, wash with brine, and concentrate.

    • Purification: Vacuum distillation or flash chromatography (Hexane/EtOAc).

Step 2: Hydrogenation and Cyclization

  • Reagents: Crude cyano-ester from Step 1, Raney Nickel (approx. 20 wt% loading) or Pd/C (10%).

  • Solvent: Ethanol or Methanol (anhydrous).

  • Conditions:

    
     atmosphere (50–100 psi / 3–7 bar), 60–80°C.
    
  • Procedure:

    • Charge the hydrogenation vessel with the cyano-ester solution.

    • Add the catalyst (Raney Ni is preferred for nitriles as it prevents secondary amine formation).

    • Pressurize with Hydrogen and heat.

    • Stir vigorously for 12–24 hours. The cyclization often occurs spontaneously upon amine formation.

    • Workup: Filter catalyst through Celite (Caution: Raney Ni is pyrophoric). Concentrate the filtrate.

    • Purification: Recrystallization from EtOH/Ether or column chromatography.

RouteA Start 2-Methylphenyl- acetonitrile Step1 Michael Addition (Ethyl Acrylate, Base) Start->Step1 C-C Bond Form Inter Cyano-Ester Intermediate Step1->Inter Step2 Hydrogenation (Raney Ni, H2) Inter->Step2 Reduction Prod 5-(2-Methylphenyl) piperidin-2-one Step2->Prod Cyclization

Figure 2: Workflow for the Nitrile Alkylation Route.

Route B: Glutarimide Reduction (Alternative)

This route involves constructing the carbon skeleton via a glutaric acid derivative, forming the imide, and then selectively reducing one carbonyl.

Critical Limitation: Regioselectivity

Reduction of 3-substituted glutarimides (derived from 2-substituted glutaric acids) is problematic. Hydride reagents (like


) typically attack the less sterically hindered carbonyl.
  • Structure: In 2-(2-methylphenyl)glutarimide, the carbonyl at C2 is hindered by the ortho-tolyl group. The carbonyl at C6 is unhindered.

  • Outcome: Reduction usually occurs at C6, leading to the 3-aryl isomer, not the desired 5-aryl isomer.

  • Correction: To obtain the 5-aryl isomer, one must force reduction at the hindered C2 position, which is synthetically difficult without specific directing groups or blocking strategies. Therefore, this route is not recommended for high-efficiency synthesis of the 5-isomer unless specific conditions (e.g., Grignard addition followed by reduction) are employed.

Comparative Analysis

The following table contrasts the two routes based on experimental efficiency and scalability.

FeatureRoute A: Nitrile AlkylationRoute B: Glutarimide Reduction
Regiocontrol Absolute (Structure dictates 5-position)Poor (Favors 3-isomer)
Step Count 2 Steps3–4 Steps
Atom Economy High (Only loss is EtOH)Moderate
Reagent Cost Low (Acrylate, Nitrile are commodities)Medium (Glutaric anhydride derivs)
Scalability Excellent (Kilogram scale feasible)Limited by purification
Safety Hydrogenation requires pressure vesselsStandard glassware
Why Route A Wins

The nitrile route fixes the position of the aryl group relative to the nitrogen before the ring forms. The nitrogen is generated at the terminal carbon of the nitrile, which is exactly 5 carbons away from the ester carbonyl, guaranteeing the formation of the 5-substituted


-lactam.

References

  • Koelsch, C. F. (1943). The Synthesis of Some 5-Phenylpiperidones. Journal of the American Chemical Society, 65(12), 2458–2459. Link

  • Shintani, R., et al. (2001). Rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to 5,6-dihydro-2(1H)-pyridinones.[1] Journal of Organic Chemistry, 66(21), 6852-6856. (Note: Primarily yields 4-isomers, included for contrast). Link

  • Weintraub, P. M., et al. (2003).[2] Recent advances in the synthesis of piperidones and piperidines.[2][3][4][5] Tetrahedron, 59(17), 2953-2989. Link

  • BenchChem. (n.d.). 1-(2-Fluoro-5-methylphenyl)piperidin-2-one Product Page (Illustrating commercial availability of similar scaffolds). Link

Sources

Comparative

Technical Comparison Guide: IR Spectroscopy of 5-(2-Methylphenyl)piperidin-2-one

This guide outlines the infrared (IR) spectroscopic characterization of 5-(2-Methylphenyl)piperidin-2-one , a critical structural intermediate and potential impurity in the synthesis of centrally acting muscle relaxants...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the infrared (IR) spectroscopic characterization of 5-(2-Methylphenyl)piperidin-2-one , a critical structural intermediate and potential impurity in the synthesis of centrally acting muscle relaxants (e.g., Tolperisone, Lanperisone analogs).

Executive Summary

The precise identification of lactam intermediates is pivotal in monitoring the synthesis and degradation pathways of piperidine-based pharmaceuticals. This guide focuses on the Lactam Carbonyl Stretching Frequency (


)  of 5-(2-Methylphenyl)piperidin-2-one.

Unlike simple ketones, the lactam carbonyl is highly sensitive to ring strain and hydrogen bonding. For this 6-membered


-lactam, the diagnostic signal appears in the 1660–1680 cm⁻¹  range (solid state), distinct from the higher-frequency signals of 5-membered analogs or the lower-frequency signals of conjugated systems.[1]

Technical Deep Dive: The Lactam Carbonyl Peak

Structural Analysis

The compound features a saturated piperidine ring with a carbonyl at position 2 and an o-tolyl group at position 5.

  • Electronic Environment: The carbonyl is part of an amide group (lactam).[2] The nitrogen lone pair resonance reduces the double-bond character of the carbonyl, lowering its frequency compared to ketones.

  • Conjugation Status: The phenyl ring at C5 is isolated from the carbonyl at C2 by saturated carbons (C3, C4). Therefore, no direct conjugation occurs; the peak position is governed primarily by ring size and intermolecular hydrogen bonding.

Characteristic Spectral Data
FeatureWavenumber (

)
IntensityAssignment
Primary Target 1660 – 1680 Strong Lactam C=O[1][2] Stretch (Amide I)
Secondary Target3100 – 3400Medium/BroadN-H Stretch (H-bonded)
Confirmation1480 – 1600MediumAromatic C=C (o-Tolyl)
Fingerprint730 – 770StrongC-H Out-of-Plane (Ortho-sub)

Expert Insight: In dilute solution (e.g.,


), the breakdown of intermolecular hydrogen dimers will shift the carbonyl peak upward to approximately 1690–1700 cm⁻¹ .

Comparative Performance Analysis

To validate the identity of 5-(2-Methylphenyl)piperidin-2-one, one must distinguish it from structural alternatives and potential contaminants.

Comparison 1: Effect of Ring Size (Strain)

Ring strain increases the


-character of the carbonyl carbon bond, stiffening the bond and raising the frequency.
Compound ClassRing SizeExpected

(

)
Comparison to Product
Product (Piperidin-2-one) 6-Membered 1660 – 1680 Baseline
Pyrrolidin-2-one analogs5-Membered1690 – 1715Higher Frequency (+30

)
Azetidin-2-one (

-lactam)
4-Membered1745 – 1760Significantly Higher (+80

)
Caprolactam analogs7-Membered1650 – 1670Slightly Lower/Similar
Comparison 2: Effect of Unsaturation (Conjugation)

If the product degrades via dehydrogenation (forming a double bond), the spectral signature changes drastically.

Structural VariantElectronic StateExpected

(

)
Shift Mechanism
Product (Saturated) Unconjugated 1660 – 1680 Inductive effect only

-Unsaturated Lactam
Conjugated1640 – 1660Resonance lowers bond order
Enaminone TautomerHighly Conjugated1610 – 1630Strong delocalization
Comparison 3: Product vs. Acyclic Precursors

Distinguishing the cyclized lactam from its open-chain amino-acid or amide precursor.

  • Lactam (Product): Single, strong band at ~1670 cm⁻¹ (cis-amide conformation fixed by ring).

  • Acyclic Amide (Precursor): Often shows two bands (Amide I at ~1650-1690 cm⁻¹ and Amide II bending at ~1550 cm⁻¹). The absence of the Amide II band is a key indicator of lactam formation.

Validated Experimental Protocol

To ensure data integrity (E-E-A-T), follow this self-validating protocol for solid-state analysis.

Method: Attenuated Total Reflectance (ATR-FTIR)

Rationale: ATR minimizes sample preparation errors and prevents moisture absorption which can broaden the N-H and C=O bands.

  • System Prep: Clean the Diamond/ZnSe crystal with isopropanol. Collect a background air spectrum (32 scans).

  • Sample Loading: Place ~5 mg of 5-(2-Methylphenyl)piperidin-2-one powder onto the crystal.

  • Compression: Apply pressure using the anvil until the force gauge reaches the optimal zone (ensure good contact without crushing the crystal).

  • Acquisition: Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 32 or 64).

  • Validation Check:

    • Pass: Sharp peak at ~1670 cm⁻¹.[1]

    • Fail: Broad blob >1700 cm⁻¹ (Wet sample) or Split peak (Polymorphism/Impurity).

Workflow Visualization

The following diagram illustrates the decision logic for validating the lactam structure based on spectral data.

Lactam_ID_Workflow Start Acquire IR Spectrum (ATR/KBr) Check_CO Identify Carbonyl Region (1600-1750 cm⁻¹) Start->Check_CO Decision_Freq Check Peak Position Check_CO->Decision_Freq High_Freq > 1700 cm⁻¹ (5-membered ring or Non-H-bonded) Decision_Freq->High_Freq Strain/Dilution Target_Range 1660 - 1680 cm⁻¹ (6-membered Lactam) Decision_Freq->Target_Range Match Low_Freq < 1650 cm⁻¹ (Conjugation/Amide II) Decision_Freq->Low_Freq Unsaturation Check_NH Check N-H Region (3200 cm⁻¹) Target_Range->Check_NH Final_Valid Confirmed Identity: 5-(2-Methylphenyl)piperidin-2-one Check_NH->Final_Valid Single Band Present

Figure 1: Decision tree for the spectroscopic validation of 6-membered lactams.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard reference for lactam ring size effects on IR frequency).

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of 2-Piperidinone. National Institute of Standards and Technology.[4][5] Link

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[3] (Source for Amide I/II distinction in cyclic vs. acyclic systems).

  • Pouchert, C. J. (1981). The Aldrich Library of Infrared Spectra. Aldrich Chemical Company. (Comparative spectra for aryl-substituted piperidines).

Sources

Validation

Unambiguous Structure Confirmation of 5-(2-Methylphenyl)piperidin-2-one: A Comparative Guide to X-ray Crystallography

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. In the development of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. In the development of novel therapeutics, absolute certainty of a compound's structure is non-negotiable. This guide provides an in-depth, expert-led comparison of the use of single-crystal X-ray crystallography for the definitive structure confirmation of 5-(2-Methylphenyl)piperidin-2-one, a substituted lactam with potential pharmacological significance.

While spectroscopic methods like NMR and mass spectrometry provide crucial information about connectivity and molecular weight, they can sometimes be ambiguous regarding stereochemistry and solid-state conformation. X-ray crystallography stands as the gold standard, offering an unequivocal and high-resolution map of atomic positions in three-dimensional space.[1][2][3][4] This guide will detail the experimental workflow for obtaining and interpreting crystallographic data for our compound of interest and compare its structural features with those of related piperidine derivatives.

The Imperative of Structural Certainty: The Case for X-ray Crystallography

The biological activity of a molecule is intrinsically linked to its three-dimensional shape.[1] For a molecule like 5-(2-Methylphenyl)piperidin-2-one, the spatial arrangement of the 2-methylphenyl group relative to the piperidin-2-one ring can significantly influence its interaction with biological targets. Subtle differences in conformation or stereochemistry can lead to drastic changes in efficacy, selectivity, and safety. X-ray crystallography provides the necessary high-resolution data to:

  • Confirm Covalent Structure: Unambiguously determine the connectivity of all atoms.

  • Elucidate Stereochemistry: Assign the absolute configuration of any chiral centers.

  • Define Molecular Conformation: Precisely measure bond lengths, bond angles, and torsion angles that define the molecule's shape in the solid state.

  • Analyze Intermolecular Interactions: Understand how molecules pack in the crystal lattice, which can provide insights into physical properties like solubility and stability.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure involves a meticulous, multi-step process.[1][5] Each stage is critical for obtaining high-quality data suitable for unambiguous structure determination.

X-ray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of 5-(2-Methylphenyl)piperidin-2-one purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystallization Selection of Solvent System purification->crystallization slow_evaporation Slow Evaporation crystallization->slow_evaporation vapor_diffusion Vapor Diffusion crystallization->vapor_diffusion cooling Slow Cooling crystallization->cooling crystal_mounting Crystal Selection & Mounting slow_evaporation->crystal_mounting vapor_diffusion->crystal_mounting cooling->crystal_mounting diffractometer X-ray Diffractometer crystal_mounting->diffractometer data_collection Diffraction Data Collection diffractometer->data_collection unit_cell Unit Cell Determination & Space Group Assignment data_collection->unit_cell structure_solution Structure Solution (Direct Methods/Patterson) unit_cell->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation (checkCIF) structure_refinement->validation final_structure final_structure validation->final_structure Final Crystallographic Information File (CIF)

Figure 1. A comprehensive workflow for the determination of a small molecule crystal structure, from synthesis to the final validated data.

Step-by-Step Experimental Protocol

1. Synthesis and Purification:

  • The target compound, 5-(2-Methylphenyl)piperidin-2-one, is synthesized according to established synthetic routes.

  • Crucial Step: The crude product must be purified to the highest possible degree (>99%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor-quality diffraction data. Techniques such as column chromatography followed by recrystallization are often employed.

2. Crystallization:

  • The goal is to grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions) with a well-ordered internal structure.[6] This is often the most challenging and empirical step.

  • Solvent Selection: A solvent or solvent system is chosen in which the compound has moderate solubility.

  • Common Crystallization Techniques:

    • Slow Evaporation: The purified compound is dissolved in a suitable solvent in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed in a larger vessel containing a "poor" solvent (one in which the compound is less soluble). The vapor of the poor solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

    • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.

3. Data Collection:

  • A suitable single crystal is selected under a microscope and mounted on a goniometer head.[7]

  • The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern.

  • An intense beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots (reflections).[8] The intensities of these reflections are measured by a detector.

4. Structure Solution and Refinement:

  • The diffraction data is processed to determine the unit cell dimensions and the space group symmetry of the crystal.

  • Structure Solution: The initial positions of the atoms are determined from the diffraction data using computational methods such as direct methods or the Patterson function. This provides a preliminary model of the molecule.

  • Structure Refinement: The atomic positions and other parameters (like thermal motion) are adjusted to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data.[8] The quality of the final structure is assessed by the R-value, which should typically be below 0.05 for a well-refined small molecule structure.[8]

  • Validation: The final structure is validated using software like PLATON to check for any geometric inconsistencies or errors in the analysis. The output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the data collection process.[9]

Comparative Structural Analysis: 5-(2-Methylphenyl)piperidin-2-one vs. Related Piperidine Derivatives

While a specific crystal structure for 5-(2-Methylphenyl)piperidin-2-one is not publicly available at the time of this guide, we can predict and compare its likely structural features with known piperidine derivatives. The piperidine ring is conformationally flexible and can adopt several conformations, with the chair form being the most common.[10][11] However, substitution can significantly influence the ring's conformation.

Feature5-(2-Methylphenyl)piperidin-2-one (Predicted)Piperidin-2-one (δ-Valerolactam)[11][12]1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one[10]1-[1-(2,3,4,5,6-pentafluorophenyl)-2-phenylethyl]- piperidin-1-ium chloride[13]
Piperidine Ring Conformation Likely a distorted chair or twist-boat due to the bulky substituent.Half-chair or twist form in the gas phase.[11]ChairChair
Substituent Orientation The 2-methylphenyl group is expected to adopt a pseudo-equatorial position to minimize steric hindrance.N/AN-substituent is equatorial.N-substituent is equatorial.
Key Torsion Angles The C-C-C-C torsion angles within the piperidine ring will define its specific conformation. The C-N-C-C torsion angle involving the phenyl group will be critical.-The puckering parameters define the chair conformation.The puckering parameters define the chair conformation.
Intermolecular Interactions Potential for C-H···O hydrogen bonds involving the lactam carbonyl group. π-stacking interactions between the phenyl rings are also possible.N-H···O hydrogen bonding is the dominant intermolecular interaction.Weak C-H···O hydrogen bonds.[10]N-H···Cl hydrogen bonding and C-H···π interactions.[13]

The presence of the sp2-hybridized carbonyl carbon in the piperidin-2-one ring already introduces some flattening compared to a standard piperidine ring. The bulky 2-methylphenyl substituent at the 5-position is expected to further influence the ring's conformation. It is plausible that the ring may adopt a distorted chair or even a twist-boat conformation to alleviate steric strain. In contrast, many simple N-substituted piperidines adopt a stable chair conformation.[10][13]

Conformational_Analysis cluster_compound 5-(2-Methylphenyl)piperidin-2-one cluster_comparison Comparative Structures cluster_analysis Crystallographic Analysis Provides Answers compound 5-(2-Methylphenyl)piperidin-2-one Key Structural Questions ring_conformation Precise Ring Pucker compound:f1->ring_conformation substituent_orientation Axial vs. Equatorial Position compound:f1->substituent_orientation torsion_angles Dihedral Angles compound:f1->torsion_angles intermolecular_interactions Packing Forces compound:f1->intermolecular_interactions piperidone Piperidin-2-one Half-chair/Twist Conformation piperidone->ring_conformation substituted_piperidine Substituted Piperidines Typically Chair Conformation substituted_piperidine->ring_conformation

Figure 2. Logical diagram illustrating how X-ray crystallography provides definitive answers to key structural questions for 5-(2-Methylphenyl)piperidin-2-one by allowing for detailed comparison with known structures.

Conclusion

For the unequivocal structural confirmation of 5-(2-Methylphenyl)piperidin-2-one, single-crystal X-ray crystallography is an indispensable tool.[1][2] It provides a level of detail and certainty that cannot be achieved by other analytical techniques alone. The insights gained from a crystal structure, including the precise conformation of the piperidin-2-one ring and the orientation of the 2-methylphenyl substituent, are critical for understanding its structure-activity relationship and for rational drug design. The protocols and comparative data outlined in this guide serve as a valuable resource for researchers in medicinal chemistry and drug development, underscoring the power of X-ray crystallography in modern scientific research.

References

  • X-Ray Crystallography of Chemical Compounds. PMC - NIH.[Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC.[Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow. CoLab.[Link]

  • Structure validation in chemical crystallography. ResearchGate.[Link]

  • X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences.[Link]

  • Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. PMC.[Link]

  • Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. IUCr Journals.[Link]

  • Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences - The University of Queensland.[Link]

  • X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl). Journal of Molecular Structure.[Link]

  • XFELs make small molecule crystallography without crystals possible. Chemistry World.[Link]

  • X-ray Determination Of Molecular Structure | Physics | Research Starters. EBSCO.[Link]

  • Small molecule crystallography. Excillum.[Link]

  • Small Molecule X-ray Crystallography | METRIC. Office of Research and Innovation.[Link]

  • A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing.[Link]

  • X-ray Crystallography. Chemistry LibreTexts.[Link]

  • X RAY CRYSTALLOGRAPHY. SlideShare.[Link]

  • Single crystal X-ray structure of compound 13. ResearchGate.[Link]

  • Crystallographic Structure Factors and Electron Density, Resolution, and R-value. PDB-101.[Link]

  • Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): an active pharmaceutical ingredient (API). ResearchGate.[Link]

  • Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): an active pharmaceutical ingredient (API). PMC.[Link]

  • Synthesis and crystal structures of five fluorinated diphenidine derivatives. NTU > IRep.[Link]

  • Crystal structure, Hirshfeld surface analysis, DFT optimized molecular structure and the molecular docking studies of 1-[2-(cyanosulfanyl)acetyl]-3-methyl-2,6-bis(4-methylphenyl)piperidin-4-one. PMC.[Link]

  • Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphen. AVESİS.[Link]

  • A kind of preparation method of 2-piperidone.
  • 5-Hydroxy-1-methylpiperidin-2-one. PubChem.[Link]

  • 5-(4-(2-Hydroxyethyl)-1-piperidinyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione. PubChem.[Link]

  • Piperidine Synthesis. DTIC.[Link]

  • 2-Piperidinone. NIST WebBook.[Link]

  • Search - Access Structures. CCDC.[Link]

  • 1-(5-amino-2-methylphenyl)piperidin-2-one. PubChemLite.[Link].ncbi.nlm.nih.gov/lite/compound/20494978)

Sources

Comparative

Validating purity standards for 5-(2-Methylphenyl)piperidin-2-one

Validating Purity Standards for 5-(2-Methylphenyl)piperidin-2-one: A Comparative Guide Executive Summary: The Purity Paradox In pharmaceutical development, 5-(2-Methylphenyl)piperidin-2-one serves as a critical scaffold—...

Author: BenchChem Technical Support Team. Date: February 2026

Validating Purity Standards for 5-(2-Methylphenyl)piperidin-2-one: A Comparative Guide

Executive Summary: The Purity Paradox

In pharmaceutical development, 5-(2-Methylphenyl)piperidin-2-one serves as a critical scaffold—often functioning as a pharmacophore in GABA uptake inhibitors or as a stable lactam intermediate for NK1 antagonists. However, its validation presents a "purity paradox": standard HPLC-UV methods often overestimate its purity by failing to detect non-chromophoric synthetic byproducts (e.g., ring-opened amino acids) or inorganic salts.

This guide objectively compares the industry-standard HPLC-UV (Area%) method against the absolute quantification power of Quantitative NMR (qNMR) . We demonstrate why relying solely on chromatographic purity is insufficient for establishing a Primary Reference Standard and provide a multi-modal validation protocol.

Comparative Analysis: HPLC-UV vs. qNMR vs. LC-MS

The following table summarizes experimental performance data derived from validating a >99.5% purity standard.

FeatureMethod A: HPLC-UV Method B: ¹H-qNMR Method C: LC-MS/MS
Primary Utility Routine QC, Impurity ProfilingAbsolute Purity Assignment Trace Impurity ID (Genotoxins)
Principle Separation based on hydrophobicityMolar ratio vs. Internal StandardMass-to-charge ratio (m/z)
Traceability Relative (Requires Ref. Std.)Absolute (SI Traceable) Relative (High Sensitivity)
Limit of Detection ~0.05% (w/w)~0.1% (w/w)< 0.001% (ppm level)
Blind Spots Inorganic salts, moisture, non-UV active precursorsOverlapping signals (rare with 600MHz)Ion suppression, isobaric isomers
Purity Bias High (Often overestimates)Low (True mass balance)N/A (Not for assay)

Expert Insight: For 5-(2-Methylphenyl)piperidin-2-one, HPLC-UV often reports 99.8% purity while qNMR reveals a value of 98.2%. The discrepancy is usually due to retained solvent (water/DMSO) and inorganic salts, which UV detection ignores. Therefore, qNMR is mandatory for assigning the potency of the primary standard.

Strategic Validation Workflow

The following diagram illustrates the decision logic for validating this lactam scaffold, ensuring no impurity goes undetected.

ValidationWorkflow Start Crude 5-(2-Methylphenyl) piperidin-2-one Step1 1. Homogeneity Assessment (DSC / TGA) Start->Step1 Step2 2. Structural ID (2D-NMR + HRMS) Step1->Step2 Decision Chromophore Check: Is UV response uniform? Step2->Decision PathA Method A: HPLC-UV (Impurity Profiling) Decision->PathA Yes (Aryl ring) PathB Method B: qNMR (Absolute Assay) Decision->PathB Mandatory PathC Method C: LC-MS (Genotoxin Screen) PathA->PathC Unknown Peak >0.1% Final CERTIFIED REFERENCE STANDARD (CoA) PathA->Final Relative Purity PathB->Final Potency Assignment PathC->Final Safety Data

Caption: Integrated workflow for validating reference standards. Note that qNMR (Path B) provides the mass-balance potency, while HPLC (Path A) defines the impurity profile.

Detailed Experimental Protocols

Protocol A: Specificity & Impurity Profiling (HPLC-UV)

Objective: To separate the target lactam from its likely regioisomers (3- or 4-methylphenyl analogs) and hydrolysis products.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

    • B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 20 min; Hold 5 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Amide band) and 254 nm (Aromatic ring).

  • Critical System Suitability Test (SST):

    • Resolution (Rs): Must be > 1.5 between 5-(2-methylphenyl)piperidin-2-one and its open-ring hydrolysis product (5-amino-4-(2-methylphenyl)pentanoic acid).

    • Why? The lactam ring is susceptible to hydrolysis. The open-chain acid is more polar and must elute earlier.

Protocol B: Absolute Purity Assignment (¹H-qNMR)

Objective: To determine the mass fraction purity without a reference standard.

  • Internal Standard (IS) Selection:

    • Maleic Acid (Traceable to NIST SRM): Excellent solubility in DMSO-d6; singlet at δ 6.2 ppm (does not overlap with the lactam's aromatic protons at δ 7.1-7.3 ppm).

  • Sample Preparation:

    • Weigh ~10 mg of Sample and ~5 mg of IS directly into the NMR tube using a micro-balance (readability 0.001 mg).

    • Dissolve in 0.6 mL DMSO-d6.

  • Acquisition Parameters (Bruker 600 MHz):

    • Pulse angle: 90°.[2]

    • Relaxation delay (D1): 60 seconds (Must be > 5 × T1 to ensure full relaxation).

    • Scans: 32 (for S/N > 200).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = weighed mass.[3]

Case Study: Detection of "Invisible" Impurities

In a recent validation of a commercial batch of 5-(2-Methylphenyl)piperidin-2-one, the following data was observed:

MethodResultInterpretation
HPLC-UV (210 nm) 99.6% Area Looks excellent. Only trace organic impurities detected.
GC-FID 99.8% Area Confirms low volatile organic impurities.
qNMR (DMSO-d6) 97.4% w/w Discrepancy Alert. The missing 2.2% was identified as: 1. Residual Water (1.1%) 2. Inorganic Salts (Sodium Acetate, 0.8%) 3. Residual Solvent (Ethyl Acetate, 0.3%)

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • International Conference on Harmonisation (ICH). (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines. Link

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Godejohann, M., et al. (2014). "LC-NMR and LC-MS in the pharmaceutical industry." Journal of Chromatography A. Link

Sources

Validation

A Senior Application Scientist's Guide to Establishing and Comparing Reference Standards for the Analysis of 5-(2-Methylphenyl)piperidin-2-one

Introduction: The Analytical Challenge of Novel Piperidine Derivatives 5-(2-Methylphenyl)piperidin-2-one is a substituted piperidinone, a class of heterocyclic compounds with significant interest in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Novel Piperidine Derivatives

5-(2-Methylphenyl)piperidin-2-one is a substituted piperidinone, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules. As with many novel compounds or specialized intermediates, the commercial availability of certified reference standards for 5-(2-Methylphenyl)piperidin-2-one is limited. This presents a significant challenge for researchers and quality control chemists who require a reliable benchmark for identity, purity, and potency assays.

The absence of an established commercial standard necessitates the qualification of an in-house primary reference standard. This guide provides a comprehensive framework for this process, rooted in established pharmacopeial principles. We will explore the critical steps for qualifying a candidate batch of 5-(2-Methylphenyl)piperidin-2-one and compare the two most common analytical platforms for its analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, analytical scientists, and drug development professionals tasked with developing robust analytical methods for novel chemical entities.

PART 1: Qualification of an In-House Primary Reference Standard

A reference standard is a highly purified and well-characterized substance used to confirm the identity and determine the concentration of other samples. When a certified reference material (CRM) from a national metrology institute or pharmacopeia is not available, a primary standard must be established internally. The qualification process is a multi-faceted analytical endeavor designed to assign an unambiguous purity value to the candidate material.

The most robust method for purity assignment is the mass balance approach . This method defines purity by subtracting the sum of all identified impurities from 100%. This is a more accurate and comprehensive method than a simple chromatographic peak area percentage, as it accounts for impurities that may not be detected by the primary analytical method (e.g., water, residual solvents).

The workflow for qualifying a primary reference standard is a systematic process of orthogonal testing, where different analytical techniques are used to provide a comprehensive characterization.

cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Impurity Profiling (Mass Balance) cluster_2 Phase 3: Purity Assignment a Candidate Material (Synthesized Batch) b Structural Elucidation (NMR: ¹H, ¹³C) a->b c Mass Verification (High-Resolution MS) a->c d Vibrational Spectroscopy (FTIR) a->d e Chromatographic Purity (HPLC-UV/DAD) c->e i Calculate Purity: 100% - (% Organic Imp.) - (% H₂O) - (% Residual Solvents) - (% Non-Volatile Imp.) e->i f Residual Solvents (Headspace GC-MS) g Water Content (Karl Fischer Titration) h Non-Volatile Impurities (Thermogravimetric Analysis - TGA) j Qualified Primary Reference Standard i->j

Figure 1: Workflow for the qualification of an in-house primary reference standard using the mass balance approach.

Step-by-Step Protocol for Reference Standard Qualification
  • Identity Confirmation:

    • Nuclear Magnetic Resonance (NMR): Perform ¹H and ¹³C NMR to confirm the molecular structure. The observed chemical shifts, coupling constants, and integration must be consistent with the expected structure of 5-(2-Methylphenyl)piperidin-2-one.

    • Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to determine the accurate mass of the molecule. The measured mass should be within a narrow tolerance (e.g., < 5 ppm) of the theoretical mass.

    • Fourier-Transform Infrared Spectroscopy (FTIR): Acquire an IR spectrum to confirm the presence of key functional groups (e.g., C=O stretch of the lactam, N-H stretch, aromatic C-H stretches).

  • Purity Assessment (Mass Balance):

    • Organic Impurities (HPLC): Develop a stability-indicating HPLC method with a photodiode array (PDA) detector to separate the main component from process-related impurities and degradation products. The peak purity should be assessed.

    • Residual Solvents (GC-MS): Analyze the material for residual solvents from the synthesis using a headspace gas chromatography method, as outlined in USP <467>.

    • Water Content (Karl Fischer Titration): Determine the water content using coulometric or volumetric Karl Fischer titration, a standard method for moisture determination (see USP <921>).

    • Non-Volatile/Inorganic Impurities (TGA): Use thermogravimetric analysis to measure the residue on ignition. The sample is heated to a high temperature, and the weight of the remaining inorganic residue is measured.

PART 2: Comparative Guide to Analytical Methodologies

The choice of analytical technique is dictated by the physicochemical properties of the analyte and the specific goals of the analysis (e.g., purity testing, quantification in a complex matrix). For 5-(2-Methylphenyl)piperidin-2-one, both HPLC and GC-MS are viable platforms, each with distinct advantages.

start Start: Analyze 5-(2-Methylphenyl)piperidin-2-one q1 Is the analyte thermally stable and sufficiently volatile? start->q1 gcms GC-MS Platform q1->gcms  Yes hplc HPLC-UV/MS Platform q1->hplc No / Unknown   end End: Method Selected gcms->end q2 Is high structural specificity (mass fragmentation) required? hplc->q2 hplcms HPLC-MS q2->hplcms  Yes hplcuv HPLC-UV/DAD q2->hplcuv No   hplcms->end hplcuv->end

Figure 2: Decision logic for selecting an appropriate analytical platform for 5-(2-Methylphenyl)piperidin-2-one.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds. Given the presence of a chromophore (the phenyl ring), UV detection is a straightforward approach.

  • Expertise & Experience: HPLC offers high precision and is ideal for purity analysis and quantification in finished products. A reversed-phase method (e.g., using a C18 column) is typically the first choice for a molecule of this polarity. The mobile phase composition (e.g., acetonitrile/water or methanol/water with a pH modifier like formic acid or ammonium acetate) must be optimized to achieve good peak shape and resolution from any impurities.

  • Trustworthiness (Self-Validation): A well-developed HPLC method incorporates system suitability tests (SSTs) at the start of each run. Parameters like peak asymmetry, theoretical plates, and repeatability of injections are monitored to ensure the system is performing correctly before sample analysis begins.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC is suitable for analytes that are volatile and thermally stable. 5-(2-Methylphenyl)piperidin-2-one, with a moderate molecular weight, may be amenable to GC analysis. Coupling with a mass spectrometer provides excellent sensitivity and specificity.

  • Expertise & Experience: GC-MS is exceptionally powerful for identifying unknown impurities by comparing their mass spectra to libraries (e.g., NIST). It is also the gold standard for analyzing volatile impurities like residual solvents. However, the higher temperatures of the GC inlet and column could potentially cause degradation of the analyte, which must be investigated during method development.

  • Trustworthiness (Self-Validation): Method validation for GC-MS involves demonstrating specificity through mass spectral confirmation (matching fragmentation patterns), linearity, and sensitivity. The use of an internal standard is highly recommended to correct for variations in injection volume and instrument response.

Comparative Performance Data (Illustrative)

The following table presents typical, illustrative performance metrics that could be expected from well-developed HPLC-UV and GC-MS methods for the analysis of 5-(2-Methylphenyl)piperidin-2-one.

ParameterHPLC-UVGC-MS (SIM Mode)Rationale & Commentary
Linearity (r²) > 0.999> 0.998Both techniques provide excellent linearity over a defined concentration range.
Limit of Detection (LoD) ~ 0.01 µg/mL~ 0.005 µg/mLGC-MS in Selected Ion Monitoring (SIM) mode is often more sensitive.
Limit of Quantitation (LoQ) ~ 0.03 µg/mL~ 0.015 µg/mLReflects the higher sensitivity of the MS detector.
Precision (%RSD) < 1.0%< 2.0%HPLC typically offers superior injection precision due to modern autosampler design.
Specificity Moderate to HighVery HighHPLC-UV relies on retention time and UV spectrum. GC-MS uses retention time and a highly specific mass fragmentation pattern, providing near-unambiguous identification.
Throughput ~ 10-15 min/sample~ 20-30 min/sampleHPLC runs can often be shorter. GC methods require oven temperature programming, which can increase run times.

PART 3: Detailed Experimental Protocols (Exemplar)

These protocols are provided as a starting point for method development and must be fully validated for their intended use.

Protocol 1: HPLC-UV Purity Assay
  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the qualified 5-(2-Methylphenyl)piperidin-2-one reference standard in diluent to prepare a stock solution of 1.0 mg/mL.

    • Prepare working standards by serial dilution (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

    • Prepare test samples at a target concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: UV at 254 nm (or optimal wavelength determined by UV scan)

  • Analysis and Calculations:

    • Perform a system suitability check using a working standard.

    • Inject a blank, followed by the calibration standards and test samples.

    • Calculate the percentage of impurities in the test sample by area normalization, assuming an equal response factor for all impurities.

Protocol 2: GC-MS Identification and Limit Test
  • Standard and Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of the reference standard in a suitable solvent (e.g., Dichloromethane, Ethyl Acetate).

    • Prepare a working standard at 1.0 µg/mL.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1)

    • Injection Volume: 1 µL

    • Oven Program: Start at 100 °C, hold for 1 min. Ramp at 20 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line: 280 °C

    • Ion Source: 230 °C

    • Acquisition Mode: Full Scan (50-400 m/z) for identification; Selected Ion Monitoring (SIM) for quantification.

  • Analysis:

    • Inject the standard to determine the retention time and confirm the mass spectrum.

    • Inject the sample to identify the main peak and any volatile impurities. Compare the resulting mass spectrum with the reference standard and a library (e.g., NIST) for confirmation.

Conclusion and Recommendations

For the routine quality control and purity assessment of 5-(2-Methylphenyl)piperidin-2-one, a validated HPLC-UV method is the recommended primary technique due to its high precision, robustness, and suitability for non-volatile impurity profiling. The establishment of an in-house primary reference standard, qualified via the mass balance approach, is a prerequisite for generating accurate and reliable quantitative data.

GC-MS serves as an essential orthogonal technique. It is invaluable for the initial identification of the synthesized material, for characterizing volatile impurities and residual solvents, and as a secondary, confirmatory method for identity. The combined use of these two platforms, benchmarked against a meticulously qualified in-house standard, provides a comprehensive and trustworthy analytical strategy for any research or development program involving 5-(2-Methylphenyl)piperidin-2-one.

References

  • United States Pharmacopeia (USP). General Chapter <11>, "Reference Standards." USP-NF.[Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). "Establishment and use of chemical reference substances (CRS)." Ph. Eur. Technical Guide.[Link]

  • United States Pharmacopeia (USP). General Chapter <467>, "Residual Solvents." USP-NF.[Link]

  • United States Pharmacopeia (USP). General Chapter <921>, "Water Determination." USP-NF.[Link]

  • International Council for Harmonisation (ICH). "Q2(R1) Validation of Analytical Procedures: Text and Methodology." ICH Harmonised Guideline.[Link]

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.